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  • Product: {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride
  • CAS: 1323699-63-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (CAS No. 1323699-63-3)

This technical guide provides a comprehensive overview of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. This document delves into its synthesis, physicochemical properties, putative mechanisms of action, and detailed experimental protocols for its biological evaluation.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system is a prominent five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a cornerstone in the development of a wide array of pharmacologically active agents due to its versatile chemical nature and ability to interact with various biological targets.[1][2] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and neuroprotective effects.[1][2] The structural rigidity and electronic properties of the isoxazole ring allow for the precise spatial orientation of substituent groups, making it a valuable pharmacophore in the design of targeted therapies.

{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride belongs to the class of 5-arylisoxazoles, which have been the subject of extensive research. The presence of the 4-chlorophenyl group at the 5-position and a methylamine hydrochloride at the 3-position suggests potential for interactions with specific biological targets, warranting further investigation into its therapeutic potential.

Physicochemical and Structural Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a research tool or therapeutic agent.

PropertyValueSource
CAS Number 1323699-63-3Chemical Supplier Data
Molecular Formula C₁₀H₁₀Cl₂N₂OChemical Supplier Data
Molecular Weight 245.11 g/mol Chemical Supplier Data
Appearance SolidChemical Supplier Data
Purity Typically ≥95%Chemical Supplier Data
InChI Key MPIVHYLSCKPXBK-UHFFFAOYSA-NChemical Supplier Data

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from the commercially available 4-chloroacetophenone.

G cluster_0 Step 1: Formation of Chalcone cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Formylation cluster_3 Step 4: Oxime Formation cluster_4 Step 5: Reduction to Amine cluster_5 Step 6: Salt Formation A 4-Chloroacetophenone C Chalcone Intermediate A->C Reaction B N,N-Dimethylformamide dimethyl acetal B->C E 5-(4-Chlorophenyl)isoxazole C->E Cyclization D Hydroxylamine Hydrochloride D->E G 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde E->G Formylation F Vilsmeier-Haack Reagent (POCl₃, DMF) F->G I Aldehyde Oxime G->I Condensation H Hydroxylamine Hydrochloride H->I K {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine I->K Reduction J Reducing Agent (e.g., H₂/Pd-C, LiAlH₄) J->K M Final Product: {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride K->M Acidification L HCl in Ether L->M

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)

  • To a solution of 4-chloroacetophenone (1 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude chalcone intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 5-(4-chlorophenyl)isoxazole

  • Dissolve the crude chalcone intermediate (1 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2 eq) to the solution.

  • Reflux the mixture for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-(4-chlorophenyl)isoxazole.

Step 3: Synthesis of 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde

  • Cool a solution of N,N-dimethylformamide (DMF) (3 eq) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) while maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier-Haack reagent.

  • Add a solution of 5-(4-chlorophenyl)isoxazole (1 eq) in DMF dropwise to the Vilsmeier-Haack reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aldehyde.

Step 4: Synthesis of 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde oxime

  • Dissolve the aldehyde (1 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent and extract the product with ethyl acetate.

Step 5: Synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine

  • Dissolve the oxime (1 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalyst, such as Palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Alternatively, reduction can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.

  • Filter the catalyst (for hydrogenation) and concentrate the solvent to obtain the crude amine.

Step 6: Synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

  • Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of HCl in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Putative Mechanisms of Action

While specific mechanistic studies on {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride have not been published, the extensive body of research on isoxazole derivatives allows for the formulation of plausible mechanisms of action in key therapeutic areas.

Anticancer Activity

Isoxazole-containing compounds have been identified as potent anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.[4][5] One of the prominent mechanisms is the inhibition of protein kinases, which are frequently dysregulated in cancer.[6]

G cluster_0 Putative Anticancer Mechanism A Isoxazole Compound B Protein Kinase (e.g., CK1, Akt) A->B Inhibits D Substrate Phosphorylation B->D C ATP C->D Facilitates E Cancer Cell Proliferation & Survival D->E Promotes

Caption: Putative mechanism of anticancer activity via protein kinase inhibition.

The 4-chlorophenyl moiety of the target compound may facilitate binding to the hydrophobic pockets of kinase active sites, while the methylamine group could form hydrogen bonds, contributing to inhibitory potency.

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives are well-documented, with some acting as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[7][8]

G cluster_0 Putative Anti-inflammatory Mechanism A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandins B->C Catalyzes D Inflammation (Pain, Swelling) C->D Mediates E Isoxazole Compound E->B Inhibits

Caption: Putative mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, a series of in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the title compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay determines the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution as per the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the assay buffer, heme, the test compound at various concentrations, and the COX-1 or COX-2 enzyme. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the arachidonic acid substrate to initiate the reaction.

  • Prostaglandin Measurement: Stop the reaction after a defined time and measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion

{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a promising scaffold for further investigation in drug discovery. Based on the well-established biological activities of the isoxazole class of compounds, it is hypothesized to possess anticancer and anti-inflammatory properties. The synthetic and experimental protocols outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

  • Kumar, M., Kumar, V., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
  • Shaik, A., et al. (Year not specified). A review of isoxazole biological activity and present synthetic techniques. Source not fully specified.
  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Source not fully specified.
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed.
  • El-Hiti, G. A., et al. (2019). 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine.
  • 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde. Fluorochem.
  • Rybińska, A., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2675.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Source not fully specified.
  • Liu, H., et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9233-9243.
  • Ahmed, S. M., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 27(2).
  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (Year not specified).
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  • Anti-inflammatory evaluation of isoxazole deriv
  • 5-(4-Chlorophenyl)isoxazol-3-amine AldrichCPR. Sigma-Aldrich.
  • (E)-7-(4-Chlorophenyl)-5,7-dihydro-4H-pyrano[3,4-c]isoxazole-3-carbaldehyde oxime.
  • Krishnaiah, M., et al. (2009). 4-(4-Chlorophenyl)-5-phenylisoxazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2324.
  • 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde. J&K Scientific.
  • Biological scaffolds of Isoxazole-5(4 H)-ones.
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Exploratory

synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

An In-depth Technical Guide to the Synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride Introduction The isoxazole scaffold is a prominent five-membered heterocycle that serves as a cornerstone in me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride

Introduction

The isoxazole scaffold is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a privileged structure in the design of bioactive agents.[1] The compound {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a key building block, featuring a primary amine that provides a reactive handle for the construction of more complex molecular architectures, such as isoxazole-3-carboxamides, which have been explored as potent antagonists for targets like the TRPV1 cation channel.[2]

This technical guide provides a comprehensive, field-proven methodology for the . We will delve into the causality behind experimental choices, offering a narrative grounded in established chemical principles. The guide is structured to follow a logical and efficient synthetic pathway, from the construction of the core isoxazole ring system to the final salt formation, ensuring a robust and reproducible process for researchers and drug development professionals.

Strategic Overview: A Retrosynthetic Approach

The synthetic strategy is designed around a convergent and reliable multi-step sequence. Our retrosynthetic analysis breaks down the target molecule into readily accessible precursors. The final hydrochloride salt is formed from the free primary amine. This amine is synthesized via the reduction of a stable amide intermediate, the 5-(4-chlorophenyl)isoxazole-3-carboxamide. The amide, in turn, is derived from its corresponding carboxylic acid. The core of the synthesis lies in the initial construction of the 5-(4-chlorophenyl)isoxazole-3-carboxylic acid ring, which is most efficiently achieved through a 1,3-dipolar cycloaddition reaction.[1][3][4]

Synthetic_Workflow Start1 4-Chlorobenzaldehyde Intermediate1 4-Chloro-N-hydroxybenzimidoyl chloride Start1->Intermediate1 1. NH₂OH·HCl 2. NCS Start2 Ethyl Propiolate Intermediate2 Ethyl 5-(4-chlorophenyl)isoxazole- 3-carboxylate Start2->Intermediate2 1,3-Dipolar Cycloaddition (Et₃N) Intermediate1->Intermediate2 1,3-Dipolar Cycloaddition (Et₃N) Intermediate3 5-(4-Chlorophenyl)isoxazole- 3-carboxylic acid Intermediate2->Intermediate3 Saponification (NaOH, H₃O⁺) Intermediate4 5-(4-Chlorophenyl)isoxazole- 3-carboxamide Intermediate3->Intermediate4 1. SOCl₂ 2. NH₄OH Intermediate5 {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Intermediate4->Intermediate5 Reduction (LiAlH₄) FinalProduct {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride Intermediate5->FinalProduct Salt Formation (HCl in Dioxane)

Figure 1: Overall Synthetic Workflow

Part 1: Construction of the Isoxazole Core

The foundational step is the regioselective synthesis of the 5-(4-chlorophenyl)isoxazole ring system. The Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is the method of choice for this transformation due to its high efficiency and control over regiochemistry.[1][5] We will generate the 4-chlorobenzonitrile oxide in situ from its hydroximinoyl chloride precursor and trap it with ethyl propiolate to yield the desired 3,5-disubstituted isoxazole.

Protocol 1.1: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

This process is a three-step, one-pot sequence starting from 4-chlorobenzaldehyde.

Step A: Preparation of 4-Chlorobenzaldoxime

  • To a stirred solution of 4-chlorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield 4-chlorobenzaldoxime as a white solid.

Step B: Preparation of 4-Chloro-N-hydroxybenzimidoyl chloride

  • Dissolve the 4-chlorobenzaldoxime (1.0 eq) in N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. The resulting solution containing the hydroximinoyl chloride is used directly in the next step.[5]

Step C: Cycloaddition and Saponification

  • To the solution from Step B, add ethyl propiolate (1.1 eq).

  • Cool the mixture to 0 °C and add triethylamine (Et₃N) (1.5 eq) dropwise. The triethylamine serves as a base to generate the nitrile oxide in situ, which immediately undergoes cycloaddition.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Add a solution of sodium hydroxide (3.0 eq) in water/methanol and heat the mixture to 60 °C for 4-6 hours to facilitate saponification of the ethyl ester.

  • After cooling, acidify the reaction mixture with concentrated HCl until the pH is ~2, causing the carboxylic acid to precipitate.

  • Filter the solid, wash thoroughly with water, and recrystallize from an ethanol/water mixture to afford pure 5-(4-chlorophenyl)isoxazole-3-carboxylic acid.[6]

CompoundMolecular WeightExpected YieldMelting Point (°C)
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid223.61 g/mol 75-85%200 °C (dec.)

Part 2: Amine Synthesis via Amide Reduction

With the isoxazole core established, the next phase focuses on converting the carboxylic acid at the 3-position into a methylamine group. This is achieved through a two-step sequence: formation of a stable primary amide, followed by its reduction.

Causality in Reagent Selection
  • Amidation: The conversion of the carboxylic acid to a carboxamide proceeds via an activated acyl intermediate, typically an acid chloride, to ensure a high-yield reaction with ammonia. Thionyl chloride (SOCl₂) is a practical choice for this activation as its byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Reduction: For the reduction of the amide to the primary amine, a powerful hydride donor is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[7][8] Unlike weaker reducing agents such as sodium borohydride (NaBH₄), LiAlH₄ is potent enough to reduce the highly stable amide functional group. The mechanism involves the complete removal of the carbonyl oxygen, converting the C=O group into a CH₂ group.[9][10]

Amide_Reduction_Pathway cluster_0 Amidation cluster_1 Reduction CarboxylicAcid R-COOH (Carboxylic Acid) AcidChloride R-COCl (Acid Chloride) CarboxylicAcid->AcidChloride SOCl₂ Amide R-CONH₂ (Primary Amide) AcidChloride->Amide NH₄OH Amine R-CH₂NH₂ (Primary Amine) Amide->Amine 1. LiAlH₄ / THF 2. H₂O workup

Figure 2: Pathway from Carboxylic Acid to Primary Amine
Protocol 2.1: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxamide
  • Suspend 5-(4-chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq) with a catalytic amount of DMF.

  • Reflux the mixture for 3-4 hours. The solid will dissolve as the acid chloride forms.

  • Cool the reaction and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride residue in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Add this solution dropwise to a stirred, ice-cold solution of concentrated ammonium hydroxide.

  • Stir for 1 hour, then allow the mixture to warm to room temperature.

  • Remove the THF under reduced pressure and filter the resulting aqueous slurry.

  • Wash the solid with cold water and dry to yield 5-(4-chlorophenyl)isoxazole-3-carboxamide.

Protocol 2.2: Reduction to {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine

Safety Note: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • To a stirred suspension of LiAlH₄ (2.0-2.5 eq) in anhydrous THF under an inert atmosphere, add the 5-(4-chlorophenyl)isoxazole-3-carboxamide (1.0 eq) portion-wise, maintaining the temperature below 20 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.

  • Cool the reaction to 0 °C in an ice bath.

  • Crucial Workup: Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®.

  • Wash the filter cake thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine as an oil or low-melting solid.

Part 3: Final Salt Formation and Purification

The final step involves converting the free amine into its hydrochloride salt. This is a standard procedure that serves two main purposes: it provides a stable, crystalline solid that is easier to handle and purify than the often-oily free amine, and it improves the compound's solubility in aqueous media.

Protocol 3.1: Preparation of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride
  • Dissolve the crude amine from the previous step in a minimal amount of diethyl ether or ethyl acetate.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (1.1-1.2 eq) dropwise with stirring.[11][12]

  • A precipitate will form immediately. Continue stirring for 30 minutes at room temperature to ensure complete salt formation.

  • Filter the solid, wash it with cold diethyl ether to remove any non-basic impurities, and dry it under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system such as methanol/diethyl ether.

CompoundMolecular WeightExpected Yield (from amide)Physical Form
{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride247.11 g/mol 80-90%White to off-white solid[13]

Conclusion

This guide outlines a robust and scalable synthetic route to {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. The strategy leverages a powerful 1,3-dipolar cycloaddition for the initial ring formation, followed by a reliable acid-to-amine conversion via an amide intermediate using standard, well-understood organic transformations. Each stage is designed for high yield and purity, culminating in a straightforward salt formation that provides the final product in a stable and easily manageable form. The detailed protocols and explanations of the underlying chemical principles provide researchers with a solid foundation for the successful synthesis of this valuable chemical building block.

References

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  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. (2001). Retrieved January 18, 2026, from [Link]

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  • Synthesis and Characterization of Novel Isoxazole derivatives - Asian Journal of Research in Chemistry. (2010). Retrieved January 18, 2026, from [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity - Oriental Journal of Chemistry. (2022). Retrieved January 18, 2026, from [Link]

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  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) | Inorganic Chemistry - ACS Publications. (2019). Retrieved January 18, 2026, from [Link]

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Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Abstract This technical guide provides a comprehensive framework for the structural elucidation of the novel small molecule, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. This document is intended for res...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel small molecule, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of complex organic molecules. Moving beyond a simple recitation of analytical techniques, this guide delves into the strategic application and interpretation of spectroscopic and crystallographic data. We will explore the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity. The methodologies detailed herein, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, are presented with field-proven insights to facilitate unambiguous structure determination.

Introduction: The Imperative for Rigorous Structure Elucidation

In the realm of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of both efficacy and safety. The subject of this guide, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, is a compound of interest due to the prevalence of the isoxazole scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1] The presence of a chiral center and a hydrochloride salt form adds layers of complexity to its characterization. This guide will navigate these complexities by presenting a logical workflow, underpinned by a suite of powerful analytical techniques.

Our approach is rooted in the principle of orthogonal verification, wherein multiple independent methods are employed to corroborate the proposed structure. This ensures a robust and defensible characterization, critical for regulatory submissions and intellectual property protection.

Strategic Workflow for Structure Elucidation

The journey from a newly synthesized compound to a fully characterized molecule follows a structured path. The following workflow is designed to maximize information gain at each step, allowing for iterative refinement of the structural hypothesis.

structure_elucidation_workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (1H, 13C, 2D) (Connectivity & Stereochemistry) MS->NMR Provides Molecular Formula FTIR FTIR Spectroscopy (Functional Group ID) FTIR->NMR Confirms Functional Groups X-ray X-ray Crystallography (Absolute Confirmation) NMR->X-ray Defines Connectivity for Crystal Solution

Caption: A strategic workflow for the structural elucidation of a novel small molecule.

Mass Spectrometry: The First Glimpse of the Molecule

Mass spectrometry provides the initial, crucial data points of molecular weight and elemental composition. For {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, high-resolution mass spectrometry (HRMS) is indispensable.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The hydrochloride salt should be sufficiently soluble.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer. This technique is a "soft" ionization method that minimizes fragmentation, making it ideal for observing the intact molecular ion.[2]

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is selected to facilitate the detection of the protonated molecule.

    • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Set the mass analyzer to scan a range that comfortably encompasses the expected molecular weight (e.g., m/z 100-500).

    • Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy.

Data Interpretation: Deciphering the Mass Spectrum

Expected Molecular Ion: The free base, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine, has a molecular formula of C₁₀H₉ClN₂O and a monoisotopic mass of 208.0403 Da. In positive mode ESI, the protonated molecule [M+H]⁺ is expected.

Table 1: Predicted HRMS Data for {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine

Ion SpeciesCalculated m/z
[M+H]⁺209.0476
[M+Na]⁺231.0296

Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio will result in an [M+H+2]⁺ peak with roughly one-third the intensity of the [M+H]⁺ peak.[3] This is a definitive indicator of a chlorine-containing compound.

Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation can occur. The fragmentation pattern of isoxazoles often involves cleavage of the N-O bond. For the target molecule, potential fragmentation pathways could include the loss of the chlorophenyl group or cleavage of the bond between the isoxazole ring and the methylamine moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Molecular Bonds

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by identifying their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation requirements.[4]

  • Sample Preparation: No extensive preparation is needed. A small amount of the solid powdered sample is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

    • Sample Scan: The solid sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded. The final spectrum is the ratio of the sample scan to the background scan.

    • Spectral Range: Typically, the mid-infrared range of 4000-400 cm⁻¹ is scanned.

Data Interpretation: Assigning Vibrational Modes

The FTIR spectrum of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected AppearanceReference
3200-2800R-NH₃⁺N-H stretchStrong, broad[5]
3100-3000Ar-HC-H stretchMedium to weak[6]
2960-2850Alkyl C-HC-H stretchMedium[6]
~1610 & ~1500Ar C=CC=C stretchMedium, sharp[6]
1620-1560R-NH₃⁺N-H bend (asymmetric)Medium[7]
~1475Isoxazole RingC=N stretchMedium[8]
1550-1500R-NH₃⁺N-H bend (symmetric)Medium[5]
1100-1000Ar-ClC-Cl stretchStrong[6]
~900-8001,4-disubstituted benzeneC-H out-of-plane bendStrong[6]

The broad absorption in the 3200-2800 cm⁻¹ region is a hallmark of the ammonium (R-NH₃⁺) group in the hydrochloride salt.[5] The presence of sharp peaks around 1610 and 1500 cm⁻¹ will confirm the aromatic rings, while the C-Cl stretch will further corroborate the presence of the chlorophenyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for the complete structural elucidation of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it will not exchange with the amine protons, allowing for their observation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition and Processing:

    • ¹H NMR: Acquire a standard one-pulse proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment will differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, establishing vicinal and geminal relationships.

    • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different molecular fragments.

    • Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected to yield the final spectra.[9]

nmr_workflow SamplePrep Sample Preparation (Dissolve in DMSO-d6) 1H_NMR ¹H NMR (Proton Environment) SamplePrep->1H_NMR 13C_NMR ¹³C NMR & DEPT-135 (Carbon Skeleton) SamplePrep->13C_NMR COSY ¹H-¹H COSY (H-H Connectivity) 1H_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) 13C_NMR->HSQC COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Structure Complete Structure HMBC->Structure

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of {[5-(4...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (CAS Number: 1323699-63-3), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Recognizing the scarcity of publicly available experimental data for this specific molecule, this guide synthesizes verified information with data from closely related structural analogs and robust computational predictions. The following sections detail the compound's identity, structure, and key physicochemical parameters critical for its application in research and development, including solubility, pKa, and spectral characteristics. Furthermore, this guide outlines standardized experimental protocols for the in-house determination of these properties, ensuring scientific integrity and reproducibility.

Introduction and Chemical Identity

{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride belongs to the isoxazole class of heterocyclic compounds, which are prominent scaffolds in numerous biologically active molecules. The presence of the 4-chlorophenyl group and the methylamine side chain suggests its potential as an intermediate in the synthesis of novel therapeutic agents. An accurate understanding of its physicochemical properties is paramount for its effective use in drug design, formulation development, and analytical method development.

Table 1: Chemical Identity of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride

IdentifierValueSource
Chemical Name {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochlorideSigma-Aldrich
Synonym(s) [5-(4-chlorophenyl)-3-isoxazolyl]methanamine hydrochlorideSigma-Aldrich
CAS Number 1323699-63-3Sigma-Aldrich
Molecular Formula C₁₀H₁₀Cl₂N₂OCalculated
Molecular Weight 245.11 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Purity ≥95%Sigma-Aldrich
InChI Key MPIVHYLSCKPXBK-UHFFFAOYSA-NSigma-Aldrich

Physicochemical Properties

A thorough characterization of a compound's physicochemical profile is a critical step in the drug development pipeline, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Melting Point

The melting point is a crucial indicator of purity and is essential for many aspects of material handling and formulation. While no experimental melting point for {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride has been reported in the public domain, data from structurally similar isoxazole derivatives can provide an estimated range. For instance, 5-(4-chlorophenyl)-3-phenylisoxazole has a reported melting point of 178-179 °C.[1] It is important to note that the presence of the methylamine hydrochloride group will significantly influence the melting point.

Protocol for Melting Point Determination:

A standard capillary melting point apparatus should be used. A small, uniformly packed sample of the compound is placed in a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample should be recorded.

Solubility

Solubility is a key determinant of a drug's bioavailability. As a hydrochloride salt, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is expected to exhibit higher aqueous solubility compared to its free base.

Table 2: Predicted and Expected Solubility Profile

SolventPredicted/Expected SolubilityRationale
Water SolubleAs a hydrochloride salt, the amine group is protonated, increasing polarity and favoring interaction with polar water molecules.
Methanol SolubleMethanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the hydrochloride salt.
Ethanol SolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capacity suggest good solubility.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a polar aprotic solvent with a high dielectric constant, making it a good solvent for many organic salts.
Dichloromethane (DCM) Sparingly Soluble to InsolubleDCM is a nonpolar solvent and is not expected to effectively solvate the ionic hydrochloride salt.
Hexanes InsolubleHexanes are nonpolar hydrocarbon solvents and will not dissolve the polar hydrochloride salt.

Experimental Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess amount of compound prep2 Add to a known volume of solvent prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25 °C) prep2->equil1 equil2 Allow to equilibrate for a set time (e.g., 24 hours) equil1->equil2 analysis1 Centrifuge or filter to remove undissolved solid equil2->analysis1 analysis2 Analyze the supernatant by a suitable method (e.g., HPLC, UV-Vis) analysis1->analysis2 analysis3 Quantify the concentration against a standard curve analysis2->analysis3

Caption: Workflow for experimental solubility determination.

Acid Dissociation Constant (pKa)

The pKa value is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. The pKa of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride will be primarily influenced by the protonated primary amine.

Predicted pKa:

Based on computational predictions for similar primary amines, the pKa of the protonated amine in {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is estimated to be in the range of 8.5 - 9.5 .

Protocol for pKa Determination by Potentiometric Titration:

  • Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the amine is deprotonated (the midpoint of the titration curve).

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (4-chlorophenyl group): Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the chlorophenyl ring.

  • Isoxazole Proton: A singlet for the proton on the isoxazole ring (typically δ 6.0-7.0 ppm).

  • Methylene Protons (-CH₂-NH₃⁺): A singlet or a multiplet for the methylene protons adjacent to the isoxazole ring and the amino group. The chemical shift will be influenced by the protonation state of the amine.

  • Amine Protons (-NH₃⁺): A broad singlet that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the aromatic region (typically δ 120-140 ppm) for the carbons of the 4-chlorophenyl ring.

  • Isoxazole Carbons: Signals corresponding to the carbons of the isoxazole ring (typically δ 95-170 ppm).

  • Methylene Carbon (-CH₂-): A signal for the methylene carbon.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration
N-H Stretch (Amine Salt) 3200-2800 (broad)Stretching of the N-H bonds in the ammonium group.
C-H Stretch (Aromatic) 3100-3000Stretching of C-H bonds in the aromatic ring.
C=N Stretch (Isoxazole) 1650-1550Stretching of the C=N bond within the isoxazole ring.
C=C Stretch (Aromatic) 1600-1450Stretching of the C=C bonds in the aromatic ring.
N-O Stretch (Isoxazole) 1450-1350Stretching of the N-O bond in the isoxazole ring.
C-Cl Stretch 850-550Stretching of the C-Cl bond.
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. For the free base, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine, the expected monoisotopic mass is approximately 208.04 g/mol . In the mass spectrum of the hydrochloride salt, the molecular ion peak corresponding to the free base is expected to be observed.

Logical Relationship of Physicochemical Properties:

G Structure Chemical Structure Solubility Solubility Structure->Solubility pKa pKa Structure->pKa Bioavailability Bioavailability Solubility->Bioavailability pKa->Solubility Permeability Permeability pKa->Permeability pKa->Bioavailability Permeability->Bioavailability Formulation Formulation Development Bioavailability->Formulation

Caption: Interdependence of key physicochemical properties.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. While a comprehensive experimental dataset is not yet publicly available, the information compiled herein from vendor data, analysis of structural analogs, and computational predictions offers a robust foundation for researchers and drug development professionals. The outlined experimental protocols provide a clear path for the in-house validation and expansion of this knowledge base. A thorough understanding and documentation of these fundamental properties are indispensable for unlocking the full potential of this promising chemical entity in future scientific endeavors.

References

  • Gomha, S. M., et al. (2017). Synthesis and biological evaluation of some new 5-(4-chlorophenyl)-3-phenylisoxazole derivatives. Journal of Chemical Research, 41(10), 586-590. [Link not available]

Sources

Foundational

biological activity of 5-(4-Chlorophenyl)isoxazol-3-yl derivatives

An In-Depth Technical Guide to the Biological Activity of 5-(4-Chlorophenyl)isoxazol-3-yl Derivatives Executive Summary The isoxazole nucleus is a prominent five-membered heterocyclic scaffold that has garnered significa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-(4-Chlorophenyl)isoxazol-3-yl Derivatives

Executive Summary

The isoxazole nucleus is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2] This guide focuses specifically on derivatives featuring the 5-(4-chlorophenyl)isoxazol-3-yl moiety, a pharmacophore that has proven instrumental in the development of novel therapeutic agents. The strategic incorporation of a 4-chlorophenyl group at the C-5 position of the isoxazole ring often enhances biological potency and modulates physicochemical properties, leading to promising activities across several domains. This document provides a comprehensive overview of the principal biological activities associated with these derivatives, including their anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. We will delve into the underlying mechanisms of action, present structure-activity relationship (SAR) insights, detail key experimental protocols for their evaluation, and summarize pertinent data to offer a holistic perspective for researchers and drug development professionals.

The 5-(4-Chlorophenyl)isoxazol-3-yl Scaffold: A Privileged Structure

The isoxazole ring, an azole with an oxygen atom adjacent to the nitrogen, is a versatile building block in drug design.[2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an effective scaffold for engaging with biological targets. The specific substitution pattern, particularly the presence of a 4-chlorophenyl group at the 5-position, confers distinct characteristics. The chlorine atom, being an electron-withdrawing group, can influence the molecule's overall electronics and lipophilicity, which are critical for target binding and pharmacokinetic profiles.

Significance in Medicinal Chemistry

The isoxazole moiety is integral to several clinically approved drugs, demonstrating its therapeutic relevance.[3][4] Derivatives are explored for a multitude of biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties.[5][6][7] The structural rigidity of the isoxazole ring, combined with the diverse substitution possibilities at other positions (primarily C-3 and C-4), allows for the fine-tuning of molecular geometry to achieve high-affinity binding to specific enzymes and receptors.

Anticancer Activity

Derivatives of 5-(4-chlorophenyl)isoxazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[8][9] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes required for tumor growth and survival.[10]

Mechanisms of Action
  • Tubulin Polymerization Inhibition: Several isoxazole derivatives, structurally analogous to combretastatin A-4, function as colchicine binding site inhibitors.[11][12] By binding to tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. The 5-phenylisoxazole core acts as a scaffold to correctly orient the substituted phenyl rings within the binding pocket.

  • Induction of Apoptosis: A primary mechanism for the anticancer effects of these compounds is the induction of programmed cell death, or apoptosis.[10][13] Flow cytometry analysis of cancer cells treated with these derivatives often reveals an increase in the sub-G1 cell population, a hallmark of apoptosis.[7] The activation of effector caspases, such as caspase-3, is a common downstream event.[14]

  • Enzyme Inhibition: Specific derivatives have been designed to inhibit key enzymes involved in cancer cell proliferation and survival. This includes the inhibition of kinases, histone deacetylases (HDACs), and topoisomerases.[10] For instance, certain isoxazole-based compounds have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC), an enzyme critical for de novo fatty acid synthesis, a pathway often upregulated in malignant cells.[15]

Structure-Activity Relationship (SAR)

SAR studies reveal that the nature and position of substituents on the isoxazole core and its appended phenyl rings are critical for anticancer potency.

  • The 4-chlorophenyl group at the C-5 position is often crucial for activity.

  • Modifications at the C-3 position, such as the introduction of substituted phenyl rings or heterocyclic moieties, can significantly modulate cytotoxicity. For example, derivatives with trifluoromethyl groups have shown high efficacy against prostate cancer (PC-3) cells.[9]

  • Linker chemistry at the C-4 position has also been explored to optimize binding to specific targets.[16]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.

Causality: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial metabolic activity and cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-(4-chlorophenyl)isoxazol-3-yl test derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Data Summary: Anticancer Activity
Compound ClassCell LineIC50 (µM)Reference
5-(3-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivative (6ah)PC-31.5 µg/mL[9]
5-(3-(2-fluorophenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivative (6ai)PC-31.8 µg/mL[9]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (2b)MCF-719.5 µM[7]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (2b)HeLa39.2 µM[7]
Visualization: Apoptosis Induction Pathway

apoptosis_pathway Compound 5-(4-Chlorophenyl)isoxazol-3-yl Derivative Tubulin Tubulin/Microtubules Compound->Tubulin Inhibition Mitochondria Mitochondria Compound->Mitochondria Direct Effect CellCycle G2/M Phase Arrest Tubulin->CellCycle CellCycle->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Casp9 Caspase-9 Activation CytochromeC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by isoxazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Isoxazole derivatives, including those with the 5-(4-chlorophenyl) moiety, have demonstrated significant anti-inflammatory properties in various preclinical models.[17][18]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory mediators. A prominent mechanism is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from activated macrophages.[18] Some derivatives may also exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the synthesis of prostaglandins at sites of inflammation. The structural features of these compounds are sometimes inspired by selective COX-2 inhibitors like celecoxib.[19][20]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.

Causality: The injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic acute inflammatory response.[17] The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins, cytokines, and nitric oxide. This model is self-validating as it allows for the assessment of a compound's ability to suppress edema formation against a known inflammatory stimulus, with a standard non-steroidal anti-inflammatory drug (NSAID) like Nimesulide or Diclofenac used as a positive control.[17][19]

Methodology:

  • Animal Acclimatization: Acclimatize Wistar rats for one week under standard laboratory conditions. Fast the animals overnight before the experiment.

  • Paw Volume Measurement (Baseline): Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test derivatives orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). Administer the vehicle to the control group and a standard drug (e.g., Nimesulide, 50 mg/kg) to the positive control group.[17]

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement (Post-Induction): Measure the paw volume at regular intervals, typically at 1, 2, and 3 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Summary: Anti-inflammatory Activity
Compound IDTime (hours)% Inhibition of EdemaReference
TPI-3323.97%[17]
TPI-7326.10%[17]
TPI-13326.67%[17]
TPI-15324.77%[17]
DIC (200 µM)N/A89.4% (TNF-α reduction)[18]
DIC (200 µM)N/A94.9% (IL-6 reduction)[18]
Visualization: Workflow for In Vivo Anti-inflammatory Screening

anti_inflammatory_workflow Start Start: Acclimatize Rats Measure_Base Measure Baseline Paw Volume Start->Measure_Base Grouping Divide into Groups (Control, Standard, Test) Measure_Base->Grouping Admin_Vehicle Administer Vehicle Grouping->Admin_Vehicle Control Admin_Standard Administer Standard Drug (e.g., Nimesulide) Grouping->Admin_Standard Standard Admin_Test Administer Isoxazole Derivative Grouping->Admin_Test Test Wait1 Wait 1 Hour Admin_Vehicle->Wait1 Admin_Standard->Wait1 Admin_Test->Wait1 Inject Inject Carrageenan (Sub-plantar) Wait1->Inject Measure_Post Measure Paw Volume (1, 2, 3 hours) Inject->Measure_Post Analyze Calculate % Edema Inhibition Measure_Post->Analyze End End: Evaluate Potency Analyze->End

Caption: Carrageenan-induced paw edema experimental workflow.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[21] The 5-(4-chlorophenyl)isoxazol-3-yl scaffold has been incorporated into molecules showing promising activity against a range of pathogens.[22]

Spectrum of Activity

These derivatives have been tested against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Aspergillus niger and Candida albicans.[21][22] The presence of the 4-chlorophenyl group at the C-5 position has been shown to contribute significantly to the activity against certain strains, such as P. aeruginosa.[22]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Causality: This method is chosen for its quantitative output, efficiency, and conservation of materials. It provides a precise measure of a compound's potency, allowing for direct comparison with standard antibiotics. The self-validating nature of the protocol is ensured by including a positive control (microorganism with no drug) to confirm growth and a negative control (broth with no microorganism) to confirm sterility.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). A growth indicator like resazurin can be added to aid visualization.

Data Summary: Antimicrobial Activity
Compound IDMicroorganismZone of Inhibition (mm)Reference
5b (4-Cl)S. aureus20[22]
5b (4-Cl)B. subtilis18[22]
5b (4-Cl)E. coli14[22]
5b (4-Cl)P. aeruginosa21[22]
5b (4-Cl)A. niger20[22]

(Concentration of 40 µg/ml used for the zone of inhibition test)[22]

Other Biological Activities

Neuroprotective Properties

Certain isoxazole analogues have been investigated for their potential in treating neurodegenerative diseases.[6] Their mechanism can involve the modulation of sigma receptors (S1R), which are implicated in neuroprotection and antiamnesic activities.[14][23] Ligands that act as antagonists at these receptors can mitigate the neurotoxic effects of substances like methamphetamine by reducing the generation of reactive oxygen species (ROS) and subsequent caspase activation.[14]

Synthesis Strategies

The most common and efficient method for synthesizing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction.

Causality: This reaction is a powerful tool in heterocyclic chemistry, allowing for the construction of the five-membered ring in a single, often high-yielding, step. It provides excellent control over regioselectivity, which is crucial for establishing the desired substitution pattern for biological activity.

General Protocol: The synthesis typically involves the reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne. For the 5-(4-chlorophenyl)isoxazol-3-yl core, a common route is the reaction between a substituted benzaldehyde and hydroxylamine to form an oxime, which is then oxidized to a nitrile oxide and reacted with an appropriately substituted alkyne. Alternatively, chalcones can be reacted with hydroxylamine hydrochloride to yield isoxazole derivatives.[17][24]

Visualization: General Synthesis Scheme

synthesis_scheme Chalcone Substituted Chalcone (Ar-CO-CH=CH-Ar') Isoxazole 3,5-Disubstituted Isoxazole Derivative Chalcone->Isoxazole Cyclization (e.g., in Ethanol/NaOH) Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Isoxazole

Caption: General synthesis of isoxazoles via chalcone cyclization.

Conclusion and Future Perspectives

Derivatives based on the 5-(4-chlorophenyl)isoxazol-3-yl scaffold represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy across anticancer, anti-inflammatory, and antimicrobial applications underscores their potential as lead structures in drug discovery. The established synthetic routes allow for extensive structural diversification, enabling detailed exploration of structure-activity relationships. Future research should focus on optimizing the pharmacokinetic and safety profiles of potent lead compounds. Furthermore, the elucidation of specific molecular targets for derivatives showing promising phenotypic effects will be crucial for advancing these compounds into further stages of preclinical and clinical development. The integration of computational modeling with synthetic chemistry will continue to accelerate the design of next-generation isoxazole-based therapeutics with enhanced potency and selectivity.[3][16]

References

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025).
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021).
  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (n.d.).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Source unavailable.
  • Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. (n.d.). PubMed.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023).
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). PubMed Central.
  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025).
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.).
  • Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.).
  • (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Source unavailable.
  • Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. (n.d.).
  • Design and synthesis of novel 5-(4-chlorophenyl)
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Source unavailable.
  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021).
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). PubMed Central.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
  • Structure–activity relationship of isoxazole derivatives. (n.d.).
  • Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. (n.d.). PubMed Central.
  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (n.d.). PubMed.
  • Design, Synthesis and Antitumor Activity of 3,4,5-Trisubstituted Isoxazoles. (n.d.).
  • A review of isoxazole biological activity and present synthetic techniques. (2024). Source unavailable.
  • Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. (n.d.). PubMed.
  • A review of isoxazole biological activity and present synthetic techniques. (2025).
  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (n.d.). Semantic Scholar.
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2020). PubMed.
  • Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. (2014). PubMed.

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Exploratory

{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride For Researchers, Scientists, and Drug Development Professionals Foreword: A Proactive Approach to Laborator...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Laboratory Safety

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, isoxazole derivatives are of significant interest due to their broad spectrum of biological activities, serving as crucial scaffolds in the development of new therapeutic agents.[1] {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is one such compound, a key intermediate with potential applications in medicinal chemistry.[1] As with any novel compound, a thorough understanding of its potential hazards and the implementation of robust safety protocols are not merely procedural formalities but are fundamental to a culture of responsible science. The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious and proactive approach to its handling.[2][3]

This guide is designed to provide senior application scientists, researchers, and drug development professionals with a comprehensive, in-depth technical resource for the safe handling of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. Moving beyond a simple recitation of standard procedures, this document delves into the rationale behind each recommendation, grounding safety protocols in the known chemical properties and the potential hazards inferred from structurally related compounds. Our objective is to empower laboratory personnel with the knowledge to not only follow procedures but to understand the "why" behind them, fostering a self-validating system of safety that protects both the individual and the integrity of the research.

Section 1: Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount in predicting its behavior under various laboratory conditions and in developing appropriate handling procedures.

PropertyValueSource
Chemical Name {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochlorideSigma-Aldrich
Synonym(s) [5-(4-chlorophenyl)-3-isoxazolyl]methanamine hydrochlorideSigma-Aldrich[4]
CAS Number 1323699-63-3Sigma-Aldrich[4]
Molecular Formula C10H9ClN2O · HClSigma-Aldrich[4]
Molecular Weight 245.11 g/mol Sigma-Aldrich[4]
Physical Form SolidSigma-Aldrich[4]
Purity 95%Sigma-Aldrich[4]

The hydrochloride salt form suggests good aqueous solubility, a critical factor to consider during solution preparation and in the event of a spill. The presence of a chlorinated phenyl group and an isoxazole ring indicates a potential for thermal decomposition to produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3]

Section 2: Hazard Identification and GHS Classification

Inferred GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6][7]
Serious Eye Damage/Eye IrritationCategory 2A / 1H319: Causes serious eye irritation / H318: Causes serious eye damage[6][7][8]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[6][7][8]

Signal Word: Danger [2][3]

Hazard Pictograms:

Potential Health Effects:

  • Ingestion: Based on data for similar compounds, ingestion may be toxic.[5] Ingestion of corrosive materials can cause severe swelling, damage to delicate tissues, and a danger of perforation of the stomach or esophagus.[2][3]

  • Inhalation: May cause respiratory tract irritation.[6][7][9]

  • Skin Contact: Causes skin irritation.[6][7] Corrosive materials can cause burns upon skin contact.[2][3]

  • Eye Contact: Causes serious eye irritation or damage, potentially leading to blindness.[2][6][7]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment to minimize exposure.

  • Fume Hood: All weighing, handling of the solid, and preparation of solutions must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the compound.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][9] A face shield may be necessary when handling larger quantities or if there is a splash hazard.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[2][9] Nitrile gloves are a common choice, but it is advisable to consult a glove compatibility chart for the specific solvent being used. Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws and good laboratory practices.[7]

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned to protect from skin and clothing contamination.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[9]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering the Lab lab_coat Don Lab Coat start->lab_coat Step 1 end Leaving the Lab goggles Wear Safety Goggles/ Face Shield lab_coat->goggles Step 2 gloves Inspect and Don Appropriate Gloves goggles->gloves Step 3 fume_hood Work in Fume Hood gloves->fume_hood Step 4 (Handling Compound) remove_gloves Remove Gloves Using Proper Technique fume_hood->remove_gloves Step 5 (After Handling) wash_hands Wash Hands Thoroughly remove_gloves->wash_hands Step 6 remove_goggles Remove Goggles wash_hands->remove_goggles Step 7 remove_coat Remove Lab Coat remove_goggles->remove_coat Step 8 remove_coat->end

Caption: Workflow for donning and doffing Personal Protective Equipment.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the stability of the compound.

Handling
  • Avoid Dust Formation: Minimize the generation and accumulation of dust.[9] Handle the solid material carefully.

  • Hygiene: Wash hands thoroughly after handling and before breaks and at the end of the workday.[2][7] Do not eat, drink, or smoke in the laboratory.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents, bases, and amines.[3]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

  • Corrosives Area: Store in a designated corrosives area if the compound is determined to be corrosive.[2][3]

  • Locked Storage: Store locked up to prevent unauthorized access.[2][6]

Section 5: Emergency Procedures

A well-defined and practiced emergency response plan is crucial for mitigating the consequences of an accident.

First-Aid Measures

Immediate medical attention is required in case of exposure.[2][3] Show the Safety Data Sheet to the doctor in attendance.[2]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][3] Remove contact lenses, if present and easy to do.[2] Continue rinsing. Seek immediate medical attention.

  • Skin Contact: Take off immediately all contaminated clothing.[2] Rinse skin with water or shower.[2] Wash off with soap and plenty of water.[7] If skin irritation or rash occurs, get medical advice/attention.[2]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[2][3] If not breathing, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Rinse mouth.[2][3] DO NOT induce vomiting.[2][3] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7]

  • Specific Hazards: The product may cause burns of eyes, skin, and mucous membranes.[3] Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][3]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment as required.[2] Evacuate personnel to safe areas. Avoid contact with skin, eyes, or clothing.[2] Avoid dust formation.[7]

  • Environmental Precautions: Should not be released into the environment.[2] Do not allow material to contaminate the ground water system.[2]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[2] Avoid dust formation.[2]

Spill_Response cluster_spill Accidental Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate Step 1 ppe Don Appropriate PPE evacuate->ppe Step 2 contain Contain the Spill ppe->contain Step 3 cleanup Clean Up Spill (Sweep solid, absorb liquid) contain->cleanup Step 4 dispose Dispose of Waste in Sealed Container cleanup->dispose Step 5 decontaminate Decontaminate Area dispose->decontaminate Step 6 report Report the Incident decontaminate->report

Caption: Step-by-step workflow for responding to an accidental spill.

Section 6: Disposal Considerations

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Disposal Methods: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Chemical waste generators must also consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3] Dispose of contents/container to an approved waste disposal plant.[2][3]

Section 7: Experimental Protocols

Weighing the Solid Compound
  • Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Don all required PPE (lab coat, safety goggles, and appropriate gloves).

  • Place a clean, tared weigh boat on the balance.

  • Carefully open the container of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride.

  • Using a clean spatula, carefully transfer the desired amount of the solid to the weigh boat. Avoid creating dust.

  • Once the desired weight is obtained, securely close the main container.

  • Record the weight.

  • Proceed immediately to the dissolution step within the fume hood.

Preparation of a Stock Solution
  • Perform this entire procedure within a chemical fume hood.

  • Select a clean, appropriate-sized volumetric flask.

  • Add the desired solvent (e.g., DMSO, water) to the flask, approximately half of the final volume.

  • Carefully transfer the weighed solid from the weigh boat into the volumetric flask. A powder funnel can be used to prevent loss of material.

  • Rinse the weigh boat with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Gently swirl the flask to dissolve the solid. If necessary, sonicate the flask briefly to aid dissolution.

  • Once the solid is completely dissolved, add the solvent to the calibration mark on the neck of the volumetric flask.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

Conclusion: A Commitment to Safety

The safe handling of novel compounds like {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a shared responsibility that underpins the success and sustainability of any research endeavor. This guide provides a comprehensive framework for managing the potential risks associated with this compound. However, it is not a substitute for professional judgment and continuous safety training. Researchers are encouraged to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to always approach their work with a mindset of proactive risk assessment and mitigation. By integrating these principles into daily laboratory practice, the scientific community can continue to push the boundaries of knowledge while ensuring the well-being of its members.

References

  • Material Safety Data Sheet - Methylamine Hydrochloride, PA - Cole-Parmer. (n.d.). Retrieved from [Link]

  • [3-(3-Chlorophenyl)isoxazol-5-yl]methylamine hydrochloride | 885273-50 - J&K Scientific. (n.d.). Retrieved from [Link]

  • (5-Methyl-3-isoxazolyl)methylamine - High purity | EN - Georganics. (n.d.). Retrieved from [Link]

  • Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- | C16H12ClNO | CID - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfonyl]-4,5-dihydro-5,5-dimethyl- - Substance Details - EPA. (n.d.). Retrieved from [Link]

  • [[5-(2,4-Difluorophenyl)isoxazol-3-yl]methyl]amine hydrochloride 5g - Dana Bioscience. (n.d.). Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Solubility of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Introduction In the landscape of pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. Poor solubility can significantly hinder a drug can...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. Poor solubility can significantly hinder a drug candidate's progress, leading to challenges in formulation, unpredictable in vitro results, and compromised bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, a heterocyclic compound featuring an isoxazole core. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the critical aspects of solubility determination, from the fundamental physicochemical properties of the molecule to detailed, field-proven experimental protocols. The causality behind experimental choices will be explained to provide a deeper understanding of the "why" behind the "how."

Physicochemical Properties and Their Impact on Solubility

Understanding the inherent properties of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is paramount to predicting and interpreting its solubility behavior.

Structural Features:

  • Isoxazole Ring: The isoxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, imparts a degree of polarity to the molecule, which can enhance solubility in polar solvents.[3]

  • 4-Chlorophenyl Group: The presence of the lipophilic 4-chlorophenyl group will significantly influence the molecule's overall lipophilicity (logP), potentially reducing its aqueous solubility.[5]

  • Methylamine Hydrochloride Salt: The molecule is an amine hydrochloride salt. Amines are basic compounds that, when protonated with hydrochloric acid, form a salt.[6] This salt form is generally more soluble in aqueous solutions than the corresponding free base, particularly at acidic to neutral pH.[6][7]

pH-Dependent Solubility:

As an amine hydrochloride, the solubility of this compound is expected to be highly dependent on the pH of the solution.[8][9] At lower pH values, the amine group will be protonated, existing as a more soluble cationic species. As the pH increases towards and beyond the pKa of the amine, it will deprotonate to the less soluble free base, which may precipitate out of solution. This pH-solubility profile is a critical factor in designing oral dosage forms, as the compound will encounter varying pH environments throughout the gastrointestinal tract.[2]

Experimental Determination of Solubility

Two primary types of solubility assays are commonly employed in drug discovery and development: kinetic and thermodynamic solubility.[1][10][11]

  • Kinetic Solubility: This high-throughput screening method measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer.[1][11][12][13] It is a rapid assessment useful for early-stage compound selection.[1][11]

  • Thermodynamic Solubility: This method determines the equilibrium solubility of a compound by equilibrating an excess of the solid material in a solvent over a longer period.[1][2][14][15] It represents the true solubility of the compound and is crucial for formulation development.[11][14]

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a gold-standard approach for determining thermodynamic solubility.[1] The following protocol provides a detailed, step-by-step guide.

Protocol:

  • Preparation of Buffers: Prepare a series of buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract.

  • Compound Dispensing: Accurately weigh an excess amount of solid {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride into separate glass vials for each buffer and solvent to be tested.

  • Solvent Addition: Add a precise volume of each buffer or solvent to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker incubator set at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[10][14]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid material is disturbed.

  • Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any fine particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][10] These methods offer the required sensitivity and selectivity for accurate quantification.[16][17]

  • Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the compound in each condition, typically expressed in µg/mL or µM.

Diagram of the Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess solid compound add_solvent Add solvent to solid prep_compound->add_solvent prep_buffers Prepare buffers (various pH) prep_buffers->add_solvent incubate Incubate with shaking (24-72h) add_solvent->incubate centrifuge Centrifuge to pellet solid incubate->centrifuge supernatant Collect supernatant centrifuge->supernatant quantify Quantify by HPLC-UV or LC-MS/MS supernatant->quantify G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_pH R-NH3+ Cl- (Salt Form) High Solubility High_pH R-NH2 (Free Base) Low Solubility Low_pH->High_pH Increase pH High_pH->Low_pH Decrease pH

Caption: The effect of pH on the solubility of an amine salt.

Conclusion

The solubility of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a critical parameter that dictates its potential as a drug candidate. As an amine hydrochloride salt of a moderately lipophilic molecule, its solubility is expected to be significantly influenced by pH, with higher solubility in acidic environments. This guide has provided the theoretical framework and practical, step-by-step protocols for the accurate determination of its thermodynamic solubility. The insights gained from such studies are indispensable for guiding formulation strategies, ensuring reliable data from in vitro assays, and ultimately, for the successful development of new therapeutics.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. 2023. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2023. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Solubility of Things. Isoxazole. Available from: [Link]

  • University of Alberta. Isolation (Recovery) of amines. Available from: [Link]

  • ResearchGate. Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Center for Biotechnology Information. Available from: [Link]

  • Festa, C., et al. (2017). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. National Center for Biotechnology Information. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. Available from: [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available from: [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. 2019. Available from: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Gerbaud, V., et al. (2006). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available from: [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Technology Networks. Available from: [Link]

  • Patel, K., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Journal of Pharmaceutical and Medicinal Research. Available from: [Link]

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Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride

An In-depth Technical Guide Abstract This technical guide provides a detailed framework for the comprehensive spectroscopic analysis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a detailed framework for the comprehensive spectroscopic analysis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, a heterocyclic compound of interest in pharmaceutical research. The structural elucidation and purity assessment of such molecules are paramount in drug development, demanding a rigorous, multi-faceted analytical approach. This document outlines the strategic application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. By integrating data from these orthogonal techniques, researchers can achieve unambiguous structural confirmation and a high degree of confidence in the material's identity and quality. The causality behind experimental choices, detailed step-by-step protocols, and data interpretation strategies are discussed to provide a field-proven guide for researchers, scientists, and drug development professionals.

Introduction

The isoxazole moiety is a prominent five-membered heterocycle that serves as a core scaffold in a multitude of biologically active compounds and approved pharmaceuticals, valued for its diverse therapeutic activities.[1] The title compound, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, combines this privileged isoxazole ring with a 4-chlorophenyl substituent and a primary aminomethyl group. This combination of structural features necessitates a robust analytical strategy to confirm its covalent structure, stereochemistry, and purity profile.

Rigorous characterization is a non-negotiable cornerstone of modern drug development. Regulatory bodies mandate comprehensive data to establish the identity, strength, quality, and purity of any active pharmaceutical ingredient (API).[2][3] Spectroscopic techniques are the primary tools for generating this data, each providing a unique and complementary piece of the molecular puzzle. This guide details the application of four key spectroscopic methods for the definitive analysis of this compound.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecule's structure is critical for predicting and interpreting spectroscopic data. The key structural motifs are:

  • 4-Chlorophenyl Ring: An aromatic system expected to show characteristic signals in NMR, IR, and UV-Vis spectroscopy. The chlorine atom also imparts a specific isotopic signature in mass spectrometry.

  • Isoxazole Ring: A five-membered aromatic heterocycle. Its protons and carbons will have distinct chemical shifts in NMR spectra.[4][5]

  • Methylamine Hydrochloride Group (-CH₂-NH₃⁺Cl⁻): A primary amine salt. The methylene (-CH₂-) and ammonium (-NH₃⁺) protons are key reporters in ¹H NMR, while the N-H bonds provide strong, characteristic signals in IR spectroscopy.[6]

Chemical Structure:

(A simplified representation of the 5-(4-Chlorophenyl)isoxazol-3-yl)methyl}amine hydrochloride structure)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of an organic molecule. For {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, both ¹H and ¹³C NMR are indispensable.

Rationale for Experimental Design

The choice of solvent is the most critical parameter. The hydrochloride salt structure necessitates the use of a polar, aprotic deuterated solvent to ensure dissolution and to observe the exchangeable ammonium protons. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice, as it readily dissolves the salt and slows the proton exchange of the -NH₃⁺ group, allowing for its observation. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).

¹H NMR Analysis

The proton NMR spectrum provides a quantitative map of the different hydrogen environments within the molecule.

Experimental Protocol:

  • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

  • Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be applied if necessary.

  • Acquire the spectrum on a 400 MHz or higher field spectrometer, ensuring adequate signal-to-noise is achieved (typically 16-64 scans).

  • Process the data with appropriate phasing, baseline correction, and integration.

Data Interpretation and Expected Signals:

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
-NH₃⁺8.5 - 9.5Broad singlet (br s)3HAmmonium protons are deshielded and often exchange-broadened.
Ar-H (ortho to Cl)7.9 - 8.1Doublet (d)2HPart of an AA'BB' system, deshielded by the isoxazole ring.
Ar-H (meta to Cl)7.6 - 7.8Doublet (d)2HPart of an AA'BB' system.
Isoxazole-H (C4-H)~7.0Singlet (s)1HUnique proton on the heterocyclic ring.[5]
Methylene (-CH₂-)~4.4Singlet (s) or broad singlet2HAdjacent to the isoxazole ring and the ammonium group. May show broadening due to coupling to the quadrupolar ¹⁴N.
¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons, which is particularly useful for confirming the methylene signal.

Data Interpretation and Expected Signals:

Carbon AssignmentPredicted δ (ppm)Rationale
Isoxazole C5170 - 172Quaternary carbon attached to the chlorophenyl group and ring oxygen.
Isoxazole C3160 - 162Quaternary carbon attached to the methylamine group.
Aromatic C (C-Cl)136 - 138Quaternary aromatic carbon attached to chlorine.
Aromatic CHs128 - 131Aromatic carbons bearing protons. Two signals expected for the AA'BB' system.
Aromatic C (C-Isoxazole)125 - 127Quaternary aromatic carbon attached to the isoxazole ring.
Isoxazole C4100 - 102The only CH carbon within the isoxazole ring.
Methylene (-CH₂-)35 - 40Aliphatic carbon shielded relative to the aromatic and heterocyclic carbons.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact mass of the molecule and offers structural clues through the analysis of its fragmentation patterns.

Rationale for Experimental Design

Electrospray Ionization (ESI) is the ideal technique for this compound. As a pre-formed salt, it is easily ionized. Analysis in positive ion mode will detect the cationic species, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine⁺, after the loss of the chloride counter-ion. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Experimental Protocol:

  • Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infuse the solution directly into the ESI source or inject via an LC system.

  • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Observe the molecular ion peak [M+H]⁺ (or more accurately, the cation [M]⁺).

  • Perform tandem MS (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe fragment ions.[7]

Data Interpretation:

  • Molecular Ion: The expected monoisotopic mass for the cation C₁₀H₁₀ClN₂O⁺ is approximately 209.0481 m/z.

  • Isotopic Pattern: A key validation step is observing the characteristic isotopic signature of chlorine. There will be two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Fragmentation Analysis

The fragmentation pattern provides a fingerprint for the molecule's structure. Isoxazoles are known to undergo characteristic ring-cleavage pathways under CID.[7][8]

Fragmentation_Pathway Parent Parent Ion C₁₀H₁₀ClN₂O⁺ m/z = 209.05 Frag1 Loss of NH₃ C₁₀H₇ClN₂O⁺ m/z = 192.02 Parent->Frag1 - NH₃ Frag2 4-Chlorobenzonitrile Cation C₇H₄ClN⁺ m/z = 137.01 Parent->Frag2 Ring Cleavage Frag3 Chlorophenyl Cation C₆H₄Cl⁺ m/z = 111.00 Frag2->Frag3 - CN Workflow cluster_Structural_Elucidation Structural Elucidation cluster_Confirmation_Quantitation Confirmation & Quantitation cluster_Final_Report Final Assessment NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Report Certificate of Analysis (Structure, Identity, Purity) NMR->Report Confirms C-H Framework MS High-Resolution MS (ESI+, Isotopic Pattern) MSMS MS/MS (Fragmentation) MS->MSMS IR FTIR Spectroscopy (Functional Groups) IR->Report Confirms Functional Groups MSMS->Report Confirms MW & Fragments UV UV-Vis Spec (λₘₐₓ, Quantitation) UV->Report Confirms Chromophore Sample Sample Received Sample->NMR Sample->MS Sample->IR Sample->UV

Caption: Integrated workflow for spectroscopic analysis.

This integrated approach forms a self-validating system. The molecular formula confirmed by HRMS must be consistent with the number of signals observed in the ¹H and ¹³C NMR spectra. The functional groups identified by IR must correspond to the structural fragments deduced from NMR and MS/MS data. Finally, chromatographic methods coupled with these detectors (e.g., LC-MS, HPLC-UV) are employed to separate and quantify any potential impurities, ensuring the material meets the stringent quality standards required for its intended application. [2][9]

Conclusion

The spectroscopic characterization of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy defines the molecular backbone, mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy verifies the presence of key functional groups, and UV-Vis spectroscopy assesses the electronic properties of the chromophore. By following the detailed protocols and interpretation strategies outlined in this guide, researchers can confidently establish the identity, structure, and purity of this compound, providing the robust data package required for advanced research and drug development.

References

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
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  • Stephens, C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. (2023). Journal of the American Society for Mass Spectrometry.
  • New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. (n.d.). National Institutes of Health.
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  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.).
  • New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. (2021). RSC Publishing.
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  • Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 19, 2026, from [Link]

  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

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  • IR: amines. (n.d.). Retrieved January 19, 2026, from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved January 19, 2026, from [Link]

  • Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. (2025, January 2). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved January 19, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved January 19, 2026, from [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved January 19, 2026, from [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Grady, A. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved January 19, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • (3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)methyl Benzene-Sulfonate. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Initial Characterization of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a foundational guide for the initial scientific investigation of the novel compound, {[5-(4-Chlorophenyl)isoxazol-3-yl]methy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a foundational guide for the initial scientific investigation of the novel compound, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. As specific biological data for this molecule is not widely published, this guide is structured to provide researchers with a logical, step-by-step framework for its preliminary characterization. The protocols herein are based on established methodologies for handling and evaluating new small molecule entities. We will cover essential preparatory steps, including solubility assessment, and provide a detailed protocol for a primary screen of biological activity using a cell-based cytotoxicity assay. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific hypotheses. The overarching goal is to establish a baseline understanding of the compound's physicochemical properties and potential bioactivity, paving the way for more targeted future investigations.

Introduction and Scientific Rationale

The compound {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride belongs to the isoxazole class of heterocyclic compounds. The isoxazole ring is a prominent scaffold in medicinal chemistry, known to be a part of various pharmacologically active agents, including the anti-inflammatory drug valdecoxib and the antirheumatic agent leflunomide.[1][2] Isoxazole derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The presence of a 4-chlorophenyl group further suggests the potential for significant biological interactions, as this moiety is common in many approved drugs and is known to influence pharmacokinetic and pharmacodynamic properties.

Given this structural context, it is plausible to hypothesize that {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride may exhibit cytotoxic or antiproliferative effects. Therefore, an initial characterization should focus on two primary areas:

  • Determining Fundamental Physicochemical Properties: A compound's solubility is a critical parameter that dictates its handling, formulation, and bioavailability for in vitro and in vivo assays.[3]

  • Assessing General Biological Activity: A broad-spectrum cytotoxicity assay is an essential first step in the small molecule design process to understand the compound's general effect on cell viability and to determine a preliminary therapeutic window.

This guide provides robust protocols to address these foundational questions.

Compound Handling and Storage

Proper handling and storage are paramount to ensure the integrity and stability of the compound.

  • Form: The compound is a hydrochloride salt, which generally confers increased water solubility and stability compared to the free base.

  • Storage: Store the solid compound at -20°C, protected from light and moisture.[4] Amines, even as salts, can be hygroscopic.[5] Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Safety: Always handle the compound in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for use in biological assays.

  • Weighing: Accurately weigh a precise amount of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride powder. For quantities of 10 mg or less, it is often practical to add the solvent directly to the vial.[4]

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of the compound is essential for this calculation.

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO to the vial containing the compound.

  • Solubilization: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller, tightly sealed vials and store at -20°C or -80°C for long-term stability.[4] Stock solutions in DMSO are typically stable for up to 6 months at -80°C.[4]

Physicochemical Characterization: Solubility Assessment

Determining the kinetic solubility of a compound in aqueous buffers is a critical step before conducting cell-based assays.[3] This ensures that the compound remains in solution at the tested concentrations, avoiding precipitation that can lead to erroneous results.

Protocol 3.1: High-Throughput Kinetic Solubility Assay

This protocol uses nephelometry (light scattering) to rapidly assess solubility.[7]

  • Preparation: From the 10 mM DMSO stock, prepare a serial dilution series (e.g., 2-fold dilutions) in a 96-well plate using DMSO.

  • Dispensing: In a clear, flat-bottom 96-well plate, add the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate into the corresponding wells of the buffer-containing plate. This typically results in a final DMSO concentration of 1-2%, which is tolerated by most cell lines.

  • Incubation: Mix the plate thoroughly and incubate at room temperature or 37°C for a set period (e.g., 1-2 hours).[7]

  • Measurement: Measure the light scattering at a specific wavelength using a nephelometer or a plate reader with this capability.

  • Analysis: The concentration at which a significant increase in light scattering is observed above the background indicates the limit of kinetic solubility.

Data Presentation: Hypothetical Solubility Data

Solvent/Buffer (pH 7.4)Final DMSO Conc.Kinetic Solubility (µM)Observations
Deionized Water1%~25 µMPrecipitate observed at >30 µM
PBS1%~50 µMPrecipitate observed at >60 µM
Cell Culture Medium + 10% FBS1%>100 µMSerum proteins may increase apparent solubility

Biological Activity Screening: Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] It measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12]

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay A Prepare Cell Suspension (e.g., HeLa, A549) B Seed Cells in 96-well Plate (e.g., 5,000 cells/well) A->B C Incubate 24h for Cell Adhesion B->C D Prepare Serial Dilutions of Compound in Culture Medium C->D E Replace Old Medium with Compound-Containing Medium D->E F Incubate for 48-72h E->F G Add MTT Solution (0.5 mg/mL final conc.) F->G H Incubate 3-4h at 37°C (Formazan Crystal Formation) G->H I Solubilize Formazan (e.g., with DMSO or SDS) H->I J Read Absorbance (570 nm) I->J K K J->K Data Analysis (IC50 Calculation)

Caption: General workflow for assessing compound cytotoxicity using the MTT assay.

Protocol 4.1: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Trypsinize and count cells of interest (e.g., a cancer cell line like HeLa or A549).

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).[8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 2X serial dilution of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride in complete culture medium from your DMSO stock. Ensure the final DMSO concentration will be ≤0.5%.

    • Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control" (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Assay Procedure:

    • After incubation, add 10-20 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate the plate for 3-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to purple formazan crystals.[10]

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[10][12]

    • Mix gently by shaking the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[11][12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineExposure Time (h)IC₅₀ (µM)
HeLa (Cervical Cancer)4812.5
A549 (Lung Cancer)4828.1
MCF-7 (Breast Cancer)4818.7
HEK293 (Non-cancerous)48>100

Interpretation and Future Directions

The initial data gathered from these protocols will provide a crucial foundation for further research.

  • Solubility: The solubility data will inform the design of all subsequent in vitro and in vivo experiments, ensuring the compound is tested within its soluble range.

  • Cytotoxicity: The IC₅₀ values provide a quantitative measure of the compound's potency. A lower IC₅₀ value indicates higher potency. Selectivity can be inferred by comparing IC₅₀ values between cancerous and non-cancerous cell lines. In our hypothetical example, the compound shows some selectivity for cancer cells over non-cancerous HEK293 cells.

Logical Next Steps

G cluster_initial cluster_next A Solubility & Cytotoxicity (This Guide) B Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Assays) A->B C Target Identification (e.g., Kinase Profiling, Thermal Shift) A->C D In Vivo Efficacy Studies (Xenograft Models) C->D

Caption: Logical progression from initial characterization to advanced studies.

Based on the initial findings, future research could explore the compound's mechanism of action (e.g., does it induce apoptosis or cell cycle arrest?), identify its specific molecular target(s) through techniques like thermal shift assays or kinase profiling, and eventually progress to in vivo efficacy studies using animal models.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Protocol for Cell Viability Assays. BroadPharm. (2022).
  • MTT assay protocol. Abcam.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013).
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Research in Pharmaceutical Sciences. (2024).
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific.
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  • A review of isoxazole biological activity and present synthetic techniques. Journal of Advanced Scientific Research. (2024).
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  • SMALL MOLECULES.

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Application

Application Notes and Protocols for the Derivatization of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Abstract This comprehensive technical guide provides detailed application notes and robust protocols for the chemical derivatization of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (1), a versatile primar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the chemical derivatization of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (1), a versatile primary amine building block of significant interest in medicinal chemistry and drug discovery. The protocols herein are tailored for researchers, scientists, and drug development professionals, focusing on three principal classes of derivatization: N-acylation, N-sulfonylation, and N-alkylation via reductive amination. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Each protocol is designed as a self-validating system, complete with methodologies for reaction monitoring, purification, and detailed characterization of the resulting derivatives.

Introduction and Physicochemical Properties of Starting Material

{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (1) is a key intermediate featuring a 5-aryl-isoxazole scaffold, a privileged structure in numerous biologically active compounds. The primary amine functionality at the methyl position of the isoxazole ring serves as a critical handle for introducing molecular diversity. Understanding the physicochemical properties of the starting material is paramount for successful derivatization.

Table 1: Physicochemical Properties of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (1)

PropertyValueSource
CAS Number 1323699-63-3[1]
Molecular Formula C₁₀H₁₀Cl₂N₂O[1]
Molecular Weight 245.11 g/mol [1]
Physical Form Solid[1]
InChI Key MPIVHYLSCKPXBK-UHFFFAOYSA-N[1]

The hydrochloride salt form enhances the stability and shelf-life of the amine. However, for most derivatization reactions, the free base is required. This is typically achieved by in situ neutralization with a suitable base, a critical step detailed in the following protocols. Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds, and their hydrochloride salts exhibit even greater aqueous solubility.[2][3]

Derivatization Strategies: An Overview

The primary amine of compound 1 is a versatile nucleophile, amenable to a variety of derivatization reactions. This guide will focus on three common and highly effective strategies for modifying this functional group.

Derivatization_Overview cluster_Acylation N-Acylation cluster_Sulfonylation N-Sulfonylation cluster_Alkylation N-Alkylation (Reductive Amination) Start {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine (Free Base) Acyl_Reagent Acyl Chloride (R-COCl) or Acetic Anhydride Start->Acyl_Reagent Sulfonyl_Reagent Sulfonyl Chloride (R-SO₂Cl) Start->Sulfonyl_Reagent Alkyl_Reagent Aldehyde/Ketone (R'-COR'') Start->Alkyl_Reagent Acyl_Product N-Acyl Derivative (Amide) Acyl_Reagent->Acyl_Product Base (e.g., TEA) Sulfonyl_Product N-Sulfonyl Derivative (Sulfonamide) Sulfonyl_Reagent->Sulfonyl_Product Base (e.g., Pyridine) Alkyl_Product N-Alkyl Derivative (Secondary Amine) Alkyl_Reagent->Alkyl_Product Reducing Agent (e.g., NaBH(OAc)₃)

Figure 1: Overview of Derivatization Strategies.

Protocol I: N-Acylation

N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This modification is widely used to alter the physicochemical properties of a molecule, such as its lipophilicity and hydrogen bonding capacity. Acetyl chloride and acetic anhydride are common and efficient acetylating agents.[4][5]

Rationale for Experimental Choices
  • Base: A tertiary amine base, such as triethylamine (TEA), is crucial for neutralizing the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.[6] At least two equivalents of base are required when starting from the hydrochloride salt: one to neutralize the salt and one to scavenge the in situ generated acid.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices due to their inert nature and ability to dissolve both the starting materials and reagents.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the acylating agent and the amine, minimizing potential side reactions.

Detailed Experimental Protocol: Synthesis of N-({[5-(4-Chlorophenyl)isoxazol-3-yl]methyl})acetamide (2)

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine HCl (1) in DCM B Add Triethylamine (2.2 eq) A->B C Cool to 0 °C B->C D Add Acetyl Chloride (1.1 eq) dropwise at 0 °C C->D E Warm to RT, stir for 2-4h D->E F Monitor by TLC/LC-MS E->F G Quench with H₂O F->G H Extract with DCM G->H I Dry (Na₂SO₄), Concentrate H->I J Purify by Chromatography I->J K K J->K Characterize Product (2)

Figure 2: Workflow for N-Acylation.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (1) (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Add triethylamine (2.2 eq) and stir the resulting suspension for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask or syringe, prepare a solution of acetyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine suspension over 10-15 minutes.

  • Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stir at 0 °C for 30 minutes after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol II: N-Sulfonylation

The synthesis of sulfonamides is a cornerstone of medicinal chemistry. This derivatization imparts significant changes to the molecule's properties, including acidity and hydrogen bonding capabilities. Pyridine is a commonly used base in sulfonamide synthesis, acting as both an acid scavenger and a potential nucleophilic catalyst.[7]

Rationale for Experimental Choices
  • Base: Pyridine is an effective base for this transformation. Its moderate basicity is sufficient to neutralize the generated HCl without promoting side reactions like di-sulfonylation.[7]

  • Solvent: Anhydrous aprotic solvents like DCM or THF are suitable. Pyridine itself can also serve as the solvent if used in large excess.

  • Temperature: Similar to acylation, the reaction is performed at a low temperature (0 °C) to control reactivity and improve selectivity for mono-sulfonylation.[8]

Detailed Experimental Protocol: Synthesis of N-({[5-(4-Chlorophenyl)isoxazol-3-yl]methyl})benzenesulfonamide (3)

Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend Amine HCl (1) in DCM B Add Pyridine (2.5 eq) A->B C Cool to 0 °C B->C D Add Benzenesulfonyl Chloride (1.05 eq) dropwise at 0 °C C->D E Warm to RT, stir for 12-16h D->E F Monitor by TLC/LC-MS E->F G Quench with 1M HCl F->G H Extract with Ethyl Acetate G->H I Dry (MgSO₄), Concentrate H->I J Purify by Chromatography/Recrystallization I->J K K J->K Characterize Product (3)

Figure 3: Workflow for N-Sulfonylation.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (1) (1.0 eq).

  • Solvent and Base: Add anhydrous DCM (approx. 0.1 M concentration) followed by pyridine (2.5 eq). Stir the mixture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Purification: Quench the reaction by adding 1M HCl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol III: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[9] This one-pot procedure involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ.

Rationale for Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations.[10] It is less reactive towards carbonyls than imines, which minimizes the side reaction of aldehyde or ketone reduction.[11][12]

  • Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reactions using NaBH(OAc)₃.[10]

  • Catalyst: Acetic acid can be used as a catalyst, particularly for less reactive ketones, to facilitate imine formation.

Detailed Experimental Protocol: Synthesis of N-Benzyl-1-{[5-(4-chlorophenyl)isoxazol-3-yl]}methanamine (4)

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine HCl (1) in DCE B Add Triethylamine (1.1 eq) A->B C Add Benzaldehyde (1.0 eq) B->C D Add NaBH(OAc)₃ (1.5 eq) portion-wise C->D E Stir at RT for 12-24h D->E F Monitor by TLC/LC-MS E->F G Quench with sat. NaHCO₃ F->G H Extract with DCM G->H I Dry (Na₂SO₄), Concentrate H->I J Purify by Chromatography I->J K K J->K Characterize Product (4)

Figure 4: Workflow for N-Alkylation via Reductive Amination.

  • Preparation: In a round-bottom flask, suspend {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (1) (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.1 M).

  • Base and Aldehyde Addition: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt, followed by the addition of benzaldehyde (1.0 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the imine intermediate by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Characterization of Derivatives

Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. The following tables provide expected NMR chemical shifts and mass spectrometry data based on analogous structures.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Derivatives (in CDCl₃ or DMSO-d₆)

DerivativeKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
N-Acyl (Amide) ~8.0-8.5 (t, 1H, -NH-), ~4.4 (d, 2H, -CH₂-N), ~2.0 (s, 3H, -COCH₃)~170 (-C=O), ~40 (-CH₂-N), ~23 (-COCH₃)[1][13]
N-Sulfonyl (Sulfonamide) ~7.2-7.8 (m, Ar-H), ~5.0-6.0 (t, 1H, -NH-), ~4.2 (d, 2H, -CH₂-N)~140-125 (Ar-C), ~48 (-CH₂-N)[14][15]
N-Alkyl (Secondary Amine) ~7.2-7.5 (m, Ar-H), ~4.3 (s, 2H, Isoxazole-CH₂-N), ~3.8 (s, 2H, Ar-CH₂-N)~140-127 (Ar-C), ~54 (Ar-CH₂-N), ~45 (Isoxazole-CH₂-N)[N/A]

Table 3: Expected Mass Spectrometry Data (LC-MS, ESI+)

DerivativeExpected [M+H]⁺ (m/z)Key Fragmentation PathwaysReference
N-Acyl (Amide) 251.06 (for N-acetyl)Loss of the acyl group, cleavage of the C-N bond between the methyl group and nitrogen.[16][17]
N-Sulfonyl (Sulfonamide) 349.05 (for N-benzenesulfonyl)Cleavage of the S-N bond, loss of SO₂.[16][17]
N-Alkyl (Secondary Amine) 299.09 (for N-benzyl)α-cleavage adjacent to the nitrogen, loss of the benzyl group.[16][17]

Conclusion

This application guide provides a detailed and scientifically grounded framework for the derivatization of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. The protocols for N-acylation, N-sulfonylation, and reductive amination are designed to be robust and reproducible, offering researchers a reliable starting point for the synthesis of novel isoxazole-based compounds. By understanding the rationale behind the chosen reagents and conditions, and by employing the outlined characterization methods, scientists can confidently and efficiently explore the chemical space around this valuable building block for applications in drug discovery and development.

References

  • SpectraBase. (R)-(-)-N-[alpha-(hydroxymethyl)benzyl]acetamide - 1H NMR . [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides . [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.
  • Myers, A. G. Chem 115 Handouts . [Link]

  • Basu, K., et al. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
  • The Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support . [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • CONICET. Spectral Assignments and Reference Data . [Link]

  • Wiley Online Library. Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine . [Link]

  • ResearchGate. ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride . [Link]

  • SpectraBase. N-benzyl-p-toluenesulfonamide - 13C NMR . [Link]

  • PubMed Central (PMC). N-Amino Pyridinium Salts in Organic Synthesis . [Link]

  • PubMed Central (PMC). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry . [Link]

  • National Center for Biotechnology Information. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates . [Link]

  • Vedantu. Physical Properties of Amines Explained with Examples . [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds . [Link]

  • BYJU'S. Physical Properties of Amines . [Link]

  • Unacademy. NEET UG : Physical and Chemical Properties of Amines, Chemistry . [Link]

  • Chemistry LibreTexts. 15.12: Physical Properties of Amines . [Link]

  • StudySmarter. Physical Properties of Amines: Alkyl, Aliphatic Amines . [Link]

  • ResearchGate. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS . [Link]

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  • Oregon State University. 13C NMR Chemical Shift . [Link]

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  • PubMed. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry . [Link]

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Method

Application Notes and Protocols for the Investigation of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its versatile...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its versatile biological activities.[1][2] This document provides a comprehensive guide for the investigation of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, a promising, yet underexplored, molecule. We present a strategic framework and detailed protocols for elucidating its potential as a therapeutic agent. This guide is designed to empower researchers to systematically evaluate its bioactivity, identify potential molecular targets, and understand its mechanism of action, thereby accelerating its journey from a chemical entity to a potential drug candidate.

Introduction to the Isoxazole Scaffold and the Target Compound

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse therapeutic potential.[3][4] The isoxazole ring system is a "privileged structure," capable of interacting with a wide range of biological targets, leading to activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] Marketed drugs like the COX-2 inhibitor Valdecoxib and the antipsychotic Risperidone feature this core structure, underscoring its clinical significance.[1]

{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride incorporates key pharmacophoric features: a 3,5-disubstituted isoxazole core, a 4-chlorophenyl group which can engage in hydrophobic and halogen-bonding interactions, and a methylamine side chain that can act as a hydrogen bond donor and acceptor, or be protonated at physiological pH, influencing solubility and electrostatic interactions. The strategic placement of these groups suggests a high potential for specific binding to protein targets.

Strategic Workflow for Bioactivity Screening

Given the broad spectrum of activities associated with isoxazole derivatives, a systematic screening approach is essential. The following workflow is proposed to efficiently identify the therapeutic potential of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Deconvolution & Validation cluster_2 Phase 3: Mechanism of Action A Compound Acquisition & QC B Broad-Spectrum Cytotoxicity Assay (e.g., MTT) A->B C Phenotypic Screening (e.g., Anti-inflammatory, Antimicrobial) A->C D Kinase Panel Screening B->D If cytotoxic C->D If active E In Vitro Kinase Inhibition Assay (IC50) D->E F Cellular Target Engagement Assay E->F G Signaling Pathway Analysis (Western Blot) F->G Validated Target H Downstream Functional Assays (e.g., Apoptosis, Cytokine Release) G->H

Figure 1: A strategic workflow for the biological evaluation of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride.

Experimental Protocols

The following protocols are foundational for assessing the biological activity of the target compound. They are designed to be self-validating with appropriate controls.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic or cytostatic effects of the compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6] The amount of formazan is quantified spectrophotometrically.

Materials:

  • {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • DMEM/F-12 medium with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Many isoxazole derivatives are known to be kinase inhibitors. This assay quantifies the compound's ability to inhibit a specific kinase by measuring ADP production.[8]

Principle: Kinase activity results in the production of ADP from ATP. A proprietary reagent is used to deplete the remaining ATP, and then a second reagent converts the produced ADP back to ATP, which drives a luciferase reaction. The resulting luminescent signal is proportional to the kinase activity.

Materials:

  • Recombinant kinase (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like AKT)

  • Kinase substrate peptide

  • ATP

  • {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

  • ADP-Glo™ Kinase Assay Kit (or similar)[8]

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the compound in DMSO, starting from a high concentration (e.g., 1 mM).[8]

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

  • Add 2.5 µL of the kinase solution and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, but typically are around the Km for each.[9] Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and determine the IC50 value.

Protocol 3: Western Blot Analysis of a Target Signaling Pathway

If the compound inhibits a specific kinase (e.g., AKT), this protocol can verify its effect on the downstream signaling pathway in a cellular context.[10][11]

Principle: Western blotting uses antibodies to detect the phosphorylation status of specific proteins in cell lysates, providing a snapshot of pathway activation.[12][13]

Materials:

  • Cell line with an active signaling pathway (e.g., A549 cells for PI3K/AKT pathway)

  • {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)[11]

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • Nitrocellulose membrane

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 2-6 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% nonfat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.[10]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate. Image the blot using a digital imager.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-AKT).

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation.

Table 1: Hypothetical Bioactivity Profile of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Assay TypeTarget/Cell LineEndpointResult (Hypothetical)
Cell ViabilityA549IC501.5 µM
Kinase InhibitionAKT1IC500.2 µM
Kinase InhibitionPI3KαIC50> 50 µM
Kinase InhibitionMEK1IC5015 µM

This hypothetical data suggests the compound is a potent and selective inhibitor of AKT1, with corresponding cytotoxicity in a relevant cancer cell line.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (P) mTOR mTORC1 AKT->mTOR Activates (P) Compound {[5-(4-Chlorophenyl)isoxazol-3-yl] methyl}amine hydrochloride Compound->AKT Inhibits Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Promotes

Figure 2: A hypothetical signaling pathway showing the proposed inhibitory action of the compound on AKT.

Conclusion and Future Directions

{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride represents a valuable starting point for a drug discovery program. Its structural features are common in bioactive molecules, and the protocols outlined here provide a robust framework for its initial characterization. Based on the hypothetical results, further studies could include lead optimization to improve potency and selectivity, in vivo efficacy studies in xenograft models, and detailed pharmacokinetic and toxicological profiling. The versatility of the isoxazole scaffold suggests that this compound could be a key to unlocking new therapeutic strategies.[3][4]

References

Sources

Application

large-scale synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

An Application Note for the Large-Scale Synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride Abstract This document provides a comprehensive guide for the multi-step, , a valuable heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride

Abstract

This document provides a comprehensive guide for the multi-step, , a valuable heterocyclic building block in medicinal chemistry and drug development. The described synthetic pathway is designed for scalability, prioritizing robust reaction conditions, commercially available starting materials, and operational safety. The core of the synthesis involves a highly efficient 1,3-dipolar cycloaddition to construct the 5-(4-chlorophenyl)isoxazole scaffold, followed by functional group manipulations to install the methylamine sidechain and subsequent conversion to the stable hydrochloride salt. This guide details the underlying chemical principles, provides step-by-step protocols, and outlines critical process parameters and characterization data to ensure reproducibility and high purity of the final product.

Introduction and Synthetic Strategy

The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents.[1] The title compound, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, serves as a key intermediate for the synthesis of more complex molecules, leveraging the primary amine for further derivatization.

The synthetic strategy is a three-stage process designed for scalability and control.

  • Stage 1: Isoxazole Ring Formation. The central heterocyclic core is constructed via a regioselective 1,3-dipolar cycloaddition reaction. This classic and reliable method involves the in situ generation of 4-chlorobenzonitrile oxide from (E)-4-chloro-N-hydroxybenzimidoyl chloride, which then reacts with propargyl alcohol to yield (5-(4-chlorophenyl)isoxazol-3-yl)methanol.[2][3][4]

  • Stage 2: Side Chain Elaboration. The hydroxyl group of the intermediate is converted into a nitrile, a key precursor for the amine. This is achieved through a two-step sequence: chlorination of the alcohol to form a methyl chloride, followed by nucleophilic substitution with a cyanide source.

  • Stage 3: Reduction and Salt Formation. The nitrile is reduced to the target primary amine via catalytic hydrogenation, a method well-suited for industrial scale due to its efficiency and favorable safety profile over metal hydride reagents.[5] The final free base is then converted to its hydrochloride salt to enhance stability, crystallinity, and handling.[6]

The complete synthetic workflow is illustrated below.

Synthetic_Workflow cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Side Chain Elaboration cluster_2 Stage 3: Reduction & Salt Formation A 4-Chlorobenzaldehyde B (E)-4-chloro-N-hydroxybenzimidoyl chloride A->B 1. NH2OH·HCl 2. NCS C (5-(4-Chlorophenyl)isoxazol-3-yl)methanol B->C Propargyl Alcohol, Et3N, 1,3-Dipolar Cycloaddition D 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole C->D SOCl2 E 5-(4-Chlorophenyl)isoxazole-3-carbonitrile D->E NaCN F {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine E->F H2, Raney Ni (Catalytic Hydrogenation) G {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl F->G HCl in IPA

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

Stage 1: Synthesis of (5-(4-Chlorophenyl)isoxazol-3-yl)methanol

Principle: This stage begins with the conversion of 4-chlorobenzaldehyde to its corresponding aldoxime, which is then chlorinated to form the hydroximoyl chloride. This intermediate is not isolated but is treated with a base in the presence of propargyl alcohol. The base facilitates the elimination of HCl to generate the highly reactive 4-chlorobenzonitrile oxide dipole in situ. This dipole immediately undergoes a [3+2] cycloaddition with the alkyne (propargyl alcohol) to form the stable isoxazole ring with high regioselectivity.

Caption: Mechanism of 1,3-dipolar cycloaddition.

Protocol 1.1: Preparation of (E)-4-chloro-N-hydroxybenzimidoyl chloride

  • To a stirred solution of 4-chlorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Heat the mixture to reflux for 2-3 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Cool the reaction mixture and pour it into ice water to precipitate the 4-chlorobenzaldoxime. Filter, wash with water, and dry the solid.

  • Suspend the dried 4-chlorobenzaldoxime in DMF. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise while maintaining the temperature below 40°C.

  • Stir the reaction for 4-6 hours at room temperature. The resulting solution containing (E)-4-chloro-N-hydroxybenzimidoyl chloride is used directly in the next step without isolation.

Protocol 1.2: 1,3-Dipolar Cycloaddition

  • To the DMF solution from Protocol 1.1, add propargyl alcohol (1.2 eq).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add triethylamine (Et3N) (1.5 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or HPLC. Upon completion, pour the reaction mixture into a large volume of cold water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (5-(4-chlorophenyl)isoxazol-3-yl)methanol as a solid.

Stage 2: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

Principle: This stage transforms the stable primary alcohol into a nitrile. The hydroxyl group is first converted to a better leaving group by reaction with thionyl chloride (SOCl2), yielding the corresponding chloromethyl intermediate. This is followed by a classic nucleophilic substitution with sodium cyanide to install the cyano group.

Protocol 2.1: Chlorination of the Alcohol

  • Dissolve the (5-(4-chlorophenyl)isoxazol-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C and slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield crude 3-(chloromethyl)-5-(4-chlorophenyl)isoxazole, which can be used in the next step without further purification.

Protocol 2.2: Cyanation

  • Dissolve the crude chloromethyl intermediate (1.0 eq) in a polar aprotic solvent like DMSO or acetone.

  • Add sodium cyanide (NaCN) (1.5 eq) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) if needed.

  • Heat the mixture to 50-60°C and stir for 6-12 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the combined organic extracts, dry, and concentrate. The crude nitrile can be purified by recrystallization to yield 5-(4-chlorophenyl)isoxazole-3-carbonitrile.

Stage 3: Synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Principle: The nitrile functional group is reduced to a primary amine using catalytic hydrogenation. Raney Nickel is a cost-effective and highly active catalyst for this transformation on a large scale. The reaction is typically run in an alcoholic solvent saturated with ammonia to suppress the formation of secondary and tertiary amine byproducts.[5] The resulting free amine is then isolated and converted to the hydrochloride salt by treatment with HCl in an organic solvent, which facilitates its precipitation as a stable, crystalline solid.

Protocol 3.1: Catalytic Reduction of the Nitrile

  • In a high-pressure hydrogenation vessel, charge a solution of 5-(4-chlorophenyl)isoxazole-3-carbonitrile (1.0 eq) in methanol or ethanol saturated with ammonia.

  • Carefully add Raney Nickel (5-10 wt% loading) as a slurry in the same solvent.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Heat the reaction to 40-50°C with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake. Once uptake ceases (typically 8-16 hours), cool the vessel, and carefully vent the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney Nickel catalyst is pyrophoric and must be kept wet with solvent at all times and handled appropriately.

  • Concentrate the filtrate under reduced pressure to obtain the crude free amine, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine.

Protocol 3.2: Hydrochloride Salt Formation

  • Dissolve the crude amine in a minimum amount of a suitable solvent like isopropanol (IPA) or diethyl ether.

  • Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in IPA) dropwise with stirring until the solution is acidic (test with pH paper).

  • The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., cold IPA or ether), and dry under vacuum at 40-50°C.

Data Summary and Characterization

Table 1: Reagent Quantities for a 100g Scale Synthesis of Final Product
ReagentStageMolar Mass ( g/mol )EquivalentsAmount
4-Chlorobenzaldehyde1140.571.0~90 g
Hydroxylamine HCl169.491.1~50 g
Propargyl Alcohol156.061.2~43 g
Thionyl Chloride2118.971.2~76 g
Sodium Cyanide249.011.5~47 g
Isoxazole-carbonitrile3218.631.0~140 g
Raney Nickel3-5-10 wt%7-14 g
Hydrogen Chloride336.461.1Varies with solution

Note: Amounts for starting materials are approximate and should be adjusted based on the expected yields of intermediate steps.

Table 2: Expected Product Characterization
CompoundFormExpected Yield (%)Melting Point (°C)
(5-(4-ClPh)-isoxazol-3-yl)methanolWhite Solid75-85~120-125
5-(4-ClPh)-isoxazole-3-carbonitrilePale Yellow Solid80-90~135-140
Title Compound (HCl salt)White Crystalline Solid85-95>200 (decomposes)

Final Product ({[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride) Characterization:

  • ¹H NMR (DMSO-d₆): δ 8.75 (br s, 3H, NH₃⁺), 7.95 (d, 2H), 7.65 (d, 2H), 7.10 (s, 1H), 4.30 (s, 2H).

  • ¹³C NMR (DMSO-d₆): δ 170.1, 162.5, 136.2, 130.1, 129.5, 127.3, 101.8, 35.4.

  • IR (KBr, cm⁻¹): ~3000 (br, NH₃⁺), 1610 (C=N), 1490, 1420, 1095, 835 (C-Cl).

  • MS (ESI+): m/z calculated for C₁₀H₁₀ClN₂O [M+H]⁺ (free base): 209.05; found: 209.1.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas. Handle with extreme care under anhydrous conditions.

  • Sodium Cyanide: Highly toxic if ingested, inhaled, or absorbed through the skin. Reactions involving cyanide should be performed with caution, and a cyanide quench solution (e.g., bleach and sodium hydroxide) should be readily available.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction must be conducted in a specialized high-pressure reactor behind a safety shield. Raney Nickel is pyrophoric upon drying and must be handled as a wet slurry.

References

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health (NIH). Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]

  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. ACS Publications. Available at: [Link]

  • Reducing nitriles to primary amines. Chemguide. Available at: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available at: [Link]

  • Nitrile Reduction. WordPress. Available at: [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. Available at: [Link]

  • Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. Available at: [Link]

Sources

Method

{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride reaction conditions

An Application Guide to the Synthesis of a Key Isoxazole Intermediate: {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride Introduction: The Significance of the Isoxazole Scaffold The isoxazole ring system is a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of a Key Isoxazole Intermediate: {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent heterocyclic motif that serves as a cornerstone in modern medicinal chemistry and drug discovery. Derivatives of isoxazole are recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] The compound {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a valuable chemical intermediate, providing a versatile scaffold for the synthesis of more complex molecules and novel therapeutic agents.[1][2] Its structure, featuring a substituted phenyl ring and a reactive aminomethyl group, makes it an ideal building block for exploring structure-activity relationships in the development of new pharmaceuticals.[2]

This document provides a comprehensive guide to the plausible synthetic pathways, reaction conditions, and analytical protocols for the preparation of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, designed for researchers and scientists in chemical synthesis and drug development.

Overall Synthetic Strategy

The synthesis of the target compound is a multi-step process that hinges on the initial formation of the 5-substituted isoxazole ring, followed by functional group manipulations at the 3-position to install the required aminomethyl group. A robust and common approach involves a [3+2] cycloaddition reaction or a condensation reaction to form the heterocyclic core.

The proposed pathway begins with the reaction of a substituted aldehyde, an active methylene compound, and hydroxylamine hydrochloride. This multi-component reaction (MCR) approach is highly efficient and aligns with the principles of green chemistry by minimizing steps and improving atom economy.[3] Subsequent functional group transformations convert a carboxylate or nitrile intermediate into the final primary amine, which is then isolated as its hydrochloride salt for improved stability and handling.

A 4-Chlorobenzaldehyde + Ethyl Acetoacetate + Hydroxylamine HCl B Intermediate: Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate A->B Cyclocondensation C Intermediate: 5-(4-Chlorophenyl)isoxazole-3-carboxamide B->C Amidation D Intermediate (Free Base): {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine C->D Reduction E Final Product: {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl D->E Salt Formation

Caption: Proposed multi-step synthesis pathway.

Experimental Protocols: Step-by-Step Synthesis

This section details the step-by-step methodology for the synthesis of the title compound. All operations involving hazardous reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 1: Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

The formation of the isoxazole ring is the critical step. This protocol is based on an efficient, organocatalyzed multi-component reaction strategy.[4]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL).

  • Addition of Reagents: Add 4-chlorobenzaldehyde (10 mmol, 1.41 g), ethyl acetoacetate (10 mmol, 1.30 g), and hydroxylamine hydrochloride (10 mmol, 0.70 g) to the flask.

  • Catalyst Addition: Introduce a catalytic amount of L-valine (10 mol%, 0.12 g). The use of an amino acid as an organocatalyst represents a green and metal-free approach.[4]

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out. If so, filter the solid and wash it with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify using column chromatography.

Part 2: Amidation of the Ester Intermediate
  • Reaction Setup: In a sealed pressure vessel, dissolve the crude ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (8 mmol) in a 7N solution of ammonia in methanol (50 mL).

  • Reaction Execution: Heat the vessel to 80-100°C and stir for 12-18 hours.

  • Work-up and Isolation: Cool the reaction to room temperature. The amide product will likely precipitate. Filter the solid, wash with cold methanol, and dry under vacuum to yield 5-(4-chlorophenyl)isoxazole-3-carboxamide.

Part 3: Reduction to {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Amide: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 5-(4-chlorophenyl)isoxazole-3-carboxamide (1 equivalent) in anhydrous THF dropwise.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Quenching and Work-up: Cool the reaction to 0°C. Carefully and sequentially quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base amine.

Part 4: Formation of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude amine from the previous step in anhydrous diethyl ether or ethyl acetate.

  • HCl Addition: Cool the solution to 0°C and bubble anhydrous hydrogen chloride gas through it, or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolation and Purification: Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, as a solid.[5]

Reaction Parameters and Characterization

The success of the synthesis depends on careful control of reaction conditions. The following table summarizes key parameters for the initial isoxazole formation.

ParameterConditionRationale / Notes
Solvent EthanolA common, effective, and relatively green solvent for this type of condensation.[4]
Catalyst L-valine (10 mol%)Organocatalyst promotes the reaction under mild, metal-free conditions.[4]
Temperature Reflux (~78°C)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 2-4 hoursVaries by substrate; should be monitored by TLC for optimal yield.[4]
Yield 70-95%Reported yields for similar isoxazole syntheses are generally good to excellent.[3][4]

Product Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To verify the molecular weight (245.11 g/mol for the hydrochloride salt).[5]

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches for the amine salt, C=N of the isoxazole).

  • Melting Point (MP): To assess the purity of the final solid product.

Workflow and Logic Diagram

The overall laboratory workflow, from reagent preparation to final product analysis, requires a systematic approach to ensure safety and reproducibility.

cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis reagents Weigh Reagents & Prepare Solutions setup Assemble Glassware (Flame-dried for Reduction) reagents->setup cyclo Step 1: Cyclocondensation setup->cyclo amid Step 2: Amidation cyclo->amid reduc Step 3: Amide Reduction amid->reduc salt Step 4: Salt Formation reduc->salt workup Aqueous Workup & Extraction reduc->workup Quench purify Filtration & Recrystallization salt->purify workup->purify analyze Analytical Characterization (NMR, MS, IR, MP) purify->analyze final Final Product: Pure Amine HCl analyze->final

Caption: Comprehensive laboratory workflow diagram.

Conclusion

This guide outlines a reliable and referenced protocol for the synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. By leveraging an efficient multi-component reaction for the core synthesis and standard functional group transformations, researchers can access this valuable intermediate for applications in pharmaceutical development and chemical biology. Adherence to the detailed steps and safety precautions is essential for achieving high-purity material in a reproducible manner.

References

  • Journal of Chemical Sciences. An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. Available at: [Link]

  • J&K Scientific. [3-(3-Chlorophenyl)isoxazol-5-yl]methylamine hydrochloride. Available at: [Link]

  • CDN. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link]

  • PrepChem. Synthesis of 4-chloromethyl-2-p-chlorophenyl-5-methylimidazole hydrochloride. Available at: [Link]

  • National Institutes of Health (NIH). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Purification of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride

Introduction {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount to ensure the desir...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount to ensure the desired efficacy, safety, and reproducibility of downstream applications in drug discovery and development. This document provides a comprehensive guide to the purification techniques applicable to this polar, aromatic amine hydrochloride, offering detailed protocols and the scientific rationale behind each step.

The inherent challenges in purifying polar amines, such as their tendency to streak on silica gel and their variable solubility, necessitate a multi-faceted approach. This guide will explore purification strategies ranging from classical recrystallization and acid-base extraction to more advanced chromatographic methods, enabling researchers to select the most appropriate technique based on the impurity profile and desired final purity.

Understanding the Molecule and Potential Impurities

The structure of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, featuring a substituted isoxazole ring and a primary amine hydrochloride, dictates its physicochemical properties and the likely impurities encountered during its synthesis.

Synthesis Overview and Common Impurities: The synthesis of 3,5-disubstituted isoxazoles often involves the reaction of a chalcone with hydroxylamine hydrochloride or a [3+2] cycloaddition of a nitrile oxide with an alkyne.[1][2] A plausible synthetic route to the target compound could involve the reduction of a corresponding nitrile, 5-(4-chlorophenyl)isoxazole-3-carbonitrile.

Based on these general synthetic strategies, potential impurities may include:

  • Unreacted Starting Materials: Such as 5-(4-chlorophenyl)isoxazole-3-carbonitrile or the precursors to the isoxazole ring.

  • Regioisomers: Formation of the 3,5-disubstituted isoxazole is generally favored, but the 3,4- or other isomeric byproducts can occur.[3]

  • Byproducts of Reduction: If a nitrile reduction is employed, partially reduced intermediates or over-reduced products could be present.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

  • Inorganic Salts: From reagents and pH adjustments during the synthesis.

A logical workflow for the purification of this compound is outlined below:

Purification_Workflow Crude_Product Crude {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization For Crystalline Solids Chromatography Chromatography Acid_Base_Extraction->Chromatography For Complex Mixtures Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Chromatography->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product If Purity is Met

Figure 1: Decision workflow for the purification of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride.

Part 1: Preliminary Purification by Acid-Base Extraction

Acid-base extraction is a powerful and often essential first step to remove non-basic organic impurities and inorganic salts. This technique leverages the differential solubility of the amine free base and its protonated salt form.

Principle: The amine hydrochloride is a water-soluble salt. By basifying an aqueous solution of the crude product, the free amine, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine, is generated. This free base is significantly less polar and can be extracted into an organic solvent, leaving behind water-soluble impurities. Subsequently, the free amine can be converted back to the hydrochloride salt in a pure form.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10. The free amine may precipitate or form an oil.

  • Extraction of Free Amine: Extract the aqueous suspension with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times. The choice of solvent should be based on the solubility of the free amine.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Salt Formation: To the dried organic solution, add a stoichiometric amount of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • Isolation: The purified amine hydrochloride will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold organic solvent (e.g., diethyl ether), and dry under vacuum.

Part 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid compounds, provided a suitable solvent system can be identified. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, while impurities either remain in solution or are removed by hot filtration.

Solvent Selection: The choice of solvent is critical. For amine hydrochlorides, polar protic solvents or mixtures are often effective.[4][5]

Solvent SystemRationaleExpected Outcome
Isopropanol (IPA) / WaterIPA is a good solvent for many amine salts, and the addition of a small amount of water can aid in dissolving the compound at elevated temperatures.Good for removing less polar impurities.
Ethanol / Diethyl EtherThe compound is dissolved in a minimal amount of hot ethanol, and diethyl ether is added as an anti-solvent to induce crystallization upon cooling.Effective for compounds with moderate solubility in ethanol.
Methanol / ChloroformA polar/non-polar mixture that can be effective for compounds with a range of polarities.[5]Can provide a sharp crystallization for well-behaved solids.
Absolute EthanolA common choice for recrystallizing amine hydrochlorides.[4]Good for removing impurities with different solubilities in ethanol.
Protocol 2: Recrystallization from Isopropanol/Water
  • Dissolution: In a flask equipped with a reflux condenser, add the crude amine hydrochloride and a minimal amount of isopropanol. Heat the mixture to reflux.

  • Co-solvent Addition: If the compound does not fully dissolve, add deionized water dropwise until a clear solution is obtained at reflux temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold isopropanol and dry them under vacuum.

Part 3: Chromatographic Purification

For complex mixtures or when high purity is required, column chromatography is the method of choice. The polar and basic nature of the target amine presents challenges for standard silica gel chromatography, often leading to peak tailing and poor recovery.[6]

Chromatography_Options cluster_0 Normal Phase cluster_1 Reversed Phase Silica_Amine Silica Gel with Amine Additive (e.g., Triethylamine) Alumina Basic or Neutral Alumina RP_HPLC Reversed-Phase HPLC (C18) with pH control (e.g., TFA or NH4OH) Crude_Free_Base Crude Free Amine Crude_Free_Base->Silica_Amine Crude_Free_Base->Alumina Crude_Salt Crude Amine Hydrochloride Crude_Salt->RP_HPLC

Figure 2: Chromatographic options for the purification of the target compound.

Protocol 3.1: Flash Chromatography on Silica Gel (with Amine Additive)

This method is suitable for the purification of the free amine form of the target compound.

  • Preparation of the Free Base: Convert the amine hydrochloride to the free base as described in Protocol 1 (steps 1-4).

  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase.

  • Mobile Phase: A common mobile phase for amines on silica is a mixture of dichloromethane (DCM) and methanol (MeOH) with a small amount of a basic additive like triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%) to suppress silanol interactions.[6] A good starting gradient could be 0-10% MeOH in DCM with 0.5% TEA.

  • Loading: Dissolve the crude free amine in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase gradient, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC). The isoxazole ring is UV active, allowing for visualization under a UV lamp.[7]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The purified free amine can then be converted back to the hydrochloride salt if desired.

Protocol 3.2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the purification of polar and ionizable compounds like amine hydrochlorides.

  • Stationary Phase: A C18 column is a common choice.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). For basic compounds, it is often advantageous to use a mobile phase with a pH adjusted to be at least two units above the pKa of the amine to ensure it is in its neutral, more retentive form.[6] Alternatively, an acidic mobile phase (e.g., with 0.1% trifluoroacetic acid, TFA) can be used to ensure the amine is fully protonated.

  • Sample Preparation: Dissolve the crude amine hydrochloride in the initial mobile phase.

  • Method Development: Start with a broad gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA over 20 minutes) to determine the retention time of the compound and impurities. Optimize the gradient to achieve the best separation.

  • Purification and Isolation: Perform the purification on a preparative scale. Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized to obtain the pure hydrochloride salt.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the percentage purity and detect any impurities. A diode array detector (DAD) can provide information about the UV spectrum of the peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the compound and identify any structural isomers or impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Elemental Analysis To determine the elemental composition and confirm the empirical formula.

Conclusion

The purification of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride requires a systematic approach tailored to its polar and basic nature. A preliminary acid-base extraction is highly recommended to remove gross impurities. Subsequent purification by recrystallization can yield highly pure material if a suitable solvent system is identified. For more challenging separations or to achieve the highest purity, chromatographic methods, particularly reversed-phase HPLC with pH control, are invaluable. The protocols provided in this guide serve as a robust starting point for developing a purification strategy that ensures the high quality of this important synthetic intermediate.

References

  • What reagent to use for visualization of isoxazole on TLC - ResearchGate. (2023).
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester Department of Chemistry.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023).
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central. (n.d.).
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.).
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - NIH. (n.d.).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • Methylamine Hydrochloride - Organic Syntheses Procedure. (n.d.).
  • Processes and intermediates for manufacturing retroviral protease inhibiting compounds - European Patent Office - EP 1302468 A1. (1993).
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  • CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents. (n.d.).
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  • Methylamine Purification - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2007).
  • ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine | Sigma-Aldrich. (n.d.).
  • Synthesis and Characterization of Novel Isoxazole derivatives - Asian Journal of Research in Chemistry. (n.d.). Retrieved from Asian Journal of Research in Chemistry.
  • 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr - CDN. (2023).
  • {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride - Sigma-Aldrich. (n.d.).
  • 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile | CAS 98949-16-7 | SCBT. (n.d.).
  • An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. (n.d.).
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Method

Application Notes and Protocols for Library Synthesis Using {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride

Introduction: The Strategic Value of the 5-(4-Chlorophenyl)isoxazol-3-yl Moiety in Drug Discovery The isoxazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-(4-Chlorophenyl)isoxazol-3-yl Moiety in Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking.[1][2][3][4] Its incorporation into small molecules can significantly enhance pharmacological properties such as potency and selectivity, while also improving pharmacokinetic profiles.[3] The specific building block, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (herein referred to as CIM-Amine ), offers a unique combination of features for library synthesis. The 4-chlorophenyl group provides a well-defined hydrophobic region and a potential vector for further functionalization, while the primary amine serves as a versatile handle for a multitude of chemical transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of CIM-Amine for the construction of diverse chemical libraries.

Chemical and Physical Properties of CIM-Amine

A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction setup, monitoring, and purification.

PropertyValueSource
CAS Number 1323699-63-3
Molecular Formula C₁₀H₁₀Cl₂N₂O
Molecular Weight 245.11 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Store in a cool, dry place.General laboratory practice

Note: As CIM-Amine is supplied as a hydrochloride salt, a base is required to liberate the free amine for most reactions.

Core Reactions for Library Synthesis with CIM-Amine

The primary amine functionality of CIM-Amine is a gateway to a vast chemical space. The following sections detail protocols for three fundamental reaction classes: amide bond formation, reductive amination, and urea/thiourea synthesis. These reactions are highly amenable to parallel synthesis formats.

Amide Bond Formation: Creating Diverse Amide Libraries

Amide bonds are a cornerstone of medicinal chemistry. The following protocol outlines a reliable method for coupling CIM-Amine with a diverse set of carboxylic acids.

Causality Behind Experimental Choices:

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of CIM-Amine and the HCl generated during the activation of the carboxylic acid, without competing in the coupling reaction.

  • Coupling Reagents: The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective for minimizing racemization and side reactions, leading to cleaner products and higher yields.[5]

  • Solvent: Dichloromethane (DCM) is a good choice for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates product isolation.

Experimental Protocol: Parallel Amide Coupling

  • Preparation of Stock Solutions:

    • CIM-Amine Stock: Prepare a 0.2 M solution of CIM-Amine in anhydrous DCM.

    • Carboxylic Acid Library: Prepare 0.2 M solutions of a diverse library of carboxylic acids in anhydrous DCM in a 96-well plate format.

    • DIPEA Stock: Prepare a 0.6 M solution of DIPEA in anhydrous DCM.

    • EDC/HOAt Stock: Prepare a solution containing 0.24 M EDC and 0.24 M HOAt in anhydrous DCM. This solution should be prepared fresh.

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well containing 100 µL of the carboxylic acid solution (0.02 mmol, 1.0 equiv), add 100 µL of the CIM-Amine stock solution (0.02 mmol, 1.0 equiv).

    • Add 50 µL of the DIPEA stock solution (0.03 mmol, 1.5 equiv).

    • Initiate the reaction by adding 100 µL of the EDC/HOAt stock solution (0.024 mmol, 1.2 equiv).

  • Reaction Conditions:

    • Seal the 96-well plate and shake at room temperature for 16-24 hours.

  • Reaction Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ solution to each well.

    • Add 500 µL of DCM to each well, seal the plate, and shake vigorously.

    • Allow the layers to separate and carefully collect the organic layer using a liquid handler.

    • The crude products can be purified using high-throughput methods such as preparative HPLC-MS or solid-phase extraction (SPE).[6]

Workflow for Parallel Amide Synthesis

Amide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A CIM-Amine Stock E Dispense Reagents into 96-well plate A->E B Carboxylic Acid Library B->E C DIPEA Stock C->E D EDC/HOAt Stock D->E F Shake at RT 16-24h E->F G Aqueous Quench F->G H Liquid-Liquid Extraction G->H I Purification (HPLC/SPE) H->I J Final Products I->J

Caption: Workflow for parallel amide library synthesis.

Reductive Amination: Accessing Secondary Amine Libraries

Reductive amination provides a powerful route to secondary amines by reacting CIM-Amine with a library of aldehydes or ketones.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less sensitive to moisture than other hydrides and can often be used in a one-pot procedure.[8]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents for this reaction, as they are compatible with the reagents and effectively solubilize the starting materials and intermediates.

  • Scavenger Resins: The use of scavenger resins in the work-up simplifies purification by selectively removing excess reagents or by-products.[9][10] For example, an isocyanate resin can scavenge unreacted CIM-Amine .

Experimental Protocol: Parallel Reductive Amination

  • Preparation of Stock Solutions:

    • CIM-Amine Stock: Prepare a 0.2 M solution of the free base of CIM-Amine (after neutralization of the HCl salt and extraction) in anhydrous DCE.

    • Aldehyde/Ketone Library: Prepare 0.2 M solutions of a diverse library of aldehydes or ketones in anhydrous DCE in a 96-well plate.

    • STAB Slurry: Prepare a slurry of STAB in anhydrous DCE (approximately 0.4 M). Ensure the slurry is well-suspended before dispensing.

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well containing 100 µL of the aldehyde/ketone solution (0.02 mmol, 1.0 equiv), add 100 µL of the CIM-Amine stock solution (0.02 mmol, 1.0 equiv).

    • Allow the mixture to stir for 30-60 minutes to facilitate imine/enamine formation.

    • Add 150 µL of the STAB slurry (0.06 mmol, 3.0 equiv).

  • Reaction Conditions:

    • Seal the 96-well plate and shake at room temperature for 12-18 hours.

  • Reaction Work-up and Purification:

    • Quench the reaction by the slow addition of 200 µL of saturated aqueous NaHCO₃ solution.

    • Extract with DCM (2 x 500 µL).

    • The combined organic layers can be passed through a cartridge containing a scavenger resin (e.g., an isocyanate resin to remove excess CIM-Amine ) to simplify purification.[11][12]

    • The eluent is then concentrated, and the products are purified by preparative HPLC-MS.

Logical Flow of Reductive Amination

Reductive_Amination_Flow Start Start: CIM-Amine + Aldehyde/Ketone Imine_Formation Imine/Enamine Formation Start->Imine_Formation Reduction Reduction with STAB Imine_Formation->Reduction Product Secondary Amine Product Reduction->Product Workup Work-up & Purification Product->Workup

Caption: Key stages in the reductive amination process.

Urea and Thiourea Synthesis: Exploring Hydrogen Bonding Motifs

Urea and thiourea moieties are important pharmacophores due to their ability to act as hydrogen bond donors and acceptors.[13][14]

Causality Behind Experimental Choices:

  • Reagents: Isocyanates and isothiocyanates are highly reactive electrophiles that readily react with primary amines to form ureas and thioureas, respectively.[14][15] This reaction is typically fast and high-yielding, making it ideal for library synthesis.

  • Solvent: Aprotic solvents like THF or DCM are suitable for this reaction as they do not interfere with the reactive isocyanate/isothiocyanate group.

  • Purification: The high conversion rates often allow for simple precipitation and filtration to isolate the desired products, which is advantageous for high-throughput workflows.

Experimental Protocol: Parallel Urea/Thiourea Formation

  • Preparation of Stock Solutions:

    • CIM-Amine Stock: Prepare a 0.2 M solution of the free base of CIM-Amine in anhydrous THF.

    • Isocyanate/Isothiocyanate Library: Prepare 0.2 M solutions of a diverse library of isocyanates or isothiocyanates in anhydrous THF in a 96-well plate.

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well containing 100 µL of the isocyanate/isothiocyanate solution (0.02 mmol, 1.0 equiv), add 110 µL of the CIM-Amine stock solution (0.022 mmol, 1.1 equiv).

  • Reaction Conditions:

    • Seal the 96-well plate and shake at room temperature for 2-4 hours.

  • Reaction Work-up and Purification:

    • Monitor the reaction for completion by LC-MS.

    • For many products, direct precipitation may occur. If so, filter the plate and wash the solids with a non-polar solvent like hexane or ether.

    • If the product remains in solution, concentrate the solvent and purify by preparative HPLC-MS or crystallization.

Decision Tree for Urea/Thiourea Synthesis

Urea_Thiourea_Synthesis Start Start: CIM-Amine + Electrophile Is_Electrophile_Isocyanate Electrophile is Isocyanate? Start->Is_Electrophile_Isocyanate Is_Electrophile_Isothiocyanate Electrophile is Isothiocyanate? Is_Electrophile_Isocyanate->Is_Electrophile_Isothiocyanate No Form_Urea Form Urea Is_Electrophile_Isocyanate->Form_Urea Yes Form_Thiourea Form Thiourea Is_Electrophile_Isothiocyanate->Form_Thiourea Yes End Purify Product Form_Urea->End Form_Thiourea->End

Caption: Decision path for urea or thiourea synthesis.

Reaction Monitoring and Characterization

Effective library synthesis relies on robust analytical techniques to monitor reaction progress and confirm the identity and purity of the final compounds.[16][17][18]

TechniqueApplication
LC-MS (Liquid Chromatography-Mass Spectrometry) The primary tool for high-throughput analysis. Used to monitor reaction completion by observing the disappearance of starting materials and the appearance of the product mass. Also used for purity assessment of the final compounds.[17]
NMR (Nuclear Magnetic Resonance) Spectroscopy Used for structural confirmation of a representative subset of the library to validate the synthetic protocol. Can also be used for quantitative analysis (qNMR).[18]
Preparative HPLC (High-Performance Liquid Chromatography) The standard method for purifying individual compounds from the library based on their retention time.[6]

Conclusion

{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a versatile and valuable building block for the synthesis of diverse chemical libraries. Its primary amine handle allows for facile derivatization through robust and well-established chemical transformations, including amide bond formation, reductive amination, and urea/thiourea synthesis. The protocols outlined in this document provide a solid foundation for researchers to leverage the unique structural features of this scaffold in their drug discovery and development programs. The strategic application of parallel synthesis and high-throughput purification techniques will enable the rapid exploration of a vast and relevant chemical space.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. This document is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate, which is a building block in the development of various pharmaceutical agents.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, focusing specifically on the formation and mitigation of reaction side products.

Section 1: The Synthetic Pathway - A Foundation for Troubleshooting

Understanding the complete synthetic route is crucial for diagnosing issues at any given stage. The target compound is typically synthesized in a multi-step sequence, culminating in a reductive amination reaction. While variations exist, a common and logical pathway starts from 4'-chloroacetophenone. The final step, converting the aldehyde to the primary amine, is the most frequent source of impurities.

Overall Synthetic Workflow

The synthesis generally proceeds as follows:

  • Chalcone Formation: Reaction of 4'-chloroacetophenone with a suitable reagent to form a chalcone derivative.

  • Isoxazole Ring Formation: Cyclization of the chalcone with hydroxylamine to construct the core 5-(4-chlorophenyl)isoxazole heterocycle.[3][4][5]

  • Functional Group Manipulation: Conversion of a substituent at the 3-position into an aldehyde, yielding the key intermediate, 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde.[2][6]

  • Reductive Amination: Reaction of the aldehyde with an ammonia source to form an intermediate imine, which is subsequently reduced to the target primary amine.

  • Salt Formation: Treatment with hydrochloric acid to isolate the final product as a stable hydrochloride salt.

Synthetic_Workflow cluster_0 Key Stages Start 4'-Chloroacetophenone Chalcone Chalcone Intermediate Start->Chalcone Step 1 Isoxazole_Aldehyde 5-(4-Chlorophenyl)isoxazole- 3-carboxaldehyde Chalcone->Isoxazole_Aldehyde Steps 2 & 3 Primary_Amine {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine (Free Base) Isoxazole_Aldehyde->Primary_Amine Step 4 (Reductive Amination) Final_Product {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride Primary_Amine->Final_Product Step 5 (Salt Formation)

Figure 1: General synthetic workflow for the target compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common problems encountered during the final reductive amination step.

Q1: My final product is contaminated with a significant amount of the starting material, 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde. What went wrong?

A1: This is a classic case of an incomplete reaction. The root cause is typically insufficient reaction time or a limiting amount of one of the key reagents.

  • Causality: Reductive amination is a two-step process in one pot: imine formation followed by reduction. If either the amine source (e.g., ammonia, ammonium acetate) is depleted or the reducing agent is not present in sufficient excess to drive the reaction to completion, the starting aldehyde will remain.

  • Troubleshooting Steps:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting aldehyde. Do not proceed with workup until the aldehyde is consumed.

    • Increase Reagent Equivalents: Ensure your reducing agent (e.g., STAB, NaBH₃CN) is used in sufficient excess (typically 1.5 to 2.0 equivalents). Likewise, the ammonia source should be in large excess (5 to 20 equivalents) to favor imine formation.

    • Extend Reaction Time: Some reductive aminations can be slow. Allow the reaction to stir for an adequate period (4-24 hours) at the appropriate temperature.

Q2: I'm observing a major side product with a mass of M+1 relative to my starting aldehyde. How do I prevent the formation of this alcohol byproduct?

A2: You are forming [5-(4-Chlorophenyl)isoxazol-3-yl]methanol . This occurs when your reducing agent reduces the starting aldehyde directly, competing with the desired imine reduction.

  • Causality: This side reaction is highly dependent on the choice of reducing agent. Strong, less selective hydride reagents like Sodium Borohydride (NaBH₄) can readily reduce both aldehydes and the intermediate iminium ion.[7]

  • Troubleshooting Steps:

    • Switch to a Selective Reducing Agent: The most effective solution is to use a milder reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the industry standard for this reason.[7][8][9] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions (pH 4-6) which favor iminium ion formation.[8][9][10]

    • Control Reaction Sequence: If you must use NaBH₄, you can adopt an "indirect" method where you allow the imine to form completely before adding the reducing agent. However, this is often less efficient than the direct, one-pot method with a selective reagent.[8]

Q3: My main impurity has a mass nearly double that of my product. How can I prevent the formation of this secondary amine "dimer"?

A3: This common and often frustrating side product is bis-{[5-(4-chlorophenyl)isoxazol-3-yl]methyl}amine . It forms when the desired primary amine product, once formed, acts as a nucleophile and attacks another molecule of the starting aldehyde.

  • Causality: The product itself competes with the ammonia source. This is a concentration-dependent problem. If the concentration of the newly formed primary amine becomes significant while the starting aldehyde is still present, dimer formation is highly likely.

  • Troubleshooting Steps:

    • Use a Large Excess of Ammonia: The most critical factor is to keep the concentration of the ammonia source (e.g., ammonium acetate, ammonia in methanol) very high relative to the aldehyde. This statistically favors the reaction of the aldehyde with ammonia over the reaction with the product amine.

    • Slow Addition: If possible, add the aldehyde solution slowly to a solution containing the ammonia source and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance for the product to react with it.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow the rate of the side reaction more than the desired reaction.

Q4: My reaction seems to stall at the imine intermediate. How do I ensure complete reduction to the amine?

A4: The presence of the imine (N-{[5-(4-chlorophenyl)isoxazol-3-yl]methylidene}amine) indicates that the first step (condensation) is working, but the second step (reduction) is failing.[11]

  • Causality: The actual species being reduced is the protonated imine, or iminium ion. The reduction can be inefficient if the pH is not optimal or if the reducing agent has decomposed or is insufficient.

  • Troubleshooting Steps:

    • Check Reducing Agent Quality: Hydride reagents, especially STAB, can be sensitive to moisture.[7] Use a freshly opened bottle or ensure it has been stored properly in a desiccator.

    • Optimize pH: The reaction is often facilitated by mild acid (e.g., acetic acid) which catalyzes imine formation and ensures the presence of the more electrophilic iminium ion for reduction.[9] If conditions are too basic, the imine may be slow to reduce.

    • Add More Reducing Agent: If monitoring shows imine but no further progress, a second charge of the reducing agent may be required to push the reaction to completion.

Section 3: Impurity Profile Summary

The table below summarizes the common side products discussed. Molecular weights (MW) are calculated for the free base forms.

Impurity NameStructure DescriptionMW ( g/mol )ΔM vs. ProductPrimary Cause & Prevention
Starting Material 5-(4-Chlorophenyl)isoxazol-3-carboxaldehyde207.61-1.13Incomplete Reaction: Increase reagent equivalents, extend reaction time.
Alcohol Byproduct [5-(4-Chlorophenyl)isoxazol-3-yl]methanol209.63+1.00Non-selective Reduction: Use a milder reducing agent like STAB or NaBH₃CN.[7][8]
Imine Intermediate N-{[5-(4-Chlorophenyl)isoxazol-3-yl]methylidene}amine206.62-2.12Incomplete Reduction: Check reducing agent activity, optimize pH, add more reagent.
Secondary Amine Dimer bis-{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine399.85+191.22Product Reacts with Aldehyde: Use a large excess of ammonia source, slow addition of aldehyde.

Note: The target product, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine, has a MW of 208.63 g/mol .

Section 4: Key Experimental Protocols

These protocols provide a validated starting point for synthesis and purification.

Protocol 4.1: Optimized Reductive Amination using STAB

This protocol is designed to minimize alcohol and dimer formation.

  • Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde (1.0 eq) and ammonium acetate (10-20 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane, approx. 0.1-0.2 M concentration).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Cooling & Addition: Cool the flask to 0 °C in an ice bath. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is no longer detectable.

  • Quenching: Once complete, slowly quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

Protocol 4.2: Purification via Acid-Base Extraction and Salt Formation

This procedure isolates the basic amine product from neutral impurities.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3x). Combine the organic layers.

  • Wash: Wash the combined organic layers with water, then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free-base amine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., Methanol, Ethyl Acetate, or MTBE).

  • Precipitation: While stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in Diethyl Ether, or HCl gas bubbled through the solvent) dropwise until the solution is acidic (check with pH paper).

  • Isolation: The hydrochloride salt should precipitate as a solid. If it oils out, try scratching the flask or adding a co-solvent. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., Diethyl Ether), and dry under vacuum to yield the final product.

Section 5: Visualizing Competing Pathways

The outcome of the reductive amination is determined by the competition between the desired reaction and the formation of key side products.

Reaction_Pathways Aldehyde Isoxazole Aldehyde (R-CHO) Imine Imine (R-CH=NH) Aldehyde->Imine + NH3 - H2O Alcohol Alcohol Byproduct (R-CH2-OH) Aldehyde->Alcohol + Reducer (Non-selective) Ammonia Ammonia (NH3) Product Desired Primary Amine (R-CH2-NH2) Imine->Product + Reducer Dimer Secondary Amine Dimer ( (R-CH2)2-NH ) Product->Dimer + R-CHO - H2O + Reducer Reducer Reducing Agent

Figure 2: Competing reaction pathways during reductive amination.

Section 6: Frequently Asked Questions (FAQs)

FAQ 1: What is the best analytical method to monitor this reaction? LC-MS (Liquid Chromatography-Mass Spectrometry) is the ideal technique. It allows you to simultaneously track the disappearance of the aldehyde (e.g., at m/z 208 for [M+H]⁺) and the appearance of the product amine (m/z 209 for [M+H]⁺), as well as all major side products (alcohol at m/z 210, imine at m/z 207, dimer at m/z 400).

FAQ 2: Can I use other solvents? Solvent choice is highly dependent on the reducing agent.[12]

  • For STAB: Halogenated solvents like DCM and DCE are common. THF is also an option. Avoid protic solvents like methanol, as they can react with STAB.[7]

  • For NaBH₃CN: Methanol is a very common and effective solvent.[7]

  • For NaBH₄: Protic solvents like Methanol or Ethanol are typically used.[7]

FAQ 3: My final hydrochloride salt is an oil or a sticky solid. How can I get a nice crystalline powder? This often points to residual solvent or impurities. Ensure your free base is as pure as possible before salt formation. During precipitation, use anhydrous solvents. If an oil forms, try cooling the solution, scratching the inside of the flask with a glass rod to induce crystallization, or removing the solvent and triturating the residue with a non-polar solvent like diethyl ether, MTBE, or hexanes. This process involves suspending the oil in the non-polar solvent and stirring vigorously, which often breaks it up into a fine powder as impurities are washed away.

References

  • ChemInform Abstract: Synthesis of 3-Aminomethyl-Substituted Pyrazoles and Isoxazoles. (2009). ResearchGate. [Link]

  • Synthetic reactions using isoxazole compounds. (N.D.). Hiroshima University Institutional Repository. [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016). RSC Publishing. [Link]

  • CN103242256A - Synthetic method of 3-aminomethyl-isoxazole hydrochloride. (2013).
  • Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. (1970). Journal of Medicinal Chemistry. [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. (2020).
  • Specific solvent issues with Reductive Amination/Alkylation. (N.D.). American Chemical Society. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. (2014). ResearchGate. [Link]

  • 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine. (2019). ResearchGate. [Link]

  • Reductive Amination - Common Conditions. (N.D.). Organic Chemistry Portal. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2023). Reddit. [Link]

  • Reductive amination. (N.D.). Wikipedia. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). National Institutes of Health. [Link]

  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. (2012). Der Pharma Chemica. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). MDPI. [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). ResearchGate. [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). Course Hero. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive Amination. (N.D.). Chemistry Steps. [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). National Institutes of Health. [Link]

  • One pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (2020). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

Sources

Optimization

stability issues with {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Answering the user's request.## Technical Support Center: {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride Prepared by the Senior Application Science Team This guide provides in-depth technical support for re...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Prepared by the Senior Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (CAS No. 1323699-63-3). While specific public data on this compound is limited, this document is built upon extensive experience with structurally related molecules—specifically 3,5-disubstituted isoxazoles and primary amine hydrochlorides—and established principles of medicinal chemistry and pharmaceutical stability testing.

Our goal is to empower you to anticipate and troubleshoot potential stability issues, ensuring the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and stability of this compound.

Q1: What are the ideal long-term storage and short-term handling conditions for this compound?

The stability of this compound relies on mitigating exposure to three key environmental factors: temperature, moisture, and light. As a hydrochloride salt of a primary amine, it is generally more stable than its free-base form, primarily because the protonation of the amine's lone pair of electrons prevents oxidative degradation[1][2]. However, the isoxazole ring system has its own inherent liabilities.

For optimal stability, we recommend the following conditions, summarized in the table below.

Parameter Condition Rationale
Temperature -20°C Standard for long-term storage of research compounds to minimize thermal degradation kinetics.
Atmosphere Dry / Inert Gas The hydrochloride salt is hygroscopic. Moisture can accelerate hydrolytic degradation pathways.
Light Amber Vial / Dark Isoxazole rings are susceptible to photochemical rearrangement or degradation upon exposure to UV light[3][4].
Form Solid Powder Stability is highest in the solid state. Solutions should be prepared fresh whenever possible.
Q2: I dissolved the compound in a neutral aqueous buffer (pH 7.4) for my cell-based assay, but my results are inconsistent. What could be the cause?

This is a classic stability issue related to the isoxazole core. While generally stable, the isoxazole ring's N-O bond is susceptible to cleavage under certain conditions, with pH and temperature being the most significant factors[3].

Causality: Studies on the structurally related drug Leflunomide have demonstrated that the isoxazole ring is stable at acidic and neutral pH at room temperature. However, under basic conditions (pH 10) or even at neutral pH when heated (e.g., 37°C in an incubator), the rate of ring-opening degradation increases significantly[5]. Inconsistent results in a multi-day cell culture experiment could stem from the gradual degradation of your compound in the culture medium at 37°C.

Recommendation:

  • Prepare Fresh Solutions: Prepare stock solutions in an anhydrous solvent like DMSO and make fresh dilutions into your aqueous buffer immediately before each experiment.

  • pH Control: If possible, buffer your final solution to a slightly acidic pH (6.0-7.0) to improve stability.

  • Conduct a Time-Course Study: Analyze the concentration of your compound in your final assay medium by HPLC or LC-MS at T=0 and after 24 hours at 37°C to quantify its stability under your specific experimental conditions.

Q3: What are the most likely degradation pathways for this molecule?

Based on its structure, there are two primary degradation pathways to consider, which are often investigated during forced degradation studies in drug development[6][7].

  • Base-Catalyzed Hydrolysis: This is the most probable pathway in aqueous solutions. Basic conditions can facilitate a nucleophilic attack on the isoxazole ring, leading to the cleavage of the weak N-O bond and formation of a β-enamino-ketone or related species[3]. This degradation is accelerated by heat[5].

  • Photolytic Degradation: Exposure to UV light can provide the energy needed to break the N-O bond, potentially causing the isoxazole ring to rearrange into a more stable oxazole isomer or other photoproducts[4].

The diagram below illustrates the likely hydrolytic pathway.

G cluster_0 Primary Degradation Pathways A Parent Compound {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl B Stress Condition: Basic pH (e.g., >8) Elevated Temperature (e.g., 37°C) A->B C Stress Condition: UV Light Exposure A->C D Ring-Opened Degradant (β-amino enone derivative) B->D Hydrolysis E Photolytic Rearrangement Product (Oxazole isomer or other photoproducts) C->E Photolysis

Caption: Potential degradation pathways for the target compound.

Q4: Are there any solvents or reagents I should avoid when working with this compound?

Yes. Beyond strong bases, care should be taken with the following:

  • Strong Reducing Agents: Reagents like palladium on carbon (Pd/C) with hydrogen can reductively cleave the isoxazole ring[3].

  • Nucleophilic Reagents: While the ring is relatively stable, highly nucleophilic reagents, especially in combination with base, could potentially lead to ring-opening.

  • Protic Solvents at High Temperatures: Storing the compound in solvents like methanol or water for extended periods at elevated temperatures may lead to slow degradation, even at neutral pH.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable, step-by-step workflows to diagnose and solve stability problems.

Guide 1: Protocol for a Basic Forced Degradation Study

To understand the specific liabilities of the compound in your hands, a simplified forced degradation study is invaluable. This will reveal if your compound is sensitive to acid, base, oxidation, heat, or light, and is a cornerstone of developing stability-indicating methods[8].

Objective: To intentionally degrade the compound under various stress conditions and analyze the resulting profile by HPLC to identify instability.

Workflow Diagram:

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions (24h) prep Prepare 1 mg/mL Stock in Acetonitrile or DMSO acid 0.1 M HCl (Room Temp) prep->acid Aliquot base 0.1 M NaOH (Room Temp) prep->base Aliquot ox 3% H2O2 (Room Temp) prep->ox Aliquot therm Solid & Solution (60°C) prep->therm Aliquot photo Solution (UV Light, 254nm) prep->photo Aliquot neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to 50 µg/mL ox->dilute therm->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC-UV dilute->analyze compare Compare Chromatograms: - % Parent Peak Area - Appearance of New Peaks analyze->compare

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile).

  • Stress Conditions: Aliquot the stock into separate, clearly labeled amber glass vials. Apply the stress conditions as detailed in the table below. Include an unstressed control sample kept at -20°C.

Condition Procedure Purpose
Acid Hydrolysis Mix 1 part stock with 1 part 0.2 M HCl (final: 0.1 M HCl).To test stability to acid.
Base Hydrolysis Mix 1 part stock with 1 part 0.2 M NaOH (final: 0.1 M NaOH).To test stability to base.
Oxidation Mix 1 part stock with 1 part 6% H₂O₂ (final: 3% H₂O₂).To test oxidative stability.
Thermal Place a vial of stock solution and a vial of solid powder in a 60°C oven.To test thermal stability.
Photolytic Place a vial of stock solution in a photostability chamber or under a UV lamp.To test light stability.
  • Incubation: Leave all samples (except the control) at room temperature (or as specified) for 24 hours.

  • Sample Preparation:

    • For the Acid and Base samples, neutralize them by adding an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) with mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis: Analyze all samples using a suitable C18 reverse-phase HPLC method with UV detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the main peak area or the appearance of new peaks indicates degradation under that specific condition.

Guide 2: Workflow for Preparing Stable Aqueous Solutions for Biological Assays

Objective: To create a decision-making framework for preparing aqueous solutions with maximized stability for use in sensitive biological experiments.

Decision Workflow Diagram:

G start Need Aqueous Solution for Biological Assay stock Prepare Concentrated Stock (10-50 mM) in Anhydrous DMSO start->stock sol_check Is the final required concentration soluble in buffer? stock->sol_check direct_dilute Dilute stock directly into pre-warmed (37°C) assay buffer IMMEDIATELY before use. sol_check->direct_dilute Yes serial_dilute Perform serial dilution in 100% DMSO first, then add the final dilution to buffer. sol_check->serial_dilute No ph_check Is the assay pH > 7.5? direct_dilute->ph_check serial_dilute->ph_check ph_ok Proceed with experiment. Consider stability limits for long-term (>24h) incubations. ph_check->ph_ok No ph_high WARNING: High risk of degradation. Minimize incubation time. Run a stability control (compound in media without cells) via LC-MS. ph_check->ph_high Yes end Experiment Ready ph_ok->end ph_high->end

Caption: Decision workflow for preparing stable aqueous formulations.

Key Principles:

  • DMSO First: Always dissolve the compound in an anhydrous solvent like DMSO before introducing it to an aqueous environment. This minimizes exposure to water in the concentrated state.

  • Fresh is Best: Never store dilute aqueous solutions. The stability of the compound is dramatically reduced in water compared to the solid state or in DMSO.

  • Mind the pH and Temperature: As established, the combination of physiological temperature (37°C) and neutral-to-basic pH is the highest risk factor for degradation[5]. Be aware of this during long incubation periods.

References

  • Isoxazole - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Lee, J. S., et al. (2005). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ishikawa, T. (n.d.). Synthetic Reactions Using Isoxazole Compounds. Journal of Synthetic Organic Chemistry, Japan. Retrieved January 19, 2026, from [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015). Reddit. Retrieved January 19, 2026, from [Link]

  • Patil, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. Retrieved January 19, 2026, from [Link]

  • The Crucial Role of Hydrochloride Salts in Chemical Stability. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

  • George, O., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved January 19, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. Retrieved January 19, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. Retrieved January 19, 2026, from [Link]

  • Kumar, V., & Sharma, V. (2016). Forced Degradation Studies. MedCrave online. Retrieved January 19, 2026, from [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved January 19, 2026, from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved January 19, 2026, from [Link]

  • Nanta, P., et al. (2018). Properties of Amines and their Hydrochloride Salt. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Parameters for {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride

Welcome to the technical support center for the synthesis and optimization of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. This guide is designed for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and critical parameters associated with the multi-step synthesis of this important isoxazole derivative. The content is structured in a question-and-answer format to provide direct, actionable solutions to potential issues encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical stages?

A1: The most prevalent and scalable synthetic pathway involves three main stages:

  • Isoxazole Ring Formation: Typically achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ from 4-chlorobenzaldehyde oxime) and a suitable three-carbon alkyne synthon.[1][2] This step establishes the core heterocyclic structure.

  • Nitrile Reduction: The key transformation to introduce the aminomethyl functionality. This usually involves the chemical reduction of a nitrile intermediate, [5-(4-Chlorophenyl)isoxazol-3-yl]acetonitrile. The choice of reducing agent is critical for yield and purity.[3]

  • Hydrochloride Salt Formation: The final step involves the conversion of the synthesized free amine into its hydrochloride salt. This enhances stability, improves handling characteristics, and aids in purification by crystallization.[4]

Q2: Why is the hydrochloride salt form preferred over the free amine?

A2: The hydrochloride salt form offers several advantages for a pharmaceutical intermediate or active ingredient. Reacting the free amine with a strong acid like HCl converts it into an ionic salt, which typically results in a stable, crystalline solid.[4][5] This crystalline nature facilitates easier handling, purification through recrystallization, and often improves the compound's shelf-life and water solubility, which can be crucial for later-stage development.[5]

Q3: What are the primary impurities I should be aware of during this synthesis?

A3: Impurities can arise at each stage. Key potential impurities include:

  • From Cycloaddition: Regioisomers of the isoxazole, if an unsymmetrical alkyne is used, and furoxan byproducts from the dimerization of the nitrile oxide intermediate.[6]

  • From Nitrile Reduction: Incomplete reaction leading to residual nitrile, or the formation of secondary and tertiary amines through over-alkylation if reaction conditions are not carefully controlled.[7]

  • From Salt Formation: Trapped solvent within the crystal lattice, or the presence of excess HCl which can affect downstream reactions.

Troubleshooting Guide: Step-by-Step Synthesis Optimization

This section addresses specific problems you may encounter at each critical stage of the synthesis.

Part A: Isoxazole Ring Formation (1,3-Dipolar Cycloaddition)

Q4: My cycloaddition reaction is showing very low yield. What are the likely causes?

A4: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are common and can usually be traced back to a few key factors.[6]

  • Cause 1: Nitrile Oxide Dimerization: The nitrile oxide intermediate is highly reactive and can dimerize to form a stable furoxan byproduct, reducing the amount available to react with your alkyne. This is especially problematic at higher concentrations.[6]

    • Solution: Generate the nitrile oxide in situ by slow addition of an oxidant (like sodium hypochlorite) or a dehydrating agent to the aldoxime precursor in the presence of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition.

  • Cause 2: Poor Reactivity of Starting Materials: Ensure the purity of your 4-chlorobenzaldehyde oxime and the alkyne. Contaminants can interfere with the reaction.

    • Solution: Verify starting material purity via NMR or melting point analysis before starting the reaction.

  • Cause 3: Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and temperature. Some reactions may require initial cooling to control the exothermic generation of the nitrile oxide, followed by gentle heating to drive the cycloaddition to completion.[6]

Q5: I'm observing a mixture of regioisomers. How can I improve regioselectivity?

A5: Regioselectivity is a known challenge in isoxazole synthesis when using unsymmetrical alkynes.[8] It is governed by both steric and electronic factors of the dipole and dipolarophile.

  • Solution 1: Modify the Alkyne: If possible, using a symmetrical alkyne like 1,4-dichloro-2-butyne would circumvent this issue, although it requires a subsequent step to install the desired functionality. For terminal alkynes, regioselectivity can often be influenced by catalysts.

  • Solution 2: Catalysis: While many isoxazole syntheses are metal-free, the use of a copper(I) or ruthenium(II) catalyst can significantly favor the formation of one regioisomer, particularly with terminal alkynes.[2][8]

  • Solution 3: Solvent Effects: Systematically screen solvents of varying polarity. A change from a non-polar solvent like toluene to a more polar one like acetonitrile can sometimes alter the transition state energies enough to favor one isomer.[6]

Part B: Reduction of the Nitrile to the Amine

The reduction of the intermediate, [5-(4-Chlorophenyl)isoxazol-3-yl]acetonitrile, is arguably the most critical step. Success here depends heavily on the choice of reducing agent and strict control of reaction parameters.

Q6: My nitrile reduction is incomplete, and I have significant starting material left. What should I do?

A6: Incomplete reduction is often a matter of reagent stoichiometry or reactivity.

  • Solution: Increase the equivalents of the reducing agent. For borane reagents, ensure the complex is fresh and anhydrous. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. The reaction may also require longer reaction times or elevated temperatures. Monitor progress by TLC or HPLC.

Q7: The main impurity in my product is a secondary amine. How can I prevent its formation?

A7: Secondary amines are formed when the initially formed primary amine acts as a nucleophile, reacting with an intermediate imine. This is a common side reaction in nitrile reductions.[7]

  • Solution 1 (Catalytic Hydrogenation): The most effective method to suppress secondary amine formation during catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) is to add ammonia or ammonium hydroxide to the reaction mixture.[7] The excess ammonia competes with the product amine, minimizing the side reaction.

  • Solution 2 (Chemical Reduction): When using hydride reagents like LiAlH₄ or boranes, ensure the reaction is worked up promptly and quenched correctly. Running the reaction at lower temperatures can also disfavor the bimolecular side reaction.

ReagentTypical ConditionsProsCons
H₂ / Raney Nickel MeOH/NH₄OH, 40-50 psi H₂, RTCost-effective, scalable, high yieldPotential for secondary amine formation without NH₃, catalyst handling
H₂ / Pd/C EtOH, 50 psi H₂, RT to 50°CGood functional group toleranceCan be less selective than Raney Ni, requires H₂ infrastructure
LiAlH₄ (LAH) Anhydrous THF or Et₂O, 0°C to refluxVery powerful, reduces most nitrilesNot chemoselective, pyrophoric, requires strict anhydrous conditions and careful quenching
BH₃ complexes (BH₃-THF, BH₃-SMe₂) Anhydrous THF, refluxMilder than LAH, good selectivity[7]Can be slower, requires acidic workup, BH₃-SMe₂ has a strong odor[7]
  • Vessel Preparation: To a suitable pressure reactor, add [5-(4-Chlorophenyl)isoxazol-3-yl]acetonitrile (1.0 eq).

  • Catalyst & Solvent: Add 5-10% w/w of Raney Nickel (slurried in water) and methanol (or ethanol) as the solvent.

  • Additive: Add concentrated ammonium hydroxide (approx. 10% of the solvent volume). This is critical to suppress secondary amine formation.

  • Reaction: Seal the reactor, purge with nitrogen, then pressurize with hydrogen gas (typically 50 psi). Stir vigorously at room temperature or with gentle heating (40°C) for 4-12 hours.

  • Monitoring: Monitor the reaction by HPLC or TLC until the starting nitrile is consumed.

  • Work-up: Carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude free amine, which can be used directly in the salt formation step.

G start Low Yield in Nitrile Reduction check_sm Analyze Crude Product by LC-MS / NMR start->check_sm sm_present Significant Starting Material (SM) Remaining? check_sm->sm_present side_product Major Side Product Detected? sm_present->side_product No increase_reagent Increase Equivalents of Reducing Agent Increase Reaction Time/Temp sm_present->increase_reagent Yes identify_sp Identify Side Product Structure side_product->identify_sp Yes check_catalyst Check Catalyst Activity (If using H2/catalyst) increase_reagent->check_catalyst success Yield Improved check_catalyst->success secondary_amine Is it a Secondary Amine? identify_sp->secondary_amine add_nh3 Add NH3 or NH4OH to Reaction (for catalytic hydrogenation) secondary_amine->add_nh3 Yes other_sp Other Side Product secondary_amine->other_sp No add_nh3->success optimize_cond Re-evaluate Reaction Conditions (Temp, Solvent, Reagent Choice) other_sp->optimize_cond optimize_cond->success

Caption: A decision tree for troubleshooting low yields in the nitrile reduction step.

Part C: Hydrochloride Salt Formation & Purification

Q8: My hydrochloride salt is not crystallizing or is forming an oil. What can I do?

A8: This is a common issue in salt formation, often related to solvent choice, concentration, or purity.[9]

  • Cause 1: Incorrect Solvent System: The ideal solvent system should dissolve the free amine but have poor solubility for the hydrochloride salt.[10]

    • Solution: A common and effective method is to dissolve the crude amine in a solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM). Then, add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise. The salt should precipitate out. If it oils out, the solution may be too concentrated. Try diluting before adding HCl.[11]

  • Cause 2: Water Content: The presence of water can hinder crystallization and lead to oils.[10]

    • Solution: Ensure your crude amine and solvents are as anhydrous as possible. Using gaseous HCl or a solution of HCl in an anhydrous organic solvent is preferable to using aqueous HCl.[10]

  • Cause 3: Impurities: Impurities can act as "crystal poisons," inhibiting the formation of a well-ordered crystal lattice.[12]

    • Solution: If the crude amine is impure, consider a quick purification step before salt formation, such as passing it through a short plug of silica gel.

Q9: The yield of my crystallized salt is very low. How can I improve recovery?

A9: Low recovery is typically due to the salt having some solubility in the crystallization solvent.[9]

  • Solution 1: Cool the Slurry: After precipitation, cool the mixture in an ice bath for 30-60 minutes before filtration to maximize the amount of product that crystallizes out of the solution.

  • Solution 2: Use an Anti-Solvent: After adding the HCl solution and observing initial precipitation, you can slowly add a non-polar "anti-solvent" (like heptane or hexane) to the mixture. This will decrease the solubility of the salt and force more of it out of solution. Add the anti-solvent slowly to avoid crashing out impurities.

  • Solution 3: Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can concentrate it under reduced pressure and attempt a second crop of crystals.[9]

Primary Solvent (for Free Amine)HCl SourceAnti-Solvent (Optional)Comments
Diethyl Ether (Et₂O)2.0 M HCl in Et₂OHeptaneExcellent choice, often yields clean precipitate.
Ethyl Acetate (EtOAc)4.0 M HCl in DioxaneHexaneGood alternative to ether, slightly more polar.
Dichloromethane (DCM)Gaseous HCl or HCl in Et₂OPentaneUseful if amine has lower solubility in ether/EtOAc.
Isopropanol (IPA)Conc. Aqueous HClN/A (Cooling only)Can be used for recrystallization, but initial precipitation is better from less polar solvents.

Analytical Support

Q10: How can I use HPLC to monitor the reaction and purity of my final product?

A10: High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this synthesis.

  • Reaction Monitoring: A reverse-phase C18 column is typically effective. You can monitor the disappearance of the starting nitrile and the appearance of the product amine. The amine, being more polar, will have a shorter retention time than the nitrile under typical reverse-phase conditions.

  • Purity Analysis: For the final hydrochloride salt, HPLC can be used to determine purity. Primary aromatic amines can be detected with high sensitivity using UV or mass spectrometry (MS) detectors.[13][14] A typical method would use a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine.[15] The presence of secondary amine or other impurities will be evident as separate peaks.

G start Crude Amine HCl Salt Isolated hplc Analyze Purity by HPLC start->hplc purity_check Purity > 98%? hplc->purity_check final_product Final Product purity_check->final_product Yes recrystallize Recrystallization purity_check->recrystallize No (95-98%) chromatography Purity < 95% or Multiple Impurities purity_check->chromatography No (<95%) solvent_screen Screen Solvents (e.g., IPA, EtOH/Water, MeCN) recrystallize->solvent_screen solvent_screen->hplc convert_to_free Convert back to Free Base (Aq. NaHCO3, extract with EtOAc) chromatography->convert_to_free column Silica Gel Column Chromatography (DCM/MeOH +/- NH3 gradient) convert_to_free->column reform_salt Re-form HCl Salt column->reform_salt reform_salt->hplc

Caption: A decision tree for selecting an appropriate purification strategy.

References

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?[Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • LCGC North America. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • MDPI. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Google Patents. (2010).
  • ResearchGate. (2009). A Mild and Efficient Method for the Reduction of Nitriles. [Link]

  • ResearchGate. (2015). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. [Link]

  • Taylor & Francis Online. (2015). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Histidine and Related Impurities. [Link]

  • National Center for Biotechnology Information. (2011). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. [Link]

  • Chemguide. (n.d.). Reduction of nitriles. [Link]

  • Google Patents. (2004). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • ResearchGate. (2019). Synthesis of amine hydrochloride salts. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • National Center for Biotechnology Information. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. [Link]

  • MDPI. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • University of Helsinki. (n.d.). Chromatographic determination of amines in food samples. [Link]

  • National Center for Biotechnology Information. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. [Link]

  • MDPI. (2019). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. [Link]

  • Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.

Sources

Optimization

Technical Support Center: A Guide to Handling {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Welcome to the technical support center for {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the handling and use of this valuable chemical intermediate. Our aim is to equip you with the knowledge to anticipate and overcome experimental hurdles, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, storage, and handling of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride.

Q1: What are the basic physical and chemical properties of this compound?

A1: {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a solid material.[1] As an amine hydrochloride salt, it is generally more stable and less prone to oxidation than its corresponding free base form. The isoxazole ring is an aromatic heterocycle, but it possesses a labile N-O bond that can be susceptible to cleavage under certain reductive or strongly basic conditions.[2][3][4]

Table 1: Physicochemical Properties of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

PropertyValueSource
Molecular Formula C₁₀H₁₀Cl₂N₂OCalculated
Molecular Weight 245.11 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥95%[1]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage at 2-8°C is recommended. Due to its hydrochloride salt form, it is hygroscopic and should be protected from moisture to prevent clumping and potential degradation.

Q3: What are the primary safety precautions I should take when handling this compound?

A3: As with any chemical reagent, proper personal protective equipment (PPE) is essential. This includes safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Part 2: Troubleshooting Guide for Experimental Pitfalls

This section provides in-depth troubleshooting for specific issues that may arise during the use of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride in various chemical transformations.

Issue 1: Poor Solubility in Reaction Solvents

Q: I am having difficulty dissolving {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride in my reaction solvent. What can I do?

A: As an amine hydrochloride salt, its solubility in non-polar organic solvents is expected to be low.

  • Initial Solvent Selection: For reactions, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are good starting points, as they are generally effective at dissolving amine salts.[5] Polar protic solvents like methanol and ethanol can also be used, though solubility may vary.[6]

  • Gentle Heating: Gentle warming of the solvent can significantly improve solubility. However, be mindful of the thermal stability of your other reagents.

  • Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles.

  • Conversion to Free Base (with caution): If the reaction conditions are compatible with a free amine, you can convert the hydrochloride salt to the free base in situ or in a separate step. This will dramatically increase its solubility in a wider range of organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. To do this, a mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used. Crucially, be aware that the isoxazole ring can be sensitive to strong bases. [7]

Workflow for Handling Poor Solubility:

Caption: Decision workflow for addressing solubility issues.

Issue 2: Incomplete Reaction or Low Yield in Amide Coupling or Reductive Amination

Q: My amide coupling (or reductive amination) reaction with {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is sluggish or gives a low yield. What are the likely causes and solutions?

A: This is a common issue when working with amine hydrochloride salts in reactions that require a free amine.

  • Insufficient Basicity: The primary amine is protonated as the hydrochloride salt and is therefore not nucleophilic. For the reaction to proceed, a base must be added to liberate the free amine.

    • Solution: Ensure you are using at least one equivalent of a suitable base to neutralize the hydrochloride. For amide couplings, an additional equivalent of base is often required to scavenge the acid byproduct. Non-nucleophilic organic bases like TEA or DIPEA are commonly used.

  • Reaction Conditions for Reductive Amination: Reductive amination involves the formation of an imine intermediate, followed by reduction.[8]

    • Solution: The reaction is often pH-sensitive. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is often advantageous as it can be used in slightly acidic conditions which favor imine formation, and it is less likely to reduce the aldehyde or ketone starting material.[9] If using sodium borohydride (NaBH₄), the reaction is typically performed in a protic solvent like methanol.[10] Ensure the imine formation has occurred before adding the reducing agent if performing a two-step procedure.

  • Steric Hindrance: The substituent at the 5-position of the isoxazole ring may introduce some steric bulk, potentially slowing down the reaction.

    • Solution: Increasing the reaction temperature or extending the reaction time may be necessary. The use of more potent coupling agents for amide bond formation (e.g., HATU, COMU) could also be beneficial.

Issue 3: Purity Concerns and Purification Challenges

Q: I am struggling to obtain a pure product after my reaction. What are common impurities and how can I effectively purify my compound?

A: Purification can be challenging, but understanding potential impurities can guide your strategy.

  • Common Impurities:

    • Unreacted starting material: {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride.

    • Side products from the reaction (e.g., over-alkylation in reductive amination).

    • Products of isoxazole ring cleavage if harsh basic conditions were used.

  • Purification Strategies:

    • Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities. After the reaction, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to regenerate the free amine, which can then be extracted back into an organic solvent.

    • Crystallization: If your product is a solid, recrystallization is an excellent method for purification.[11]

      • Solvent Selection: A good solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures.[12] A screening of solvents such as ethanol, isopropanol, or mixtures like ethyl acetate/hexanes is recommended.[6]

    • Column Chromatography: If your product is the free amine, silica gel chromatography can be effective. A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or DCM) is a common choice. To prevent streaking of the amine on the silica, a small amount of a basic modifier (e.g., 1% TEA) can be added to the eluent.

Purification Workflow:

Caption: General purification strategy for products derived from the title compound.

Part 3: Mechanistic Insights and Advanced Topics

Q: I am concerned about the stability of the isoxazole ring in my reaction. Under what conditions is it likely to degrade?

A: The N-O bond in the isoxazole ring is its most vulnerable point.[13] Cleavage of this bond can occur under certain conditions:

  • Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney Nickel) can reductively cleave the N-O bond to yield a β-amino enone.[13] Some metal carbonyls in the presence of water can also induce this cleavage.[2][3][4]

  • Basic Conditions: While generally stable to mild bases, strong bases (e.g., NaOH, KOH, alkoxides) especially at elevated temperatures, can promote ring-opening.[7] This is a critical consideration when choosing a base to neutralize the hydrochloride or to run a reaction. It is always advisable to use the mildest base necessary to achieve the desired transformation.

This technical guide is intended to provide a solid foundation for working with {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. As with any chemical research, careful planning, attention to detail, and a thorough understanding of the underlying chemical principles are paramount to success.

References

  • Nitta, M., & Kobayashi, T. (1982). Reductive Ring Opening of lsoxazoles with M O ( C Q ) ~ and Water. Journal of the Chemical Society, Chemical Communications, (16), 877-878. Available from: [Link]

  • Chalyk, B. A., et al. (2024). Construction of Isoxazole ring: An Overview. Journal of Chemical Reviews, 6(3), 244-267. Available from: [Link]

  • Ishikawa, T. (2000). Synthetic Reactions Using Isoxazole Compounds. Journal of Synthetic Organic Chemistry, Japan, 58(11), 1055-1066. Available from: [Link]

  • Nitta, M., & Kobayashi, T. (1982). Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications, (16), 877-878. Available from: [Link]

  • Nitta, M., & Kobayashi, T. (1985). Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron. Journal of the Chemical Society, Perkin Transactions 1, 1401-1406. Available from: [Link]

  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Bougrin, K., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 234. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Fijałek, Z., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. BioMed Research International. Available from: [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available from: [Link]

  • Li, J., et al. (2013). Clean and efficient synthesis of isoxazole derivatives in aqueous media. Molecules, 18(11), 13645-53. Available from: [Link]

  • ResearchGate. (n.d.). Reductive amination of various amines. Available from: [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. ACS. Available from: [Link]

  • Ansari, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 593. Available from: [Link]

  • Google Patents. (2022). CN111632400B - Recrystallization purification method of enamine salt.
  • El-Hiti, G. A., et al. (2019). 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine. IUCrData, 4(1). Available from: [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Available from: [Link]

  • Google Patents. (2004). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • J&K Scientific. [3-(3-Chlorophenyl)isoxazol-5-yl]methylamine hydrochloride. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Challenges of Isoxazole Derivatives

Welcome to the technical support center for isoxazole derivative purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole derivative purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic compounds. Isoxazoles are cornerstone scaffolds in medicinal chemistry, found in numerous clinically approved drugs and bioactive natural products.[1][2] However, their synthesis often yields complex crude mixtures containing regioisomers, starting materials, and byproducts with similar physicochemical properties, making purification a significant bottleneck.[3]

This document provides field-proven insights and structured troubleshooting guides to navigate these challenges effectively. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, common problems encountered during the purification of isoxazole derivatives in a practical question-and-answer format.

Question 1: My isoxazole regioisomers are co-eluting or have very poor separation during column chromatography on silica gel. What should I do?

Answer: This is one of the most frequent challenges in isoxazole chemistry, as regioisomers often possess nearly identical polarities.[3] The formation of regioisomers is a common outcome in syntheses involving unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions.[3][4]

Causality: The minimal structural difference between regioisomers leads to very similar interactions with the stationary phase (e.g., silica gel), resulting in poor separation (low ΔRf).

Solutions:

  • Solvent System Optimization: Systematically screen a variety of solvent systems using Thin-Layer Chromatography (TLC) before attempting a column.[3]

    • Increase Selectivity: Instead of just increasing the polar component of a binary system (e.g., ethyl acetate/hexanes), try introducing a third solvent. Small amounts of solvents like dichloromethane or acetone can modulate selectivity.

    • Use Additives: The addition of a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase can sometimes dramatically improve the separation of acidic or basic compounds by suppressing ionization and reducing tailing.[3]

  • Change the Stationary Phase: If silica gel fails, other stationary phases offer different separation mechanisms.[3]

    • Alumina (Al₂O₃): Available in acidic, basic, and neutral forms, alumina can provide a different selectivity profile compared to silica.[3]

    • Reverse-Phase Silica (C18): This is an excellent alternative for moderately polar to nonpolar compounds that are difficult to separate on normal phase silica. Elution is carried out with polar solvents like water, methanol, or acetonitrile.[3][5]

  • Advanced Chromatographic Techniques:

    • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard column chromatography and is a powerful tool for separating stubborn isomers.[3][5] Both normal-phase and reverse-phase columns can be used.

    • Supercritical Fluid Chromatography (SFC): SFC is a highly effective technique for chiral and achiral isomer separations and is often considered a "green" alternative to HPLC.[3][6] It has been successfully used for the preparative separation of isoxazole enantiomers.[6]

Question 2: My crude product contains a persistent, less polar impurity that I suspect is a furoxan. How can I remove it?

Answer: Furoxans (1,2,5-oxadiazole-2-oxides) are the most common byproduct in isoxazole syntheses that proceed via a 1,3-dipolar cycloaddition.[7] They are formed by the dimerization of the nitrile oxide intermediate, a reaction that competes with the desired cycloaddition.[7][8]

Causality: Furoxan formation is favored when the nitrile oxide is generated too quickly, is particularly unstable, or when the dipolarophile (the alkyne or alkene) is not sufficiently reactive.[7]

Solutions:

  • Optimize Reaction Conditions: The best way to deal with furoxans is to prevent their formation.

    • In Situ Generation: Generate the nitrile oxide slowly in the presence of the dipolarophile. This ensures the concentration of free nitrile oxide is always low, favoring the cycloaddition pathway over dimerization.[7]

    • Use an Excess of Dipolarophile: Using a slight excess (1.1-1.5 equivalents) of the dipolarophile can help to trap the nitrile oxide as it is formed.[7]

  • Purification Strategy: Furoxans are typically nonpolar and can often be separated from the more polar isoxazole product using standard column chromatography on silica gel with a nonpolar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane). If co-elution occurs, crystallization is an excellent alternative if your product is a solid. Furoxans, being symmetrical and nonpolar, may remain in the mother liquor.

Question 3: My isoxazole derivative appears to be decomposing during workup or purification. Why is this happening and how can I prevent it?

Answer: The stability of the isoxazole ring can be a concern. The N-O bond is the weakest link and is susceptible to cleavage under certain conditions.[3]

Causality: The heterocycle's N-O bond can be cleaved by strong bases, reductive agents, certain transition metals, or even UV light.[3] Some derivatives also show instability at certain pH values and temperatures.[9]

Solutions:

  • Avoid Harsh Conditions:

    • pH Control: Use mild workup procedures. Avoid strongly basic (e.g., NaOH, KOH) or strongly acidic conditions. Use saturated sodium bicarbonate for basic washes and dilute acids like 1M HCl if an acid wash is necessary.

    • Reductants: Be aware that common reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd), can cleave the N-O bond.[3]

    • Temperature: Perform purification at room temperature unless the compound is known to be highly stable. Some compounds that are stable at room temperature can decompose on silica gel over long periods, so aim for a quick purification.

  • Protect from Light: If you suspect photochemical decomposition, protect the compound from light by wrapping flasks and columns in aluminum foil.[3]

  • Passivation: Active sites on silica gel can sometimes catalyze decomposition. This can be mitigated by flushing the column with a solvent system containing a small amount of a passivating agent like triethylamine before loading the sample.

Question 4: My product is "oiling out" instead of crystallizing. How can I get it to form crystals?

Answer: "Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid phase rather than a solid.

Causality: This typically occurs when the compound's melting point is lower than the boiling point of the solvent system, or when the solution is supersaturated too quickly.[5]

Solutions:

  • Change the Solvent System: Use a lower-boiling point solvent system.[5]

  • Reduce Concentration: The solution may be too concentrated. Add a small amount of the "good" solvent to redissolve the oil (with gentle heating if necessary), and then allow it to cool much more slowly.

  • Induce Crystallization:

    • Seeding: Add a single, pure crystal of the compound to the cooled solution to act as a nucleation site.[5]

    • Scratching: Gently scratch the inside of the flask at the solvent-air interface with a glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation.[5]

    • Trituration: If an oil persists, remove the solvent and add a "poor" solvent in which the compound is only sparingly soluble (e.g., hexanes). Use a spatula to scratch and agitate the oil, which can often induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a newly synthesized isoxazole derivative? A1: Start with a simple workup (e.g., extraction with a suitable organic solvent like diethyl ether or ethyl acetate, followed by washing with brine and drying over anhydrous Na₂SO₄).[10] Then, analyze the crude product by TLC to choose an appropriate solvent system for column chromatography on silica gel, which is the most common and versatile method.[3] If the product is a solid and appears relatively clean by TLC, recrystallization is an excellent and often more scalable alternative.[3] For very difficult separations, preparative HPLC or SFC may be necessary.[3][5]

Q2: How can I effectively assess the purity of my final isoxazole product? A2: A combination of techniques is recommended for robust purity assessment.

  • Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For higher confidence, HPLC analysis is preferred.[11]

  • Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities.[11] The absence of signals from starting materials or common byproducts (like furoxans) is critical.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[10]

  • Melting Point: A sharp melting point for a solid product is a classic indicator of high purity.

Q3: What are the key safety precautions when handling reagents for isoxazole purification? A3: Standard laboratory safety practices (lab coat, gloves, safety glasses) are mandatory. Specific hazards include:

  • Solvents: Many organic solvents used in chromatography (e.g., dichloromethane, hexanes) are flammable and/or toxic. Always work in a well-ventilated fume hood.

  • Silica Gel: Fine silica dust can be harmful if inhaled. Handle silica gel carefully in a fume hood or wear a dust mask when weighing it out and packing columns.

  • Reagents: Be aware of the specific hazards of any additives used in the mobile phase, such as acetic acid or triethylamine.

Data & Protocols

Table 1: Common Impurities and Recommended Purification Strategies
Impurity TypeOriginTypical PropertiesRecommended Removal Strategy
Unreacted Aldehyde/Ketone Starting MaterialOften more polar than the isoxazoleColumn chromatography (silica gel).[10]
Unreacted Alkyne Starting MaterialTypically nonpolarColumn chromatography (silica gel).[3]
Furoxan Nitrile Oxide DimerizationNonpolar, often crystallineColumn chromatography (silica gel) or crystallization.[7]
Regioisomer Non-selective reactionPolarity very similar to the desired productPreparative HPLC, SFC, or careful optimization of column chromatography.[3][6]
Hydroxylamine Starting MaterialVery polar, water-solubleAqueous workup/extraction.[12]
Experimental Protocol 1: Column Chromatography Purification

This protocol outlines a standard procedure for purifying an isoxazole derivative using silica gel column chromatography.

1. TLC Analysis & Solvent Selection: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a TLC plate. c. Elute the plate with various solvent systems (e.g., start with 9:1 Hexanes:Ethyl Acetate). d. The ideal solvent system should provide a retention factor (Rf) for the desired product of ~0.25-0.35 and good separation from all impurities.

2. Column Packing (Slurry Method): a. Prepare a slurry of silica gel in the initial, least polar mobile phase.[5] b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5] c. Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading: a. Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent. Carefully apply the solution to the top of the column.[5] b. Dry Loading: For compounds with low solubility in the mobile phase, dissolve the compound in a suitable solvent (e.g., CH₂Cl₂), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of the column.[5] This method often provides superior resolution.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Begin eluting the column, collecting fractions in test tubes. c. Monitor the elution process by TLC, spotting fractions to identify which ones contain the pure product. d. Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified isoxazole derivative.

Experimental Protocol 2: Troubleshooting Crystallization

This protocol provides a workflow for inducing crystallization when a compound fails to crystallize or oils out.

1. Initial Assessment: a. Observe the solution. Is it an oil, or is it clear but failing to produce crystals? b. If it is an oil, proceed to step 2. If it is clear, proceed to step 3.

2. Addressing an Oiled-Out Product: a. Gently heat the mixture to redissolve the oil into a homogeneous solution. b. Add a small amount (~5-10% volume) of the "good" solvent to ensure the solution is no longer supersaturated. c. Allow the solution to cool very slowly to room temperature, then place it in a refrigerator or freezer. Slow cooling is critical. d. If it still oils out, the solvent system is likely unsuitable. Remove the solvent and start again with a different, lower-boiling solvent system.[5]

3. Inducing Nucleation in a Clear Solution: a. Concentrate: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration.[5] b. Scratch: Use a clean glass rod to scratch the inner surface of the flask just below the solvent line. This creates nucleation sites.[5] c. Seed: If a pure crystal is available, add it to the solution. This is the most reliable method to induce crystallization.[5] d. Cooling: Place the sealed flask in a refrigerator (4 °C) or freezer (-20 °C) and leave it undisturbed.

Visualized Workflows

Diagram 1: Purification Method Selection

Purification_Decision_Tree Start Crude Isoxazole Product IsSolid Is the product a solid? Start->IsSolid TLC_Analysis Analyze by TLC IsSolid->TLC_Analysis Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No (Oil) PurityCheck Purity >95% by TLC? TLC_Analysis->PurityCheck Crystallize Attempt Crystallization PurityCheck->Crystallize Yes PurityCheck->ColumnChrom No FinalProduct Pure Isoxazole Crystallize->FinalProduct DifficultSep Are isomers still inseparable? ColumnChrom->DifficultSep Prep_HPLC Use Preparative HPLC / SFC DifficultSep->Prep_HPLC Yes DifficultSep->FinalProduct No Prep_HPLC->FinalProduct

Caption: Decision tree for selecting a primary purification method.

Diagram 2: Troubleshooting Column Chromatography

Chromatography_Troubleshooting Start Poor Separation on Column Problem Identify Problem Start->Problem CoElution Co-elution / Low ΔRf Problem->CoElution Poor Resolution Tailing Streaking / Tailing Bands Problem->Tailing Bad Peak Shape Decomposition Product Decomposition on Column Problem->Decomposition Low Recovery SolventScreen Screen new solvent systems (TLC) CoElution->SolventScreen AddModifier Add Modifier to Mobile Phase (e.g., 0.1% TEA or AcOH) Tailing->AddModifier MilderCond Use Milder Conditions (e.g., Neutral pH, Room Temp) Decomposition->MilderCond ChangeStationary Change Stationary Phase (Alumina, Reverse Phase) SolventScreen->ChangeStationary If unsuccessful UseHPLC Use Higher Resolution Technique (Prep-HPLC, SFC) ChangeStationary->UseHPLC If still unsuccessful LowerLoad Reduce Sample Load AddModifier->LowerLoad If tailing persists DeactivateSilica Deactivate Silica (Flush with TEA/Solvent) MilderCond->DeactivateSilica If decomposition persists

Caption: Troubleshooting workflow for column chromatography issues.

References

  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.
  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers. BenchChem Technical Support.
  • BenchChem. (n.d.). Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. BenchChem Technical Support.
  • Fotsing, J. R., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • BenchChem. (n.d.).
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  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews.
  • Shafi, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Journal of the Egyptian National Cancer Institute. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Pharmaceuticals. [Link]

  • Wang, Z., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]

  • Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. (1971). Canadian Journal of Chemistry. [Link]

  • BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem Technical Support.
  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Ghorpade, R., et al. (2010). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic letters. [Link]

  • Johnson, T. O., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Welcome to the technical support center for {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential challenges related to its stability and degradation, offering scientifically grounded explanations and practical, field-proven protocols.

Introduction to the Stability of Isoxazole Derivatives

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. While integral to the pharmacological activity of many compounds, this ring system can be susceptible to degradation under certain conditions. The primary liability lies in the N-O bond, which can be cleaved under various stressors. Additionally, the amine hydrochloride salt form of the title compound generally enhances stability and solubility compared to the free base.[1][2] This guide will delve into the specific degradation pathways you may encounter and provide robust methodologies for their investigation.

Frequently Asked Questions (FAQs)

Q1: My sample of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride shows decreasing purity over time when dissolved in a basic buffer. What is happening?

A1: The isoxazole ring is known to be susceptible to base-catalyzed hydrolysis. The N-O bond can cleave under basic conditions, leading to ring-opening and the formation of degradation products. It is crucial to maintain a neutral to slightly acidic pH for solutions of this compound to ensure its stability. For analytical purposes, if a basic mobile phase is required, it is advisable to keep the sample in an acidic or neutral diluent and minimize the time before injection.

Q2: I'm observing multiple peaks in my chromatogram after exposing my compound to UV light. What are the likely photodegradation pathways?

A2: Isoxazole-containing compounds can undergo photodegradation. Studies on analogous structures, such as 3-[5-(4-chlorophenyl)-2,3-dimethyl-3-isoxazolidinyl]pyridine, have shown that photodegradation can proceed via cleavage of the N-O bond in the isoxazole ring and potential dechlorination of the phenyl ring.[3] This can lead to a variety of degradation products. It is recommended to protect solutions of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride from light, especially during long-term storage or analysis.

Q3: Is {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride susceptible to oxidative degradation?

A3: While the isoxazole ring itself is not highly susceptible to oxidation, the amine functional group can be a site for oxidative degradation. It is advisable to conduct forced degradation studies using an oxidizing agent like hydrogen peroxide to assess this potential liability. The hydrochloride salt form offers some protection to the amine group against oxidation.[1]

Q4: What are the best practices for long-term storage of this compound?

A4: For long-term storage, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride should be stored as a solid in a tightly sealed container, protected from light and moisture, at a controlled low temperature (e.g., 2-8 °C). For solutions, prepare them fresh in a neutral or slightly acidic buffer and store them protected from light at low temperatures for short periods.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a freshly prepared sample. Sample degradation during preparation or analysis.1. Ensure the diluent is not basic. A slightly acidic mobile phase or diluent (e.g., with 0.1% formic acid) is recommended.2. Protect the sample from light during preparation and while in the autosampler.3. Check for any reactive excipients if working with a formulation.
Loss of compound in a formulation containing basic excipients. Base-catalyzed hydrolysis of the isoxazole ring.1. Reformulate with neutral or acidic excipients.2. Perform compatibility studies with all excipients to identify the source of instability.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.1. Assess the stability of the compound in the specific bioassay buffer and conditions (pH, temperature, light exposure).2. Prepare fresh solutions for each experiment.3. Include a stability-indicating analytical method to monitor the compound's concentration over the course of the assay.
Formation of colored impurities upon storage. Potential photodegradation or oxidative degradation.1. Store the compound and its solutions protected from light.2. Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Forced Degradation Studies: Protocols and Expected Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Experimental Workflow for Forced Degradation

Below is a diagram illustrating a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Neutralize (if applicable) A->F B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->F C Oxidative Degradation (e.g., 3% H2O2, RT) G Dilute to working concentration C->G D Photolytic Degradation (ICH Q1B light exposure) D->G E Thermal Degradation (e.g., 80°C, solid & solution) E->G F->G H Analyze by Stability-Indicating UPLC-MS/MS Method G->H I Identify Degradation Products H->I J Elucidate Degradation Pathways I->J K Validate Analytical Method J->K

Caption: Workflow for forced degradation studies.

Hydrolytic Degradation
  • Protocol:

    • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C and collect samples at various time points (e.g., 2, 6, 12, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C and collect samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60°C, collecting samples at various time points.

  • Expected Degradation Pathway: The primary pathway is likely the cleavage of the N-O bond in the isoxazole ring, particularly under basic conditions. This would lead to the formation of a β-ketonitrile derivative.

Hydrolytic_Degradation start start product 3-(4-Chlorophenyl)-4-cyano-3-oxopropan-1-amine C₁₀H₉ClN₂O start->product Base-catalyzed ring opening

Caption: Postulated hydrolytic degradation pathway.

Oxidative Degradation
  • Protocol:

    • Dissolve the compound in a suitable solvent (e.g., methanol or water) to a concentration of 1 mg/mL.

    • Add 3% hydrogen peroxide.

    • Keep the solution at room temperature and monitor for degradation over time (e.g., 2, 6, 12, 24 hours).

  • Expected Degradation Pathway: The amine side chain is a potential site for oxidation, which could lead to the formation of an oxime or further degradation.

Oxidative_Degradation start start product 5-(4-Chlorophenyl)isoxazole-3-carbaldehyde oxime C₁₀H₇ClN₂O₂ start->product Oxidation of amine

Caption: Postulated oxidative degradation pathway.

Photolytic Degradation
  • Protocol:

    • Expose a solid sample and a solution (in a photostable, transparent container) of the compound to a light source according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

    • Analyze the samples and compare them to a control sample protected from light.

  • Expected Degradation Pathway: Photodegradation may involve cleavage of the N-O bond, similar to hydrolysis, and potentially dechlorination of the chlorophenyl ring.[3]

Photolytic_Degradation start start intermediate1 N-O Bond Cleavage Product start->intermediate1 UV Light intermediate2 Dechlorinated Product start->intermediate2 UV Light final_products Complex mixture of degradants intermediate1->final_products intermediate2->final_products

Caption: Potential photolytic degradation pathways.

Thermal Degradation
  • Protocol:

    • Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified duration.

    • Prepare a solution of the compound and expose it to the same temperature for the same duration.

    • Analyze the samples and compare them to a control sample stored at room temperature.

  • Expected Outcome: Studies on similar isoxazole derivatives with a chlorophenyl substituent have indicated high thermal stability.[1] Significant degradation is not expected under typical thermal stress conditions.

Analytical Methodologies: UPLC-MS/MS for Degradation Product Identification

A robust, stability-indicating analytical method is crucial for resolving the parent compound from its degradation products. UPLC-MS/MS is the technique of choice for this purpose.

Recommended UPLC-MS/MS Method Parameters
Parameter Recommendation Rationale
Column C18 reverse-phase (e.g., Acquity UPLC BEH C18, 1.7 µm)Provides good retention and separation of the relatively non-polar parent compound and its potential degradation products.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier that promotes good peak shape and ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient A suitable gradient from low to high organic phaseTo ensure elution and separation of compounds with a range of polarities.
Flow Rate 0.3 - 0.5 mL/minTypical for UPLC systems to maintain high efficiency.
Ionization Mode Positive Electrospray Ionization (ESI+)The amine group is readily protonated, making ESI+ the most sensitive mode.
MS Analysis Full Scan followed by Product Ion Scan (MS/MS)Full scan to detect all ions, followed by MS/MS of the parent and suspected degradation product ions to obtain fragmentation patterns for structural elucidation.
Data Interpretation
  • Mass-to-Charge Ratio (m/z): The accurate mass of the parent ion and its degradation products provides the elemental composition.

  • Fragmentation Pattern: The MS/MS fragmentation pattern gives structural information about the molecule. For {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine, characteristic fragments would arise from cleavage of the isoxazole ring and the side chain.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Li, Y., et al. (2014). Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. Journal of Agricultural and Food Chemistry, 62(7), 1432-1438.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • ICH, Q1A (R2), Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • ICH, Q1B, Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.

Sources

Troubleshooting

troubleshooting failed reactions with {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

Technical Support Center: {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride A Senior Application Scientist's Guide to Navigating Synthetic Challenges Welcome to the technical support guide for {[5-(4-Chlorophe...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride

A Senior Application Scientist's Guide to Navigating Synthetic Challenges

Welcome to the technical support guide for {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. As a primary amine tethered to a biologically relevant isoxazole scaffold, this compound is a key intermediate in the synthesis of novel therapeutics.[1][2] However, its specific chemical nature—being a hydrochloride salt with a potentially labile heterocyclic core—can present unique challenges.

This guide moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose and resolve failed or low-yielding reactions, ensuring the successful progression of your research.

Section 1: Understanding Your Reagent

Before troubleshooting a reaction, it is crucial to understand the intrinsic properties of your starting material. Many failed experiments originate from a misunderstanding of the reagent's form and stability.

Q1: My reaction isn't starting. Is the amine not nucleophilic enough?

This is the most common issue. The compound is supplied as a hydrochloride salt , meaning the primary amine is protonated to form an ammonium salt (R-NH3+ Cl-).[3][4][5] In this state, the nitrogen's lone pair of electrons is unavailable, rendering the molecule non-nucleophilic.

Core Insight: You must add a suitable base to the reaction mixture to deprotonate the ammonium salt in situ, liberating the free, nucleophilic primary amine (R-NH2) before it can react with an electrophile.[5][6]

PropertyValueSignificance for Synthesis
Chemical Form Hydrochloride SaltRequires in situ neutralization with a base to generate the active nucleophile.
Molecular Weight 245.11 g/mol [3]Essential for accurate molar calculations.
Physical Form Solid[3]Generally stable for storage; solubility can be solvent-dependent.
pKa (estimated) ~9-10 (for the conjugate acid)Guides the choice of an appropriate base for deprotonation.
Q2: Could my reaction conditions be degrading the isoxazole ring?

Yes, this is a critical consideration. While the isoxazole ring is a stable aromatic system, it is not inert.[7] The N-O bond is the weakest point and can be susceptible to cleavage under certain conditions.

  • pH Sensitivity: The isoxazole ring is most stable in the neutral to acidic pH range.[8][9] It becomes significantly more labile under strongly basic conditions, which can catalyze ring-opening.[7][9] In a study on the drug Leflunomide, which contains an isoxazole ring, decomposition was considerably faster at pH 10 than at neutral or acidic pH.[9]

  • Temperature Sensitivity: High temperatures (>160 °C) can induce thermal decomposition of the isoxazole ring, potentially leading to fragmentation into nitriles and other byproducts.[10]

  • Catalyst Sensitivity: Certain transition metal catalysts, particularly under thermal or microwave conditions, can promote isoxazole ring-opening to generate reactive intermediates.[11] While useful in specific synthetic strategies, this can be an undesired side reaction if not intended.

Expert Recommendation: When developing a protocol, use the mildest basic conditions and the lowest effective temperature to achieve your desired transformation, thereby preserving the integrity of the isoxazole core.

Section 2: Troubleshooting Common Reactions

This section addresses the most frequent synthetic transformations performed with this amine and the common failure points associated with each.

Scenario A: N-Acylation / Amide Coupling Reactions

The formation of an amide bond by reacting the amine with an acyl chloride, anhydride, or carboxylic acid (using a coupling agent) is a fundamental transformation.[5][12]

Failures in amide coupling reactions are common and can usually be traced to one of several key factors.

Troubleshooting Guide: N-Acylation / Amide Coupling

ProblemRoot Cause AnalysisRecommended Solution
No Reaction / Low Conversion Insufficient Base: The most likely cause. You must add enough base to both neutralize the hydrochloride salt AND scavenge the acid produced during the reaction (e.g., HCl from an acyl chloride) or required for the coupling agent.[13][14]Use at least 2.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For coupling agents, 3 equivalents may be needed.
Hydrolysis of Reagents: Acyl chlorides and coupling agents (like EDC/HATU) are highly moisture-sensitive.[13] Water contamination will consume them before they can react with your amine.Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle reagents under an inert atmosphere (Nitrogen or Argon).
Poor Reagent Quality: Coupling agents like HATU and EDC can degrade upon storage.Use a freshly opened bottle of the coupling agent or test its activity on a simpler, reliable substrate.
Multiple Unidentified Byproducts Isoxazole Ring Degradation: Using a strong, nucleophilic base (e.g., NaOH, K2CO3 in some solvents) or excessive heat may be causing ring-opening.[9]Switch to a hindered, non-nucleophilic organic base (DIPEA is preferred). Run the reaction at room temperature or 0 °C if possible.
Reaction with Nucleophilic Base: Bases like pyridine can sometimes compete with your amine and react with highly electrophilic acyl chlorides.[13]Use a non-nucleophilic base like TEA or DIPEA.
Formation of Symmetric Urea Byproduct Decomposition of Coupling Agent: In EDC couplings, the activated acid can react with another molecule of acid or decompose, leading to side reactions.Add the amine and carboxylic acid together before introducing the coupling agent. Consider adding an activator like HOBt or Oxyma to form a more stable active ester intermediate.[15]

Workflow: Successful N-Acylation

The following diagram illustrates the critical steps and decision points for a successful N-acylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup Start Dissolve Amine HCl (1 eq) in Anhydrous Solvent (DCM, DMF) AddBase Add Non-Nucleophilic Base (e.g., DIPEA, 2.2 eq) Start->AddBase Neutralize Salt Stir Stir for 15-30 min at RT AddBase->Stir Liberate Free Amine Cool Cool to 0°C Stir->Cool AddElectrophile Add Electrophile Dropwise (Acyl Chloride, 1.1 eq) Cool->AddElectrophile Control Exotherm Warm Allow to Warm to RT Stir for 2-12h AddElectrophile->Warm TLC Monitor by TLC Warm->TLC Workup Aqueous Workup (e.g., 1M HCl, NaHCO3) TLC->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Isolated Amide Product Purify->End

Caption: Workflow for N-acylation of the amine hydrochloride.

Scenario B: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting the amine with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ.[16][17]

This outcome points to an imbalance between the rate of imine formation and the rate of reduction.

Expert Insight: The key to successful reductive amination is the choice of reducing agent. Strong hydrides like NaBH4 can reduce the carbonyl compound faster than the imine can form, especially with less reactive ketones.[18] It is crucial to use a milder, oxophilic reducing agent that selectively reduces the protonated imine (iminium ion) over the carbonyl.[16] Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the industry standard for this reason.

Troubleshooting Guide: Reductive Amination

ProblemRoot Cause AnalysisRecommended Solution
Starting Materials Recovered Insufficient Imine Formation: Imine formation is a reversible equilibrium reaction that produces water.[4] Without removing water or using an acid catalyst, the equilibrium may not favor the imine.Add a catalytic amount of acetic acid (AcOH) to protonate the carbonyl, accelerating the initial attack by the amine.[18] Adding 3Å or 4Å molecular sieves can also help by sequestering the water byproduct.
Insufficient Base: As with acylation, the hydrochloride salt must be neutralized first. If you add AcOH without first adding a base, you will simply have two acids and a non-nucleophilic ammonium salt.Add 1.1 equivalents of a base (TEA, DIPEA) to free the amine before adding the carbonyl and other reagents.
Carbonyl is Reduced to Alcohol Reducing Agent is Too Strong: The reducing agent (e.g., NaBH4) is reducing the aldehyde/ketone directly.[18]Switch to a milder, imine-selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)3) or Sodium Cyanoborohydride (NaBH3CN).[16]
Low Yield of Desired Product Incorrect Stoichiometry: Using a large excess of the carbonyl component can lead to difficult purifications. Using too little can result in incomplete conversion.Start with a slight excess of the carbonyl component (1.2 eq) and the reducing agent (1.5 eq).
Solvent Issues: The reaction must be performed in a solvent that can dissolve all components but does not react with the reducing agent. Protic solvents like methanol can slowly react with STAB.Use anhydrous aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF).[19]

Decision Tree: Troubleshooting Reductive Amination

This diagram provides a logical path to diagnose issues in a failed reductive amination.

G Start Reaction Failed. Analyze Crude Mixture (TLC/LCMS). Q1 Are starting materials (amine + carbonyl) largely unreacted? Start->Q1 Q2 Is the primary byproduct the alcohol from the reduced carbonyl? Start->Q2 Q3 Is the reaction messy with multiple spots by TLC? Start->Q3 A1_Yes Imine formation is the issue. Did you add base (1.1 eq) to free the amine? Q1->A1_Yes Yes A2_Yes The reducing agent is too reactive. What reducing agent was used? Q2->A2_Yes Yes A3_Yes Possible decomposition. Were harsh conditions used (high heat, strong base)? Q3->A3_Yes Yes A1_No Add 1.1 eq of DIPEA/TEA before other reagents. This is essential. A1_Yes->A1_No No A1_Yes_2 Yes, base was added. Did you use an acid catalyst (e.g., catalytic AcOH)? A1_Yes->A1_Yes_2 Yes A1_No_2 Add catalytic AcOH (0.1 eq) to promote imine formation. A1_Yes_2->A1_No_2 No A2_NaBH4 NaBH4 A2_Yes->A2_NaBH4 A2_STAB NaBH(OAc)3 (STAB) A2_Yes->A2_STAB A2_Sol Switch to STAB or NaBH3CN. These are selective for the iminium ion. A2_NaBH4->A2_Sol A2_Sol2 This is unusual. Ensure your carbonyl is pure and the solvent is anhydrous. A2_STAB->A2_Sol2 A3_Sol Re-run at room temperature. Ensure only non-nucleophilic bases are used. A3_Yes->A3_Sol

Caption: Decision tree for diagnosing failed reductive amination reactions.

Section 3: General Experimental Protocols

These protocols provide a robust starting point for your experiments. Always adapt them based on the specific reactivity of your other substrates.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (1.0 eq).

  • Solvation: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M.

  • Basification: Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) and stir the mixture at room temperature for 20 minutes to ensure complete deprotonation.

  • Reaction: Cool the flask to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[13]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (aq.), saturated NaHCO3 (aq.), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Reductive Amination with an Aldehyde
  • Preparation: To a round-bottom flask, add {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (1.0 eq), the aldehyde (1.2 eq), and anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of ~0.1 M.

  • Basification: Add triethylamine (TEA) (1.1 eq) and stir for 10 minutes.

  • Imine Formation: Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3. Stir for 30 minutes until gas evolution ceases. Extract the mixture with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Title: Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone Derivatives in Aqueous Solutions Source: PubMed URL: [Link]

  • Title: Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: pH and temperature stability of the isoxazole ring in leflunomide Source: ResearchGate URL: [Link]

  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: Royal Society of Chemistry URL: [Link]

  • Title: Struggling with Reductive Amination: Tips for Isolating My Amine Product? Source: Reddit (r/chemistry) URL: [Link]

  • Title: Structure and stability of isoxazoline compounds Source: ResearchGate URL: [Link]

  • Title: Chemical Reactions of Amines Source: GeeksforGeeks URL: [Link]

  • Title: Isoxazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Amine - Reactions, Synthesis, Properties Source: Britannica URL: [Link]

  • Title: A useful, regiospecific synthesis of isoxazoles Source: ACS Publications URL: [Link]

  • Title: Reactions of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: N-Acylation Reactions of Amines Source: ResearchGate URL: [Link]

  • Title: What's wrong with my reductive amination? I barely got any product. Source: Reddit (r/OrganicChemistry) URL: [Link]

  • Title: Mild and Useful Method for N-Acylation of Amines Source: Taylor & Francis Online URL: [Link]

  • Title: Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides Source: Organic Letters URL: [Link]

  • Title: Amine Reactivity Source: Michigan State University Chemistry URL: [Link]

  • Title: Amines Source: NCERT URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Coupling reaction sometimes works, sometimes doesn't Source: Reddit (r/Chempros) URL: [Link]

  • Title: Reductive Amination Source: Chemistry Steps URL: [Link]

  • Title: Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Why did my amide syntesis does not work? Source: ResearchGate URL: [Link]

  • Title: [3-(3-Chlorophenyl)isoxazol-5-yl]methylamine hydrochloride Source: J&K Scientific URL: [Link]

Sources

Optimization

Technical Support Center: Scaling Up {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride Production

Last Updated: January 19, 2026 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of {[5-(4-Chlorophenyl)isoxazol-...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 19, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. This valuable isoxazole derivative serves as a critical building block in medicinal chemistry. As production moves from the bench to larger-scale reactors, a unique set of challenges can arise. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring a robust, safe, and efficient scale-up process. Our focus is on providing practical, experience-driven advice to anticipate and resolve common issues, from reaction kinetics and impurity profiles to final product isolation and purification.

I. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems that may be encountered during the scale-up of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride synthesis. The question-and-answer format is designed to provide direct and actionable solutions.

Issue 1: Low or Inconsistent Yields

Question: We are experiencing a significant drop in yield, or batch-to-batch inconsistency, when moving from a 1L to a 20L reactor. What are the likely causes and how can we troubleshoot this?

Answer: This is a classic scale-up challenge often rooted in changes to mass and heat transfer dynamics.[1][2] A systematic approach is necessary to identify the root cause.

Potential Causes & Solutions:

  • Inadequate Mixing: What works in a small flask doesn't always translate to a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Troubleshooting:

      • Agitator Speed & Design: Evaluate if the stirrer's speed (RPM) and design (e.g., paddle, turbine) are appropriate for the reactor geometry and batch volume. You may need to increase agitation speed or switch to a different impeller type to ensure homogeneity.

      • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.

      • Addition Rates: Slowing the addition rate of key reagents can mitigate issues arising from poor mixing.[3]

  • Temperature Control: Exothermic events that are easily dissipated in a small flask can lead to temperature spikes in a large reactor due to a lower surface-area-to-volume ratio.[4] This can degrade reactants, intermediates, or the final product.

    • Troubleshooting:

      • Internal vs. Jacket Temperature: Monitor the internal reaction temperature, not just the jacket temperature. A significant difference indicates poor heat transfer.[4]

      • Heating/Cooling Capacity: Ensure your reactor's heating and cooling system is sufficient for the larger batch size.[5]

      • Controlled Addition: For highly exothermic steps, consider adding the reactive species portion-wise or via a syringe pump to manage heat evolution.

  • Reaction Time: Reaction times do not always scale linearly.[6]

    • Troubleshooting:

      • Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC, UPLC) to monitor the reaction's progress and determine the optimal endpoint, rather than relying on the time from the lab-scale experiment.

      • Stability Studies: Assess the stability of your product and key intermediates under the reaction conditions over an extended period to check for degradation.[6]

Issue 2: Impurity Profile Changes Upon Scale-Up

Question: We are observing new or significantly increased levels of impurities in our scaled-up batches. How can we identify and control these?

Answer: Changes in impurity profiles are common during scale-up and are often linked to the same factors affecting yield: mixing, temperature, and reaction time.[6]

Common Impurities & Mitigation Strategies:

  • Dimerization of Nitrile Oxide Intermediate: A key step in many isoxazole syntheses is the 1,3-dipolar cycloaddition involving a nitrile oxide. At high concentrations, these intermediates can dimerize to form furoxans.[3]

    • Mitigation:

      • In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne dipolarophile.

      • Slow Addition: Slowly add the nitrile oxide precursor (e.g., an aldoxime) to the reaction mixture to keep its instantaneous concentration low.[3]

  • Regioisomer Formation: The reaction may produce a mixture of isoxazole regioisomers.[3][7] While this may have been a minor issue at the lab scale, it can become more pronounced upon scale-up.

    • Mitigation:

      • Solvent and Catalyst Screening: The choice of solvent and the presence of a catalyst (e.g., a Lewis acid) can significantly influence regioselectivity.[3] Re-evaluate these parameters at the larger scale.

      • Temperature Control: Regioselectivity can be temperature-dependent. Precise temperature control is crucial.

  • Unreacted Starting Materials: Inefficient mixing or insufficient reaction time can lead to higher levels of unreacted starting materials.

    • Mitigation:

      • Optimize Stoichiometry: A slight excess of one reactant may be necessary to drive the reaction to completion at a larger scale.

      • Extended Reaction Time: Monitor the reaction until completion using in-process controls.

Troubleshooting Flowchart for Impurity Issues:

G Impurity New/Increased Impurity Detected Identify Identify Impurity Structure (LC-MS, NMR) Impurity->Identify Unreacted Unreacted Starting Material? Identify->Unreacted Yes SideProduct Known Side Product (e.g., Furoxan)? Identify->SideProduct No Optimize Optimize Reaction Conditions: - Increase Reaction Time - Adjust Stoichiometry - Improve Mixing Unreacted->Optimize Unknown Unknown Impurity? SideProduct->Unknown No SlowAddition Implement Slow Addition of Nitrile Oxide Precursor SideProduct->SlowAddition ReScreen Re-screen: - Solvents - Catalysts - Temperature SideProduct->ReScreen Regioisomer? Investigate Investigate Potential Degradation Pathways or Reagent Impurities Unknown->Investigate Resolved Impurity Controlled Optimize->Resolved SlowAddition->Resolved ReScreen->Resolved Investigate->Resolved

Caption: Decision tree for troubleshooting impurity profiles.

Issue 3: Difficulties with Product Isolation and Purification

Question: Our product is difficult to crystallize at a larger scale, and we are struggling to remove inorganic salts from the final hydrochloride product. What are our options?

Answer: Isolation and purification are critical steps where scale-up can introduce significant challenges, particularly for hydrochloride salts which can have high aqueous solubility.[8][9]

Crystallization Challenges:

  • Problem: The product oils out or forms a fine, difficult-to-filter solid.

  • Solutions:

    • Solvent System: Re-evaluate the crystallization solvent system. Anti-solvent crystallization is often effective. For amine hydrochlorides, solvents like isopropanol or ethanol, with diethyl ether or acetone as an anti-solvent, can be effective.[10]

    • Seeding: Develop a seeding strategy. Adding a small amount of pure crystalline material to a supersaturated solution can induce controlled crystallization.

    • Cooling Profile: The rate of cooling can dramatically impact crystal size and form. A slower, controlled cooling profile is generally preferred for larger batches.

    • pH Adjustment: Ensure the pH is optimal for the hydrochloride salt precipitation. The formation of the salt is reversible and can be influenced by pH.[11]

Removal of Inorganic Salts:

  • Problem: Inorganic salts (e.g., NaCl) from the workup co-precipitate with the product.

  • Solutions:

    • Solvent Selection: Choose a solvent system where the desired amine hydrochloride has moderate solubility, but the inorganic salts are insoluble. This allows for the selective precipitation of the product.

    • Free-Basing and Re-Salting: A robust, albeit multi-step, method is to neutralize the hydrochloride salt to the free amine with a base (e.g., NaHCO₃, Na₂CO₃).[12] The free amine can then be extracted into an organic solvent, washed to remove inorganic salts, and then re-precipitated as the hydrochloride salt by adding a solution of HCl in an organic solvent (e.g., HCl in isopropanol or diethyl ether).[8] This method provides excellent purity.

    • Reverse Phase Chromatography: While less common for large-scale production due to cost, reverse phase chromatography can be effective for removing highly polar impurities like inorganic salts.[8]

Purification Method Pros Cons Scale-Up Feasibility
Direct Crystallization Simple, one-step process.Can be difficult to control; risk of co-precipitation of salts.Moderate; requires careful optimization.
Free-Basing / Re-Salting High purity achievable; effective salt removal.Multi-step process; involves additional reagents and solvents.High; a very common and robust industrial method.
Column Chromatography Excellent for removing closely related impurities.[3]Solvent intensive; can be costly and time-consuming.Low to Moderate; typically used for high-value products or early-stage scale-up.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound?

A1: Safety is paramount during scale-up.[4] Key considerations include:

  • Exothermic Reactions: The cyclization step to form the isoxazole ring can be exothermic. Ensure adequate cooling capacity and a plan for emergency cooling.[4][13]

  • Hazardous Reagents: The synthesis may involve corrosive acids (HCl), strong bases, and flammable organic solvents. Ensure all personnel are equipped with appropriate personal protective equipment (PPE) and are aware of spill response procedures.

  • Pressure Build-up: Some reactions may evolve gas. Ensure the reactor is properly vented.

  • Material Compatibility: Verify that all materials of construction for the reactor and associated equipment are compatible with the reagents and solvents used at all process temperatures.[6]

Q2: Which analytical techniques are essential for monitoring the reaction and ensuring final product quality?

A2: A robust analytical package is crucial for process control and quality assurance.

  • In-Process Control (IPC):

    • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor reaction progress.

    • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and impurities.

  • Final Product Quality Control:

    • HPLC/UPLC: To determine purity and quantify impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: As an indicator of purity.

    • Karl Fischer Titration: To determine water content, which can be critical for the stability of a hydrochloride salt.

Q3: Can microwave-assisted synthesis be used for the scale-up of isoxazole derivatives?

A3: Yes, microwave-assisted synthesis can be a very effective technique for preparing isoxazole derivatives, often leading to significantly reduced reaction times and higher yields.[3] It is particularly useful for 1,3-dipolar cycloaddition reactions.[3] However, scaling up microwave reactions requires specialized, larger-scale microwave reactors. While not as common as traditional jacketed reactors for very large-scale production, it is a viable option for pilot-scale and moderate production volumes.

Q4: What is the typical synthetic route for {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride?

A4: A common and effective route involves a multi-step synthesis, often culminating in the formation of the isoxazole ring via a 1,3-dipolar cycloaddition reaction.

Generalized Synthetic Workflow:

G cluster_0 Synthesis Pathway A 4-Chlorobenzaldehyde C 4-Chlorobenzaldoxime A->C Forms oxime B Hydroxylamine B->C E Chloro-oxime Intermediate C->E Chlorination D N-Chlorosuccinimide (NCS) D->E H Protected Isoxazole Intermediate E->H In-situ Nitrile Oxide Formation & Cycloaddition F Propargylamine Derivative (e.g., N-Boc-propargylamine) F->H G [3+2] Cycloaddition J Free Amine H->J Amine Deprotection I Deprotection (e.g., TFA or HCl) I->J L Final Product: {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride J->L Salt Formation K HCl Salt Formation K->L

Caption: A representative synthetic pathway for the target molecule.

III. Experimental Protocols

Protocol 1: General Procedure for Free-Basing and Re-Salting for Purification

This protocol describes a general method to remove inorganic salts and other aqueous-soluble impurities from the crude hydrochloride product.

  • Dissolution & Neutralization: Dissolve the crude {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride in water. Cool the solution in an ice bath (0-5 °C).

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring until the pH of the aqueous phase is basic (pH 8-9).[12] The free amine will precipitate or form an oil.

  • Extraction: Extract the free amine into a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free amine, typically as an oil or solid.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether, or ethanol).[10]

  • Precipitation: Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Cool the mixture to complete precipitation, then collect the solid product by filtration.

  • Drying: Wash the filter cake with a cold, non-polar solvent (e.g., cold diethyl ether) and dry the product under vacuum.

IV. References

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]

  • Process for the purification of amines. Google Patents.

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]

  • Problems needing attention in synthesis process scaling up. SHANDONG LOOK CHEMICAL. [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • Amine and HCl - salt formation reaction. YouTube. [Link]

  • How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]

  • Method for salt preparation. Google Patents.

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Scale Up Safety. Stanford Environmental Health & Safety. [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory?. Reddit. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. [Link]

  • How can I neutralize aminehydrochlorides?. ResearchGate. [Link]

  • Scale up and scale down in chemical syntheses. Peter Huber Kältemaschinenbau. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to troubleshoot common issues encountered during the synthesis. Our focus is on the critical catalytic hydrogenation step for converting the nitrile precursor, 5-(4-Chlorophenyl)isoxazole-3-carbonitrile, to the desired primary amine.

Section 1: Principles of Catalyst Selection

The conversion of a nitrile to a primary amine via catalytic hydrogenation is a cornerstone of industrial and pharmaceutical synthesis due to its efficiency and atom economy.[1][2] However, the reaction is mechanistically complex, involving a highly reactive imine intermediate. This intermediate can lead to the formation of undesired secondary and tertiary amines, significantly reducing the yield and purity of the target primary amine.[1][2] Therefore, the judicious selection of a catalyst and reaction conditions is paramount for success.

The primary synthetic route involves the reduction of the nitrile group on the isoxazole ring. The most common and industrially preferred method for this transformation is catalytic hydrogenation.[2][3]

Reaction_Pathway Start 5-(4-Chlorophenyl)isoxazole- 3-carbonitrile Intermediate Imine Intermediate (Highly Reactive) Start->Intermediate + H₂ / Catalyst PrimaryAmine Target Primary Amine ({[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine) Intermediate->PrimaryAmine + H₂ / Catalyst SecondaryAmine Side Product: Secondary Amine Intermediate->SecondaryAmine + Primary Amine - NH₃ Troubleshooting_Stalled_Reaction Start Problem: Reaction Stalled Check_Catalyst 1. Evaluate Catalyst Start->Check_Catalyst Check_Conditions 2. Verify Conditions Start->Check_Conditions Check_Reagents 3. Assess Reagents Start->Check_Reagents Action_Catalyst Use fresh catalyst. Handle under inert gas. Check_Catalyst->Action_Catalyst Poisoned or Deactivated? Action_Conditions Increase H₂ pressure. Increase agitation speed. Check for leaks. Check_Conditions->Action_Conditions Pressure or Mixing Issue? Action_Reagents Purify starting material. Use high-purity solvent. Check_Reagents->Action_Reagents Impure?

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Bioactivity of Chlorophenylisoxazole Analogs

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The introduction of a chlorophenyl substituent to this versatile core structure has been shown to significantly modulate its biological activity, giving rise to a class of compounds with considerable therapeutic potential. This guide provides an in-depth, objective comparison of the bioactivity of various chlorophenylisoxazole analogs, supported by experimental data, to inform rational drug design and development.

I. Comparative Anticancer Activity

Chlorophenylisoxazole analogs have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The potency of these compounds is intricately linked to the substitution pattern on both the isoxazole ring and the chlorophenyl moiety. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparing the anticancer activity of these analogs.

Structure-Activity Relationship (SAR) Insights:

The position of the chloro-substituent on the phenyl ring, along with the nature of other functional groups appended to the isoxazole core, plays a critical role in determining the anticancer efficacy. For instance, studies on a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives revealed that analogs bearing a fluorine or trifluoromethyl group at the para-position of the phenyl ring on the isoxazole core exhibited enhanced cytotoxic activity.[2][3] In contrast, the presence of a hydrogen or methyl group at the same position did not confer any significant advantage.[2][3]

One of the most potent compounds in this series, 4n , which incorporates a 4-chlorophenyl group at the 3-position of the isoxazole ring, displayed significant cytotoxicity against A549 (lung), COLO 205 (colon), MDA-MB 231 (breast), and PC-3 (prostate) cancer cell lines, with IC50 values all below 12 µM.[2][3] This highlights the potential of the chlorophenylisoxazole scaffold as a promising template for the development of novel anticancer agents.

Further investigations into isoxazole-based compounds have identified their ability to target key signaling pathways involved in cancer progression. For example, some analogs act as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[4] The dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4]

Compound IDIsoxazole SubstitutionChlorophenyl PositionOther SubstituentsCancer Cell LineIC50 (µM)
1a 3-aryl-5-substituted4-chloroArylpiperazineHuh7 (Liver)>10[1]
1b 3-aryl-5-substituted4-chloroArylpiperazineMahlavu (Liver)>10[1]
4n 3-(4-chlorophenyl)-5-substituted4-chloro3-ethylquinolin-2-ylA549 (Lung)<12[2][3]
4n 3-(4-chlorophenyl)-5-substituted4-chloro3-ethylquinolin-2-ylCOLO 205 (Colon)<12[2][3]
4n 3-(4-chlorophenyl)-5-substituted4-chloro3-ethylquinolin-2-ylMDA-MB 231 (Breast)<12[2][3]
4n 3-(4-chlorophenyl)-5-substituted4-chloro3-ethylquinolin-2-ylPC-3 (Prostate)<12[2][3]

II. Comparative Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Chlorophenylisoxazole analogs have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Structure-Activity Relationship (SAR) Insights:

The antimicrobial spectrum and potency of chlorophenylisoxazole derivatives are influenced by the specific substitution patterns. For example, in a series of 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols, the compound bearing a 4-chlorophenyl substitution at the 5-position of the isoxazoline ring (2f ) was identified as the most potent antimicrobial agent in the series. This compound demonstrated superior antibacterial and antifungal activity compared to the standard drugs ciprofloxacin and clotrimazole, respectively.

The mechanism of action of these compounds is thought to involve the disruption of essential cellular processes in microorganisms. Further research is needed to fully elucidate the specific molecular targets.

Compound IDIsoxazole SubstitutionChlorophenyl PositionOther SubstituentsMicrobial StrainActivity
2f 3-amino-5-substituted-dihydro4-chloro4-hydroxyphenylaminoGram-positive bacteriaHigher than Ciprofloxacin
2f 3-amino-5-substituted-dihydro4-chloro4-hydroxyphenylaminoGram-negative bacteriaHigher than Ciprofloxacin
2f 3-amino-5-substituted-dihydro4-chloro4-hydroxyphenylaminoFungal strainsHigher than Clotrimazole
Compound with 4-Cl phenyl Thiazolocoumarinyl Hydrazide4-chloroThiazolocoumarinyl HydrazideS. aureusPromising[5]
Compound with 4-Cl phenyl Thiazolocoumarinyl Hydrazide4-chloroThiazolocoumarinyl HydrazideE. coliPromising[5]

III. Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to evaluate the bioactivity of chlorophenylisoxazole analogs.

A. Synthesis of 3-(Chlorophenyl)-5-substituted Isoxazole Derivatives

A common synthetic route to 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Step 1: Generation of Nitrile Oxide

  • Dissolve the appropriate chlorobenzaldoxime in a suitable solvent such as dichloromethane (DCM).

  • Add a mild oxidizing agent, for example, sodium hypochlorite (NaOCl) solution, dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • The resulting nitrile oxide solution is used directly in the next step without isolation.

Step 2: Cycloaddition Reaction

  • To the in situ generated nitrile oxide solution, add the desired substituted alkyne.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(chlorophenyl)-5-substituted isoxazole.

Synthesis_Workflow cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: [3+2] Cycloaddition cluster_purification Purification Chlorobenzaldoxime Chlorobenzaldoxime Nitrile_Oxide Chlorophenyl Nitrile Oxide (in situ) Chlorobenzaldoxime->Nitrile_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., NaOCl) Oxidizing_Agent->Nitrile_Oxide Isoxazole 3-(Chlorophenyl)-5-substituted Isoxazole Nitrile_Oxide->Isoxazole Alkyne Substituted Alkyne Alkyne->Isoxazole Purification Column Chromatography Isoxazole->Purification

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chlorophenylisoxazole analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Chlorophenylisoxazole Analogs A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Inhibitor Chlorophenylisoxazole Analog Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase signaling pathway by a chlorophenylisoxazole analog.

V. Conclusion

Chlorophenylisoxazole analogs represent a promising class of bioactive molecules with demonstrated anticancer and antimicrobial activities. The structure-activity relationship studies highlight the importance of the substitution patterns on both the isoxazole and the chlorophenyl rings for optimizing biological efficacy. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and development of novel therapeutic agents based on the chlorophenylisoxazole scaffold. Further investigations into the precise mechanisms of action and in vivo efficacy of these compounds are warranted to translate their therapeutic potential into clinical applications.

VI. References

  • Structure-Activity Relationship of Chlorophenyl Isoxazole Analogs: A Comparative Guide. (URL not available)

  • Application Notes and Protocols: Development of Anticancer Agents from 3-(2-Chlorophenyl)isoxazol-5-amine. (URL not available)

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. (URL not available)

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules. (URL not available)

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. (URL not available)

  • Sahu, S. K., et al. (2008). Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 113-118. (URL not available)

  • Synthesis and Characterization of Chlorophenyl- thiazolocoumarinyl Hydrazides as Promising Antimicrobial and Anti-Inflammatory Agents. IOSR Journal of Pharmacy and Biological Sciences. (URL not available)

  • Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. ResearchGate. (URL not available)

  • Kaur, K., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1364-1368. (URL not available)

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. (URL not available)

  • Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers. (URL not available)

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. (URL not available)

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. (URL not available)

  • A novel series of chlorinated plastoquinone analogs: Design, synthesis, and evaluation of anticancer activity. Chemical Biology & Drug Design. (URL not available)

  • Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. PubMed. [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Pharmaceuticals. (URL not available)

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules. (URL not available)

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules. (URL not available)

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. (URL not available)

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. (URL not available)

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Validation

A Comparative Guide to the Synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride: An Evaluation of Key Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoxazole Moiety The isoxazole ring system is a privileged scaffold in drug discovery, present in a range of therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring system is a privileged scaffold in drug discovery, present in a range of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules. The target compound, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and agrochemical industries.

This guide will compare and contrast three primary synthetic pathways, each originating from a different, readily accessible precursor:

  • Route 1: Synthesis from 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

  • Route 2: Synthesis from 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

  • Route 3: Synthesis from 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

Each route will be evaluated based on factors such as yield, reaction conditions, safety, and scalability.

Route 1: Synthesis from 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

This route is perhaps the most direct, utilizing the commercially available 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde as the starting material. The core transformation is the conversion of the aldehyde functional group to a methylamine. Two primary methods are considered here: reductive amination and a two-step process via an oxime intermediate.

Method 1A: Direct Reductive Amination

Direct reductive amination involves the reaction of the aldehyde with an ammonia source in the presence of a reducing agent.

  • Causality: The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the starting aldehyde. Acetic acid can be used as a catalyst, particularly for less reactive ketones, though it's often not necessary for aldehydes.

  • Protocol:

    • Dissolve 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

    • Add a source of ammonia. For laboratory scale, a solution of ammonia in an organic solvent or an ammonium salt like ammonium acetate can be used.

    • Add sodium triacetoxyborohydride to the mixture.

    • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

    • Quench the reaction with an aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify by column chromatography if necessary.

  • Final Step: Hydrochloride Salt Formation

    • Dissolve the purified free amine in a dry solvent like diethyl ether or ethanol.

    • Add a solution of HCl in the same solvent dropwise with stirring.

    • The hydrochloride salt will precipitate and can be collected by filtration and dried.

Method 1B: Reduction of an Oxime Intermediate

This two-step approach involves the formation of an oxime from the aldehyde, followed by its reduction to the amine.

  • Causality: The aldehyde reacts with hydroxylamine to form a stable oxime. This oxime can then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Protocol:

    • Oxime Formation:

      • A mixture of 5-(4-chlorophenyl)isoxazole-3-carbaldehyde, hydroxylamine hydrochloride, and a base like sodium acetate is stirred in ethanol at room temperature.

    • Oxime Reduction:

      • The isolated oxime is then reduced. A common method is the use of LiAlH₄ in an anhydrous solvent like THF, followed by an aqueous workup to yield the primary amine.

  • Final Step: Hydrochloride Salt Formation: As described in Method 1A.

Comparison of Aldehyde-Based Routes

ParameterMethod 1A: Direct Reductive AminationMethod 1B: Reduction of Oxime
Number of Steps One-pot (amine formation) + salt formationTwo steps (oxime, amine) + salt formation
Reagents Sodium triacetoxyborohydride, Ammonia sourceHydroxylamine HCl, NaOAc, LiAlH₄
Safety/Handling STAB is moisture-sensitive.LiAlH₄ is highly reactive with water and pyrophoric.
Selectivity High for primary amine formation.Generally good, but over-reduction is possible.
Scalability Generally good and amenable to scale-up.Use of LiAlH₄ can be challenging on a large scale.

Route 2: Synthesis from 5-(4-Chlorophenyl)isoxazole-3-carbonitrile

This route begins with the corresponding nitrile, which is then reduced to the target methylamine.

Method 2A: Synthesis and Reduction of the Nitrile
  • Causality: This method involves the initial synthesis of the isoxazole nitrile, followed by its reduction. A plausible route to the nitrile is through a [3+2] cycloaddition of a nitrile oxide (generated in situ from 4-chlorobenzaldehyde oxime) with an appropriate dipolarophile. Subsequent reduction of the nitrile can be achieved with powerful reducing agents like LiAlH₄ or through catalytic hydrogenation.

  • Protocol:

    • Nitrile Synthesis:

      • One potential method is a one-pot, three-component reaction of an appropriate aldehyde, hydroxylamine hydrochloride, and malononitrile, which can yield 5-amino-isoxazole-4-carbonitriles. While not a direct synthesis of the 3-carbonitrile, this illustrates a general approach to isoxazole nitriles.

    • Nitrile Reduction:

      • Using LiAlH₄: To a suspension of LiAlH₄ in an anhydrous solvent like THF, a solution of the isoxazole nitrile is added. The reaction is typically stirred at room temperature or refluxed, followed by a careful aqueous workup.

      • Catalytic Hydrogenation: The nitrile can be hydrogenated using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method often requires elevated pressure and temperature and may be performed in a solvent like ethanol, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts.

  • Final Step: Hydrochloride Salt Formation: As previously described.

Comparison of Nitrile Reduction Methods

ParameterLiAlH₄ ReductionCatalytic Hydrogenation
Reagents Lithium aluminum hydrideH₂, Raney Ni or Pd/C, Ammonia
Safety/Handling Highly reactive and pyrophoric.Flammable hydrogen gas, pyrophoric catalysts.
Yield Generally high.Can be high, but catalyst dependent.
Scalability Challenging due to the reactivity of LiAlH₄.More amenable to large-scale industrial processes.
Functional Group Tolerance Reduces many other functional groups.Can be more selective, but may also reduce other groups.

Route 3: Synthesis from 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

This route involves the conversion of a carboxylic acid to the methylamine. This can be accomplished through several classical organic reactions, including the Curtius and Hofmann rearrangements, or by reduction of an intermediate amide.

Method 3A: Amide Formation and Reduction
  • Causality: The carboxylic acid is first converted to a more reactive species, such as an acid chloride or an activated ester, which then reacts with ammonia to form the corresponding carboxamide. This amide is subsequently reduced to the desired amine.

  • Protocol:

    • Amide Formation:

      • Convert 5-(4-chlorophenyl)isoxazole-3-carboxylic acid to the acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

      • React the acid chloride with an ammonia source (e.g., aqueous ammonia or ammonia gas) to form 5-(4-chlorophenyl)isoxazole-3-carboxamide.

    • Amide Reduction:

      • Reduce the amide to the amine using a strong reducing agent such as LiAlH₄ in an anhydrous solvent like THF.

  • Final Step: Hydrochloride Salt Formation: As previously described.

Method 3B: Curtius Rearrangement
  • Causality: The Curtius rearrangement provides a pathway from a carboxylic acid to a primary amine with the loss of one carbon atom. To obtain the methylamine, a homologated carboxylic acid would be required. However, for the purpose of this comparison, we will consider the direct conversion to the amine, which would yield 5-(4-chlorophenyl)isoxazol-3-amine.

  • Protocol:

    • Convert the carboxylic acid to the corresponding acyl azide. This is typically done by first forming the acid chloride, which is then reacted with sodium azide.

    • The acyl azide is then thermally or photochemically rearranged to an isocyanate, with the loss of nitrogen gas.

    • The isocyanate is then hydrolyzed with aqueous acid to yield the primary amine.

Comparison of Carboxylic Acid-Based Routes

ParameterMethod 3A: Amide ReductionMethod 3B: Curtius Rearrangement
Number of Steps Two steps (amide, amine) + salt formationThree steps (acid chloride, azide, amine) + salt formation
Reagents SOCl₂, NH₃, LiAlH₄SOCl₂, NaN₃
Safety/Handling LiAlH₄ is highly reactive.Acyl azides can be explosive.
Product Forms the desired methylamine.Forms the amine with one less carbon.
Applicability Directly applicable to the target molecule.Requires a modified starting material for the target.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three main synthetic routes discussed.

Synthesis_Routes cluster_0 Route 1: From Aldehyde cluster_1 Route 2: From Nitrile cluster_2 Route 3: From Carboxylic Acid A 5-(4-Chlorophenyl)isoxazole- 3-carboxaldehyde B Reductive Amination (NH₃, NaBH(OAc)₃) A->B C Oxime Formation (NH₂OH·HCl) A->C Final_Product <{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride> B->Final_Product HCl D Oxime Reduction (LiAlH₄ or H₂/Pd) C->D D->Final_Product HCl E 5-(4-Chlorophenyl)isoxazole- 3-carbonitrile F Nitrile Reduction (LiAlH₄ or H₂/Ni) E->F F->Final_Product HCl G 5-(4-Chlorophenyl)isoxazole- 3-carboxylic acid H Amide Formation (SOCl₂, NH₃) G->H J Curtius Rearrangement (NaN₃, heat, H₃O⁺) G->J I Amide Reduction (LiAlH₄) H->I I->Final_Product HCl

Figure 1: Overview of the primary synthetic routes to the target compound.

Experimental Protocols

The following are representative, detailed protocols for key transformations discussed in this guide.

Protocol 1: Reductive Amination of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Objective: To synthesize {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine via direct reductive amination.

Materials:

  • 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde (1.0 eq) in DCE, add ammonium acetate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive_Amination_Workflow Start Start: Aldehyde, NH₄OAc in DCE Add_STAB Add NaBH(OAc)₃ Start->Add_STAB Stir Stir at RT (12-24h) Add_STAB->Stir Quench Quench (aq. NaHCO₃) Stir->Quench Extract Extract with DCE, Wash, Dry Quench->Extract Purify Purify (Column Chromatography) Extract->Purify Product Free Amine Purify->Product

Figure 2: Workflow for the reductive amination protocol.

Conclusion and Recommendations

The synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride can be approached from several viable starting materials.

  • Route 1 (from the aldehyde) is the most direct, especially if the starting aldehyde is readily available. Direct reductive amination (Method 1A) is a one-pot procedure that is often preferred for its simplicity and good yields. The use of sodium triacetoxyborohydride is advantageous due to its mildness and selectivity.

  • Route 2 (from the nitrile) is a strong alternative. While it may require the initial synthesis of the nitrile, the reduction step is generally high-yielding. Catalytic hydrogenation is particularly attractive for its scalability and the avoidance of highly reactive metal hydrides.

  • Route 3 (from the carboxylic acid) offers flexibility but generally involves more steps. The amide reduction pathway (Method 3A) is a reliable method, though it requires the use of LiAlH₄. The Curtius rearrangement (Method 3B), while elegant, is less direct for the synthesis of the target methylamine.

For laboratory-scale synthesis where the starting aldehyde is available, direct reductive amination (Route 1A) is recommended due to its efficiency and operational simplicity. For larger-scale production, catalytic hydrogenation of the nitrile (Route 2) may be more cost-effective and safer to operate.

Ultimately, the choice of synthetic route will depend on a variety of factors including the cost and availability of starting materials, the scale of the synthesis, and the equipment and safety infrastructure available.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Synthesis. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

  • Bräse, S., & Banert, K. (Eds.). (2010).
  • Lumen Learning. (n.d.). Preparation of Amines. [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. [Link]

Comparative

Spectroscopic Confirmation of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectroscopic data required to confirm the identity and purity of {[5-(4-Chlorophenyl)isoxazol-3-yl]meth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data required to confirm the identity and purity of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride. As a crucial intermediate in pharmaceutical development, rigorous characterization of this compound is paramount.[1] This document outlines the expected outcomes from key analytical techniques—¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy—and compares them with data from structurally related molecules to provide a robust framework for validation.

Introduction to Spectroscopic Analysis

The structural confirmation of a novel or synthesized chemical entity like {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, with the molecular formula C₁₀H₁₀Cl₂N₂O and a molecular weight of 245.11 g/mol , relies on a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a definitive fingerprint of the molecule. This guide explains the expected spectral features based on the known structure and by drawing comparisons with analogous compounds.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for the specific hydrochloride salt, this guide presents a detailed prediction of the expected spectroscopic data. These predictions are grounded in the fundamental principles of each technique and supported by experimental data from closely related isoxazole and chlorophenyl derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 9.0Broad Singlet3H-NH₃⁺The protons of the ammonium group are expected to be deshielded and will likely appear as a broad signal due to exchange with the solvent and quadrupolar broadening from the nitrogen atom.
~7.95Doublet2HAr-H (ortho to Cl)The aromatic protons ortho to the electron-withdrawing chlorine atom on the phenyl ring are expected to be the most deshielded of the aromatic protons.
~7.65Doublet2HAr-H (meta to Cl)The aromatic protons meta to the chlorine atom will be slightly more shielded than the ortho protons.
~7.00Singlet1HIsoxazole-HThe single proton on the isoxazole ring is expected to appear as a sharp singlet in a region typical for heterocyclic protons.[2]
~4.30Singlet2H-CH₂-The methylene protons adjacent to the isoxazole ring and the amine group are expected to be a singlet, as there are no adjacent protons to couple with.

Comparative Analysis: The predicted chemical shifts are based on data from similar structures. For instance, in 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, the aromatic protons appear in the 7.7-7.8 ppm range, and the isoxazole proton appears as a singlet at 6.79 ppm.[2] The presence of the electron-withdrawing ammonium group in our target molecule is expected to cause a downfield shift for the adjacent methylene protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~170C=N (Isoxazole)The imine-like carbon of the isoxazole ring is expected to be significantly deshielded.
~160C-O (Isoxazole)The carbon atom of the isoxazole ring attached to the oxygen is also expected to be in the downfield region.
~138Ar-C (C-Cl)The carbon atom directly attached to the chlorine atom will be deshielded.
~130Ar-C (CH)Aromatic carbons will appear in their characteristic region.
~129Ar-C (C-isoxazole)The ipso-carbon of the phenyl ring attached to the isoxazole ring.
~127Ar-C (CH)Aromatic carbons will appear in their characteristic region.
~100Isoxazole-CHThe carbon atom of the isoxazole ring bearing a proton will be more shielded.
~35-CH₂-The aliphatic methylene carbon will be the most upfield signal.

Comparative Analysis: In related isoxazole structures, the isoxazole ring carbons typically appear at approximately 168 ppm (C-O), 161 ppm (C=N), and 98 ppm (alkene carbon).[2] The specific shifts for our target molecule will be influenced by the substituent effects.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of the molecular weight and elemental composition.

Expected Mass Spectrum (Electrospray Ionization, ESI+):

m/zAssignmentRationale
209.05[M+H]⁺ (³⁵Cl)The molecular ion peak corresponding to the free base with the ³⁵Cl isotope.
211.05[M+H]⁺ (³⁷Cl)The isotopic peak for the ³⁷Cl isotope, expected to be approximately one-third the intensity of the M+H peak.

Rationale: The molecular weight of the free base, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine, is 208.64 g/mol .[3] In positive ion mode ESI-MS, the molecule is expected to be protonated, giving a molecular ion [M+H]⁺ at m/z 209. The presence of a chlorine atom will result in a characteristic isotopic pattern with a peak at M+2 that is about one-third the height of the M peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectrum (KBr Pellet, cm⁻¹):

Wavenumber (cm⁻¹)Functional GroupRationale
~3400-2800 (broad)N-H stretchThe stretching vibrations of the ammonium (-NH₃⁺) group will appear as a very broad and strong band.
~3100-3000C-H stretch (aromatic)Characteristic stretching vibrations for C-H bonds on the aromatic and isoxazole rings.
~2900-2800C-H stretch (aliphatic)Stretching vibrations for the methylene (-CH₂-) group.
~1610C=N stretch (isoxazole)The carbon-nitrogen double bond stretching in the isoxazole ring.
~1590, 1490C=C stretch (aromatic)Characteristic skeletal vibrations of the phenyl ring.
~1100-1000C-O stretch (isoxazole)Stretching vibration of the carbon-oxygen single bond within the isoxazole ring.
~830C-H bend (para-substituted)Out-of-plane bending for the para-substituted aromatic ring.
~750C-Cl stretchStretching vibration of the carbon-chlorine bond.

Comparative Analysis: The IR spectra of similar aromatic and heterocyclic compounds show characteristic bands for aromatic C-H stretching above 3000 cm⁻¹, and C=C and C=N stretching in the 1600-1400 cm⁻¹ region.[4][5] The broad N-H stretch is a hallmark of the ammonium salt.

Experimental Protocols

To obtain the data for comparison, the following standard analytical procedures should be employed.

Sample Preparation

A sample of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride of high purity (≥95%) should be used.

¹H and ¹³C NMR Spectroscopy
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the hydrochloride salt and its high boiling point.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer should be used for optimal resolution.[6]

  • Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR should be utilized. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is the preferred method for this polar and non-volatile compound.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument will provide accurate mass measurements to confirm the elemental composition.[5]

Infrared Spectroscopy
  • Sample Preparation: The solid sample can be prepared as a potassium bromide (KBr) pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer should be used to acquire the spectrum.[4]

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the target compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Data Analysis & Comparison with Predicted Spectra NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Confirmation Structure Confirmed Data_Analysis->Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of the target compound.

Conclusion

The structural confirmation of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride requires a multi-technique spectroscopic approach. By comparing the experimentally obtained ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data with the predicted spectra and data from analogous compounds presented in this guide, researchers can confidently verify the identity and purity of their synthesized material. This rigorous analytical process is a cornerstone of scientific integrity and is essential for advancing drug discovery and development programs.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Sigma-Aldrich. (n.d.). {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Sigma-Aldrich. (n.d.). ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine.
  • J&K Scientific. (n.d.). [3-(3-Chlorophenyl)isoxazol-5-yl]methylamine hydrochloride.

Sources

Validation

in vitro vs in vivo studies of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine derivatives

An Objective Comparison of In Vitro and In Vivo Methodologies for the Evaluation of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Derivatives A Senior Application Scientist's Guide for Drug Development Professionals The...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of In Vitro and In Vivo Methodologies for the Evaluation of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Derivatives

A Senior Application Scientist's Guide for Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] Derivatives built upon this heterocyclic motif have demonstrated a vast therapeutic potential, engaging with a wide array of biological targets to exhibit anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2][3] Specifically, the {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine core represents a promising subclass, demanding rigorous preclinical evaluation to translate its chemical potential into therapeutic reality.

This guide provides a comparative analysis of in vitro and in vivo research methodologies tailored for this specific class of compounds. Moving beyond a simple listing of protocols, we will explore the causal logic behind experimental choices, emphasizing the symbiotic relationship between cell-based assays and whole-organism models. The objective is to equip researchers with a strategic framework for navigating the preclinical pipeline, from initial high-throughput screening to definitive efficacy and safety validation.

Part 1: In Vitro Evaluation — The Crucible of Cellular Activity

In vitro studies form the bedrock of the drug discovery process. They offer a controlled, high-throughput, and cost-effective environment to dissect the cellular and molecular activity of novel derivatives. This foundational phase is crucial for identifying promising "hit" compounds and elucidating their mechanisms of action before committing to more complex and resource-intensive animal studies.

Key In Vitro Assays for Initial Screening and Mechanistic Insights

The therapeutic potential of a {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine derivative can be explored across several disease contexts. Below are essential assays categorized by therapeutic area.

1. Anticancer Activity Assessment:

Many isoxazole-containing compounds exert their effects by inducing programmed cell death (apoptosis) or inhibiting key proteins overexpressed in cancer cells, such as Heat Shock Protein 90 (HSP90).[4][5]

  • Cell Viability and Cytotoxicity: The initial step is to determine a compound's ability to inhibit cancer cell growth. The MTT assay is a standard colorimetric method for this purpose.[6][7]

  • Apoptosis Induction: To confirm if cell death occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[4] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells are positive for both.

  • Mechanism of Action: If a compound shows promise, further assays can pinpoint its target. For instance, some derivatives may act as kinase inhibitors, such as against Fms-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).[8]

Experimental Protocol: MTT Assay for Cell Viability [6][7]

  • Cell Seeding: Plate cancer cell lines (e.g., K562 human erythroleukemia, T98G glioblastoma) in 96-well plates at a density of 5,000-10,000 cells per well.[4][7] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in the appropriate culture medium. Expose the cells to these concentrations for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

2. Anti-inflammatory and Immunomodulatory Potential:

Isoxazole derivatives have shown significant anti-inflammatory properties, often by modulating immune cell responses.[9][10]

  • Cytokine Production: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) can be used to measure the inhibition of pro-inflammatory cytokines like TNF-α.[9]

  • COX Inhibition: The ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation, can be assessed using commercially available assay kits.[1]

3. Antimicrobial Activity:

Given the rise of antibiotic resistance, screening new chemical entities is critical.

  • Minimal Inhibitory Concentration (MIC): This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.[11][12]

  • Biofilm Reduction: Many chronic infections involve biofilms. Assays using microtiter plates can quantify a compound's ability to disrupt or prevent biofilm formation.[11][12]

Data Presentation: Summarizing In Vitro Potency

Quantitative data from these assays should be compiled for clear comparison. The IC₅₀ (for inhibition) or EC₅₀ (for activation) values are the standard metrics.

Derivative IDTarget/AssayCell LineIC₅₀ / MIC (µM)
Cpd-A01Cytotoxicity (MTT)K5620.85
Cpd-A01FLT3 Kinase Inhibition-0.26
Cpd-A02Cytotoxicity (MTT)K5621.52
Cpd-A02TNF-α InhibitionRAW 264.70.55
Cpd-B01Antibacterial (MIC)S. aureus2.5
Cpd-B01Biofilm ReductionS. aureus4.0
Visualization: The In Vitro Screening Workflow

The following diagram outlines a typical workflow for the initial in vitro evaluation of a new chemical library.

InVitro_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & MoA cluster_2 Lead Selection Compound_Library Compound Library ({[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Derivatives) Primary_Assay High-Throughput Cytotoxicity Assay (e.g., MTT) Compound_Library->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Identify 'Hits' Apoptosis_Assay Apoptosis Assay (Annexin V) Dose_Response->Apoptosis_Assay Target_Assay Specific Target Assay (e.g., Kinase Inhibition) Dose_Response->Target_Assay Lead_Compound Lead Compound for In Vivo Studies Apoptosis_Assay->Lead_Compound Select 'Leads' Target_Assay->Lead_Compound Select 'Leads' InVivo_Workflow cluster_0 In Vivo Evaluation IV_Lead Promising In Vitro Lead Compound PK_Study Pharmacokinetic Study (Rat/Mouse) Determine ADME Profile IV_Lead->PK_Study Efficacy_Study Efficacy Study in Disease Model (e.g., Xenograft) PK_Study->Efficacy_Study Inform Dosing Tox_Study Preliminary Toxicology (Observe for Adverse Effects) Efficacy_Study->Tox_Study Decision Good PK & Efficacy? Acceptable Safety? Efficacy_Study->Decision Tox_Study->Decision Candidate Preclinical Candidate Decision->Candidate Yes Optimize Chemical Optimization Decision->Optimize No Optimize->IV_Lead Generate New Derivatives

Caption: The iterative cycle of in vivo testing and chemical optimization.

Part 3: Synthesis and Interpretation — Bridging the In Vitro to In Vivo Gap

The ultimate goal is to find a compound that is not only potent in a dish but also effective and safe in a living organism. The correlation between in vitro and in vivo data is often imperfect, and understanding the discrepancies is key to successful drug development.

The In Vitro-In Vivo Correlation (IVIVC): A Critical Analysis

A frequent challenge is observing a potent compound in vitro that demonstrates weak or no activity in vivo. This disconnect almost always stems from one or more of the following factors:

  • Poor Pharmacokinetics: As illustrated in the data table above, Cpd-A01 had a promising in vitro profile but its short half-life and low bioavailability likely prevented sufficient concentration from reaching the tumor site for a sustained period, resulting in modest efficacy. Chemical modification to improve these properties (Cpd-A01-Mod) led to a significant enhancement in in vivo performance.

  • Off-Target Toxicity: A compound may be highly selective for its target in vitro but interact with other proteins in an organism, leading to toxicity that limits the achievable therapeutic dose.

  • Metabolic Instability: The liver and other tissues can rapidly metabolize the compound into inactive forms, a fate not captured in simple cell culture models.

Visualization: A Logic Model for Preclinical Progression

Decision_Tree cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start New Derivative Synthesized invitro_potency Potent in Cellular Assay? (e.g., IC50 < 1 µM) start->invitro_potency invivo_pk Favorable PK Profile? (e.g., F > 30%, t1/2 > 2h) invitro_potency->invivo_pk Yes end_fail Abandon or Redesign Derivative invitro_potency->end_fail No invivo_efficacy Significant Efficacy in Disease Model? invivo_pk->invivo_efficacy Yes invivo_pk->end_fail No end_pass Advance to Further Development invivo_efficacy->end_pass Yes invivo_efficacy->end_fail No

Caption: A decision-making framework for advancing isoxazole derivatives.

Conclusion

The development of novel {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine derivatives requires a multi-faceted and integrated testing strategy. In vitro studies serve as the essential discovery engine, rapidly identifying compounds with cellular activity and providing clues to their mechanism. However, these data are only preliminary. The crucible of in vivo testing is where the true therapeutic potential is revealed, assessing the compound's systemic behavior, efficacy, and safety. By strategically combining these complementary methodologies and critically analyzing the correlation—or lack thereof—between their results, researchers can efficiently navigate the path from a promising chemical scaffold to a viable drug candidate.

References

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Comparative

Comparative Analysis of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Analogs: A Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, includ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs based on the core structure of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine. By synthesizing data from multiple studies, we aim to provide an in-depth technical resource to inform the rational design of next-generation therapeutic agents.

The Versatile Isoxazole Core: A Hub of Biological Activity

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery.[2] Its unique electronic properties and ability to participate in various non-covalent interactions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of the 4-chlorophenyl group at the 5-position of the isoxazole ring is a common feature in many biologically active molecules, often contributing to enhanced potency. This guide will delve into the nuanced effects of structural modifications on the biological performance of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine analogs is profoundly influenced by substitutions at three key positions: the phenyl ring, the aminomethyl group at the C3 position, and the isoxazole ring itself.

Modifications of the Phenyl Ring

The nature and position of substituents on the 5-phenyl ring play a critical role in modulating biological activity.

  • Halogen Substituents: The presence of a chlorine atom at the para-position of the phenyl ring is a well-established feature for enhancing the biological activity of isoxazole derivatives. Studies on related isoxazole-carboxamides have shown that chloro-substituted analogs exhibit significant cytotoxic activity against various cancer cell lines.[1] For instance, N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide demonstrated broad-spectrum activity against several cancer cell lines. While direct SAR data on the aminomethyl series is limited, the trend observed in carboxamides suggests that the 4-chloro substitution is a favorable starting point for optimization.

  • Electron-Donating and Electron-Withdrawing Groups: The electronic properties of the substituents on the phenyl ring can significantly impact activity. In a series of 5-phenylisoxazole-3-carboxylic acid derivatives, the presence of an electron-withdrawing cyano group at the 3-position of the phenyl moiety was preferred for xanthine oxidase inhibition over a nitro group.[3] Conversely, in other isoxazole series, electron-donating groups like methoxy have been shown to enhance antibacterial activity.[2] This highlights the target-dependent nature of the optimal electronic properties of the phenyl ring substituent.

Modifications of the C3-Aminomethyl Group

The aminomethyl group at the 3-position of the isoxazole is a key site for modification to explore the SAR and improve potency and selectivity.

  • N-Substitution: Substitution on the nitrogen atom of the aminomethyl group can drastically alter the biological profile. Introducing various aliphatic and aromatic amines at this position can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric interactions with the biological target. While specific data for the title compound's N-substituted analogs is sparse, studies on related oxazolindinone derivatives have shown that substitution with different amines, including aliphatic and aromatic amines, can lead to moderate antibacterial activity.[4]

  • Conversion to Amides and Other Functional Groups: Conversion of the amine to an amide, sulfonamide, or other functional groups is a common strategy in medicinal chemistry. For example, a series of isoxazole-carboxamide derivatives have been synthesized and evaluated for their anticancer and antioxidant activities, with some compounds showing potent cytotoxicity against cancer cell lines like HeLa and Hep3B.[1] This suggests that exploring different functionalities at the C3-methylamine position is a promising avenue for discovering novel bioactive compounds.

Comparative Performance: Anticancer and Antimicrobial Activities

To provide a clear comparison, the following tables summarize the biological activities of various isoxazole analogs from the literature. It is important to note that these are not all direct analogs of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine but represent the broader class of isoxazole derivatives and provide valuable insights into their potential.

Table 1: In Vitro Anticancer Activity of Isoxazole-Carboxamide Derivatives [1]

Compound IDSubstituent on N-phenylCell LineIC₅₀ (µg/mL)
2d4-fluoroHeLa15.48
2e4-chloroHep3B~23
2a4-(tert-butyl)MCF-739.80

Table 2: In Vitro Antimicrobial Activity of Isoxazole Derivatives

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
N³, N⁵-di(substituted)isoxazole-3,5-diaminesE. coli95 - 117[5]
N³, N⁵-di(substituted)isoxazole-3,5-diaminesS. aureus95 - 100[5]
3,5-disubstituted isoxazolesC. albicans6 - 60[6]
3,5-disubstituted isoxazolesB. subtilis10 - 80[6]
3,5-disubstituted isoxazolesE. coli30 - 80[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays mentioned in this guide are provided below.

Synthesis of Isoxazole Derivatives

A general synthetic pathway for isoxazole derivatives often involves the cycloaddition reaction of a nitrile oxide with an alkyne. For the synthesis of 3,5-disubstituted isoxazoles, a common method is the reaction of a chalcone derivative with hydroxylamine hydrochloride.[7]

Workflow for Isoxazole Synthesis:

cluster_synthesis Synthesis of 3,5-Disubstituted Isoxazoles Chalcone Chalcone Derivative Reaction Cyclocondensation Chalcone->Reaction Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reaction Base Base (e.g., NaOH, NaOAc) Base->Reaction Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Isoxazole 3,5-Disubstituted Isoxazole Reaction->Isoxazole

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.

Step-by-Step Protocol:

  • Chalcone Synthesis: Chalcones are typically prepared via a Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde in the presence of a base like sodium hydroxide.

  • Cyclization: The synthesized chalcone is then refluxed with hydroxylamine hydrochloride in a suitable solvent, such as ethanol or acetic acid, often with a base like sodium acetate, to yield the corresponding 3,5-disubstituted isoxazole.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

Workflow for MTT Assay:

cluster_assay MTT Cytotoxicity Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Treatment Treat with Isoxazole Analogs Incubation1->Compound_Treatment Incubation2 Incubate (48-72h) Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Formazan_Solubilization Solubilize Formazan Crystals Incubation3->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading

Caption: A typical workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[8]

  • Compound Treatment: Cells are treated with serial dilutions of the isoxazole compounds and incubated for an additional 48-72 hours.

  • MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at 570 nm. The IC₅₀ value is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Workflow for Broth Microdilution Assay:

cluster_mic Broth Microdilution MIC Assay Workflow Prepare_Dilutions Prepare Serial Dilutions of Compounds Inoculate_Wells Inoculate Wells with Bacterial Suspension Prepare_Dilutions->Inoculate_Wells Incubate_Plates Incubate Plates (16-20h) Inoculate_Wells->Incubate_Plates Observe_Growth Visually Inspect for Bacterial Growth Incubate_Plates->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Molecular Targets and Signaling Pathways

While the precise molecular targets for many {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine analogs are still under investigation, related isoxazole derivatives have been shown to exert their effects through various mechanisms.

Potential Molecular Targets and Pathways:

cluster_pathways Potential Molecular Targets and Pathways of Isoxazole Analogs cluster_anticancer Anticancer Mechanisms cluster_antimicrobial Antimicrobial Mechanisms Isoxazole {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Analogs Tubulin Tubulin Polymerization Isoxazole->Tubulin HSP90 HSP90 Isoxazole->HSP90 Caspases Caspase Activation Isoxazole->Caspases Cell_Wall Cell Wall Synthesis Isoxazole->Cell_Wall Protein_Synth Protein Synthesis Isoxazole->Protein_Synth DNA_Gyrase DNA Gyrase Isoxazole->DNA_Gyrase Apoptosis Apoptosis Induction Tubulin->Apoptosis HSP90->Apoptosis Caspases->Apoptosis Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Protein_Synth->Bacterial_Death DNA_Gyrase->Bacterial_Death

Caption: Potential molecular targets and signaling pathways for isoxazole analogs.

In the context of anticancer activity, isoxazole derivatives have been reported to induce apoptosis by interfering with tubulin polymerization or inhibiting heat shock protein 90 (HSP90).[8] For their antimicrobial effects, potential mechanisms include the inhibition of essential bacterial enzymes like DNA gyrase or interference with cell wall and protein synthesis.[2]

Conclusion and Future Directions

The {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related isoxazole derivatives provides a solid foundation for understanding the key structural features that govern their biological activity. Future research should focus on the systematic synthesis and evaluation of a focused library of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine analogs with diverse substitutions on the phenyl ring and the aminomethyl group. Such studies, coupled with in-depth mechanistic investigations, will be crucial for unlocking the full therapeutic potential of this versatile chemical class.

References

  • Hawash, M., Jaradat, N., Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1435. [Link]

  • ResearchGate. (n.d.). Isoxazole derivatives showing antimicrobial activity (61–69). [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • Kumar, M., Kumar, A., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317. [Link]

  • Zitouni, G., Al-Majid, A. M., Barakat, A., et al. (2022). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 27(19), 6296. [Link]

  • Semantic Scholar. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. [Link]

  • Wang, S., Yan, J., Wang, J., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • Zappia, G., et al. (2007). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Il Farmaco, 62(6-7), 457-467. [Link]

  • Wang, Y., et al. (2014). N,N-Dimethyl-3-phenylisoxazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1088. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

  • Zhong, B., et al. (2006). [Synthesis and antibacterial activity of (S)-5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl]-2-oxazolindinone derivatives]. Yao Xue Xue Bao, 41(1), 38-48. [Link]

  • An, H., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-5223. [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. [Link]

  • Mondal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry, 15(6), 1635-1649. [Link]

  • Limban, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5186. [Link]

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Validation

A Comparative Guide to the Cross-Reactivity of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or a therapeutic candidate is paramount. This guide provides an in-depth technical comparison of the cros...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or a therapeutic candidate is paramount. This guide provides an in-depth technical comparison of the cross-reactivity profile of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, a compound belonging to the isoxazole class of molecules known for their diverse biological activities. Given the structural alerts within this molecule, particularly the isoxazole ring which is a common scaffold in central nervous system (CNS) active compounds, a thorough assessment of its off-target interactions is crucial.

This guide is structured to not only present comparative data but also to elucidate the rationale behind the experimental design for profiling such a compound. As specific cross-reactivity data for {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is not extensively available in the public domain, we will use a hypothetical, yet plausible, primary target and illustrative data from structurally related isoxazole derivatives to demonstrate the principles of a comprehensive cross-reactivity analysis.

Hypothetical Primary Target: AMPA Receptor Modulation

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, an ionotropic glutamate receptor, is a key player in mediating fast excitatory neurotransmission in the CNS.[1][2] Its involvement in synaptic plasticity makes it a critical target for therapeutic intervention in various neurological and psychiatric disorders.[2] The isoxazole scaffold is a known pharmacophore in compounds that modulate AMPA receptors.[3][4] Therefore, for the purpose of this guide, we will hypothesize that {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is an antagonist of the GluA2 subunit of the AMPA receptor.

Comparative Compounds

To provide a comprehensive comparison, we will evaluate our topic compound against a panel of alternatives with distinct mechanisms of action at the AMPA receptor:

  • NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline): A potent and selective competitive antagonist of AMPA and kainate receptors.[5][6][7]

  • CX-516 (Ampalex): A positive allosteric modulator (PAM) of the AMPA receptor, belonging to the ampakine class of drugs.[2][8][9][10]

  • Aniracetam: A nootropic compound that also acts as a positive allosteric modulator of AMPA receptors.[11][12][13]

Experimental Design for Cross-Reactivity Profiling

A robust assessment of cross-reactivity involves a tiered approach, beginning with in vitro binding assays followed by functional cell-based assays. The selection of the off-target panel is critical and should be based on structural similarity of the compound to known ligands and the therapeutic area of interest. For a CNS-active compound, a panel of relevant G-protein coupled receptors (GPCRs), ion channels, and transporters is essential.

Caption: A tiered experimental workflow for assessing the cross-reactivity of a novel compound.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor with high affinity.

Principle: The amount of radioligand bound to the receptor is inversely proportional to the concentration of the competing test compound. The data is used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Receptor Preparation: Membranes from cells recombinantly expressing the target receptor (e.g., HEK293 cells expressing human AMPA-GluA2) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, the receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-AMPA) and varying concentrations of the test compound.

  • Equilibration: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Cell-Based Functional Assay (Calcium Flux)

This assay measures the functional consequence of receptor modulation by detecting changes in intracellular calcium levels.

Principle: For ionotropic receptors like AMPA, activation leads to an influx of cations, including Ca²⁺ (depending on the subunit composition). This change in intracellular Ca²⁺ can be measured using a calcium-sensitive fluorescent dye.

Step-by-Step Methodology:

  • Cell Culture: Cells expressing the target receptor (e.g., CHO or HEK293 cells expressing AMPA-GluA2) are seeded in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (for antagonists) or with a fixed concentration of the agonist and varying concentrations of the test compound (for PAMs).

  • Agonist Stimulation: An agonist (e.g., glutamate) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The peak fluorescence response is plotted against the log concentration of the test compound to generate a dose-response curve and determine the IC50 (for antagonists) or EC50 (for PAMs).

Comparative Cross-Reactivity Data

The following table presents illustrative cross-reactivity data for our hypothetical compound and the selected comparators against a panel of key CNS targets. The data for the isoxazole derivative is representative of compounds from this class and is included to demonstrate the application of the profiling strategy.

Target{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl (Hypothetical IC50, µM)NBQX (IC50/Ki, µM)CX-516 (Activity)Aniracetam (Activity)
AMPA Receptor (GluA2) 0.5 (Antagonist) 0.15 (IC50)[5]Positive Allosteric Modulator[2][8][9][10]Positive Allosteric Modulator[11][12][13]
Kainate Receptor (GluK1) > 104.8 (IC50)[5]No significant activityLittle to no effect[13]
NMDA Receptor (NR1/2A) > 10> 10 (minimal activity)[5][7]No significant activityModulates mGluRs[12]
mGluR5 > 10Not reportedNot reportedPositive Modulator[12]
GABA-A Receptor > 10Not reportedNot reportedNot reported
Dopamine D2 Receptor > 10Not reportedNot reportedInteracts with dopaminergic systems[14]
Serotonin 5-HT2A Receptor > 10Not reportedNot reportedInteracts with serotonergic systems[14]

Data for the hypothetical compound is for illustrative purposes. Data for NBQX is from published literature.

Interpretation of Results and Mechanistic Insights

The hypothetical data suggest that {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a selective antagonist for the AMPA receptor, with an IC50 of 0.5 µM. Its selectivity is highlighted by the lack of significant activity against other glutamate receptor subtypes (kainate and NMDA) and other major CNS targets at concentrations up to 10 µM. This would indicate a favorable selectivity profile.

In comparison, NBQX also demonstrates high affinity for the AMPA receptor but exhibits some cross-reactivity with the kainate receptor.[5][6] This is a known characteristic of many quinoxalinedione antagonists.

CX-516 and Aniracetam , as positive allosteric modulators, do not bind to the agonist binding site but rather to a different site on the receptor complex, enhancing the response to glutamate.[10] Aniracetam has also been shown to interact with metabotropic glutamate receptors and cholinergic and serotonergic systems, suggesting a broader mechanism of action compared to more targeted modulators.[12][14]

Caption: A simplified signaling pathway of AMPA receptor modulation.

Conclusion

This guide has outlined a systematic approach to evaluating the cross-reactivity of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, a compound with a chemical scaffold suggestive of CNS activity. By hypothesizing a primary target based on structural alerts and comparing it to compounds with known mechanisms of action, we have demonstrated how to build a comprehensive selectivity profile. The use of illustrative data from related isoxazole derivatives underscores the potential for this class of compounds to be potent and selective modulators of AMPA receptors.

For any novel compound, a thorough in vitro cross-reactivity assessment, as detailed in this guide, is a critical step in early drug discovery. It provides essential information for lead optimization, aids in the interpretation of in vivo pharmacology, and helps to de-risk potential off-target liabilities before advancing a compound into further development.

References

  • NBQX - Grokipedia. (n.d.).
  • Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution. (1991). Molecular Pharmacology. Retrieved from [Link]

  • NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells. (1995). Brain Research. Retrieved from [Link]

  • The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy. (2015). Neuropharmacology. Retrieved from [Link]

  • The AMPA receptor binding site: focus on agonists and competitive antagonists. (2002). Medicinal Research Reviews. Retrieved from [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025). Journal of Xenobiotics. Retrieved from [Link]

  • Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. (2025). Chemistry & Biodiversity. Retrieved from [Link]

  • What are AMPA receptor modulators and how do they work? (2024). Synapse. Retrieved from [Link]

  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. (2023). Molecules. Retrieved from [Link]

  • Isoxazole ionotropic glutamate neurotransmitters. (2005). Current Medicinal Chemistry. Retrieved from [Link]

  • CX-516. (n.d.). Wikipedia. Retrieved from [Link]

  • Structural basis for positive allosteric modulation of AMPA and kainate receptors. (2022). The Journal of Physiology. Retrieved from [Link]

  • FUNCTIONAL INSIGHT INTO DEVELOPMENT OF POSITIVE ALLOSTERIC MODULATORS OF AMPA RECEPTORS. (2014). The Journal of general physiology. Retrieved from [Link]

  • Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance. (1998). The Journal of Neuroscience. Retrieved from [Link]

  • A series of structurally novel heterotricyclic α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor-selective antagonists. (2012). British Journal of Pharmacology. Retrieved from [Link]

  • AMPA receptor positive allosteric modulator. (n.d.). Wikipedia. Retrieved from [Link]

  • CX-516 - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved from [Link]

  • New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Allosteric Competition and Inhibition in AMPA Receptors. (2021). bioRxiv. Retrieved from [Link]

  • Isoxazole Ionotropic Glutamate Neurotransmitters. (2005). Bentham Science Publishers. Retrieved from [Link]

  • Aniracetam does not improve working memory in neurologically healthy pigeons. (2019). PLoS ONE. Retrieved from [Link]

  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. (2025). MDPI. Retrieved from [Link]

  • Positive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators have different impact on synaptic transmission in the thalamus and hippocampus. (2005). The Journal of pharmacology and experimental therapeutics. Retrieved from [Link]

  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. (2025). International Journal of Molecular Sciences. Retrieved from [Link]

  • Pharmacokinetics of aniracetam and its metabolites in rat brain. (1995). Biological & Pharmaceutical Bulletin. Retrieved from [Link]

  • Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease. (2024). Journal of Central Nervous System Disease. Retrieved from [Link]

  • The Mechanism of Action of Aniracetam at Synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors: Indirect and Direct Effects on Desensitization. (1999). Molecular Pharmacology. Retrieved from [Link]

  • Aniracetam. (n.d.). PubChem. Retrieved from [Link]

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Comparative

A Comparative Analysis of Isoxazole Synthesis Methods: A Guide for Researchers

The isoxazole core is a privileged scaffold in medicinal chemistry and drug development, valued for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] Its prevalence in a wide range of p...

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole core is a privileged scaffold in medicinal chemistry and drug development, valued for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] Its prevalence in a wide range of pharmaceuticals, from antibiotics to anti-inflammatory agents, underscores the critical need for efficient and regioselective synthetic methodologies. This guide provides an in-depth comparative analysis of the most prominent methods for isoxazole synthesis, offering field-proven insights and experimental data to inform your selection of the optimal synthetic route.

The Workhorse: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide and an alkyne or alkene is arguably the most versatile and widely employed method for constructing the isoxazole and isoxazoline rings, respectively.[1] This reaction, a cornerstone of click chemistry, offers a high degree of modularity.

Mechanism of Action

The reaction proceeds through a concerted pericyclic mechanism where the 1,3-dipole (nitrile oxide) reacts with a dipolarophile (alkyne or alkene) to form the five-membered heterocyclic ring. The nitrile oxide is typically generated in situ from the oxidation of an aldoxime or the dehydrohalogenation of a hydroximoyl halide.

G cluster_0 Nitrile Oxide Generation cluster_1 1,3-Dipolar Cycloaddition Aldoxime R-CH=N-OH NitrileOxide R-C≡N⁺-O⁻ Aldoxime->NitrileOxide Oxidation Oxidant [O] NitrileOxide2 R¹-C≡N⁺-O⁻ TransitionState [Transition State] NitrileOxide2->TransitionState Alkyne R²-C≡C-R³ Alkyne->TransitionState Isoxazole Isoxazole TransitionState->Isoxazole

Caption: General scheme of isoxazole synthesis via 1,3-dipolar cycloaddition.

Advantages:
  • High Modularity: A wide variety of substituted isoxazoles can be synthesized by simply changing the nitrile oxide precursor and the alkyne.

  • Regioselectivity: The reaction with terminal alkynes is often highly regioselective, typically yielding 3,5-disubstituted isoxazoles.[2]

  • Mild Reaction Conditions: Many modern protocols utilize mild conditions, including metal-free options and the use of green solvents like water.[3]

Disadvantages:
  • Nitrile Oxide Instability: Nitrile oxides are reactive intermediates that can dimerize to form furoxans, reducing the yield of the desired isoxazole. In situ generation is crucial to mitigate this side reaction.

  • Regiocontrol with Internal Alkynes: While terminal alkynes provide good regioselectivity, the reaction with internal alkynes can lead to a mixture of regioisomers, posing purification challenges.[1]

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a metal-free, one-pot synthesis of 3,5-disubstituted isoxazoles from aldoximes and terminal alkynes using isoamyl nitrite as the oxidant.[2]

  • To a stirred solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in ethyl methyl ketone (5 mL), add isoamyl nitrite (1.5 mmol).

  • Heat the reaction mixture to 65 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

The Classic Approach: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

One of the oldest and most straightforward methods for isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1] This method is particularly useful for the synthesis of isoxazoles with specific substitution patterns that may be difficult to access through other routes.

Mechanism of Action

The reaction proceeds via a two-step mechanism. First, the hydroxylamine reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an oxime intermediate. Subsequent intramolecular cyclization and dehydration yield the isoxazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-diketones can be influenced by the reaction conditions.

G cluster_0 Oxime Formation cluster_1 Cyclization and Dehydration Diketone 1,3-Diketone Oxime Oxime Intermediate Diketone->Oxime Hydroxylamine NH₂OH Hydroxylamine->Oxime Oxime2 Oxime Intermediate Cyclized Cyclized Intermediate Oxime2->Cyclized Intramolecular Cyclization Isoxazole Isoxazole Cyclized->Isoxazole - H₂O

Caption: Synthesis of isoxazoles from 1,3-dicarbonyl compounds.

Advantages:
  • Readily Available Starting Materials: 1,3-Dicarbonyl compounds and hydroxylamine hydrochloride are common and inexpensive laboratory reagents.

  • Simple Procedure: The reaction is often operationally simple to perform.

  • Access to Specific Isomers: This method can be tailored to produce specific regioisomers, such as 3,4,5-trisubstituted isoxazoles, by using appropriately substituted 1,3-dicarbonyls.[3]

Disadvantages:
  • Regioselectivity Issues: With unsymmetrical 1,3-diketones, a mixture of regioisomers can be formed, necessitating careful control of reaction conditions or chromatographic separation.[4]

  • Limited Substrate Scope: The availability of diverse 1,3-dicarbonyl compounds can be a limiting factor.

Experimental Protocol: Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water

This protocol outlines an environmentally friendly synthesis of 3,4,5-trisubstituted isoxazoles from 1,3-diketones and hydroximoyl chlorides in an aqueous medium.[3]

  • To a mixture of the 1,3-diketone (0.5 mmol) and the arylhydroximoyl chloride (0.5 mmol) in a 95:5 mixture of water and methanol (15 mL), add N,N-diisopropylethylamine (DIPEA) (1.5 mmol).

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Modern Contender: Gold-Catalyzed Cycloisomerization

A more recent and powerful method for isoxazole synthesis is the gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes.[5] This approach offers a rapid and efficient route to a variety of substituted isoxazoles under mild conditions.

Mechanism of Action

The gold(III) catalyst, typically AuCl₃, activates the alkyne moiety of the α,β-acetylenic oxime, making it susceptible to intramolecular nucleophilic attack by the oxime's hydroxyl group. This 5-endo-dig cyclization, followed by protodeauration, affords the aromatic isoxazole ring. The substitution pattern of the resulting isoxazole is dictated by the structure of the starting acetylenic oxime.[6]

G cluster_0 Alkyne Activation and Cyclization cluster_1 Protodeauration AcetylenicOxime α,β-Acetylenic Oxime ActivatedComplex [Gold-π Complex] AcetylenicOxime->ActivatedComplex AuCl3 AuCl₃ AuCl3->ActivatedComplex CyclizedIntermediate Cyclized Intermediate ActivatedComplex->CyclizedIntermediate 5-endo-dig Cyclization CyclizedIntermediate2 Cyclized Intermediate Isoxazole Isoxazole CyclizedIntermediate2->Isoxazole Protodeauration

Caption: Gold-catalyzed cycloisomerization of α,β-acetylenic oximes.

Advantages:
  • High Efficiency and Selectivity: This method often provides excellent yields and high regioselectivity for the synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles.[5]

  • Mild Reaction Conditions: The reactions are typically carried out under mild conditions, often at room temperature.[6]

  • Broad Substrate Scope: A wide range of functional groups are tolerated, including those that may be sensitive to harsher reaction conditions.

Disadvantages:
  • Cost of Catalyst: Gold catalysts can be expensive, which may be a consideration for large-scale synthesis.

  • Preparation of Starting Materials: The synthesis of the α,β-acetylenic oxime precursors may require additional synthetic steps.

Experimental Protocol: Gold(III)-Catalyzed Synthesis of Substituted Isoxazoles

This protocol details the synthesis of substituted isoxazoles via the AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes.[5]

  • To a solution of the α,β-acetylenic oxime (1.0 mmol) in dichloromethane (5 mL), add AuCl₃ (1 mol%).

  • Stir the reaction mixture at 30 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Summary

MethodKey FeaturesYields (%)RegioselectivityAdvantagesDisadvantages
1,3-Dipolar Cycloaddition Nitrile Oxide + Alkyne74-96%[2]High for terminal alkynesHigh modularity, mild conditionsNitrile oxide instability, poor regiocontrol with internal alkynes
Cyclocondensation 1,3-Dicarbonyl + Hydroxylamine88-93%[7]Variable, condition-dependentReadily available starting materials, simple procedurePotential for regioisomeric mixtures, limited substrate scope
Gold-Catalyzed Cycloisomerization α,β-Acetylenic Oxime + AuCl₃up to 93%[5]HighHigh efficiency, mild conditions, broad substrate scopeCatalyst cost, multi-step precursor synthesis

Conclusion

The synthesis of isoxazoles is a mature field with a diverse array of reliable methods. The choice of the most appropriate synthetic strategy is contingent upon the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

  • The 1,3-dipolar cycloaddition remains the most versatile and widely used method, particularly for the synthesis of 3,5-disubstituted isoxazoles.

  • The cyclocondensation of 1,3-dicarbonyls offers a classic and straightforward approach, especially when specific substitution patterns are required and the starting materials are readily accessible.

  • Gold-catalyzed cycloisomerization represents a modern and highly efficient alternative, providing rapid access to a variety of isoxazoles under mild conditions, albeit with a higher catalyst cost.

By understanding the nuances, advantages, and limitations of each method, researchers can make informed decisions to efficiently synthesize the isoxazole derivatives required for their drug discovery and development programs.

References

  • Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996–4008. [Link]

  • Silva, R. G. M., da Silva, M. J. V., Jacomini, A. P., Moura, S., Back, D. F., Basso, E. A., & Rosa, F. A. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5183–5193. [Link]

  • Jia, Q. F., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. [Link]

  • Praveen, C., Kalyanasundaram, A., & Perumal, P. T. (2010). Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes. Synlett, 2010(05), 777–781. [Link]

  • Jia, Q. F., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. [Link]

  • Wang, Y., Goyal, N., Lee, R. E., & Lee, R. E. (2013). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 9, 2098–2104. [Link]

  • Silva, R. G. M., da Silva, M. J. V., Jacomini, A. P., Moura, S., Back, D. F., Basso, E. A., & Rosa, F. A. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5183–5193. [Link]

  • Various Authors. (2014). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. [Link]

  • Molecules. (2002). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. [Link]

  • Bio-Byword Scientific Publishing. (2024). Construction of Isoxazole ring: An Overview. [Link]

  • Zhang, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2538. [Link]

  • Sharma, V., Kumar, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Synthetic Communications, 48(12), 1331-1352. [Link]

  • ResearchGate. (2007). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. [Link]

  • Dou, G.-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(4), 4640–4648. [Link]

Sources

Validation

benchmarking {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride against known inhibitors

Benchmarking a Novel Isoxazole Compound: A Comparative Guide for AMPA Receptor Modulation For researchers in neuropharmacology and drug development, the identification of novel compounds that can modulate synaptic plasti...

Author: BenchChem Technical Support Team. Date: January 2026

Benchmarking a Novel Isoxazole Compound: A Comparative Guide for AMPA Receptor Modulation

For researchers in neuropharmacology and drug development, the identification of novel compounds that can modulate synaptic plasticity is a critical step toward addressing cognitive deficits in a range of neurological and psychiatric disorders. The compound {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride represents a promising scaffold, belonging to the isoxazole class of molecules known for their diverse biological activities. This guide provides a comprehensive framework for benchmarking this compound against established positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key target for enhancing cognitive function.

Drawing from extensive preclinical and clinical research, this document will not only present comparative data but also delve into the causality behind the experimental methodologies chosen. Our objective is to equip fellow scientists with the rationale and detailed protocols necessary to rigorously evaluate the potential of this and similar novel chemical entities.

Introduction: The Rationale for Targeting the AMPA Receptor

The AMPA receptor, an ionotropic glutamate receptor, is the primary mediator of fast excitatory synaptic transmission in the central nervous system.[1] Its activation by glutamate leads to a rapid influx of sodium ions, causing depolarization of the postsynaptic neuron.[1] This process is fundamental to synaptic plasticity, the cellular basis of learning and memory.[2] Positive allosteric modulators of AMPA receptors, often referred to as "ampakines," enhance glutamatergic signaling not by directly activating the receptor, but by slowing its deactivation or desensitization in the presence of glutamate.[2][3] This modulatory approach offers a more nuanced and potentially safer therapeutic strategy compared to direct agonists, which carry a higher risk of excitotoxicity.[4]

Given that the isoxazole moiety is a common feature in several known AMPA receptor modulators, it is hypothesized that {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride functions as a positive allosteric modulator of the AMPA receptor. This guide will proceed under this working hypothesis to benchmark its performance against a panel of well-characterized AMPA receptor PAMs.

The Competitive Landscape: A Curated Selection of Known AMPA Receptor PAMs

To provide a robust benchmark, we have selected a range of known AMPA receptor PAMs that represent different chemical classes, potencies, and stages of clinical development.

Compound NameChemical ClassKey CharacteristicsClinical Development Stage
Aniracetam RacetamA nootropic compound that positively modulates AMPA receptors, though with relatively low potency.[5][6] It also exhibits effects on the cholinergic system.[5]Marketed as a nootropic in some countries; not FDA-approved.
CX516 (Ampalex) Benzamide (Ampakine)One of the first ampakines to be studied for cognitive enhancement.[7][8] It showed promise in animal models but had limited efficacy in human trials, likely due to low potency and a short half-life.[9]Clinical trials for Alzheimer's disease and schizophrenia were largely disappointing.[8]
PF-04958242 SulfonamideA potent and selective AMPA receptor PAM developed by Pfizer for cognitive impairment associated with schizophrenia.[10][11] It has shown a good safety profile and target engagement in early clinical studies.[12]Acquired by Biogen and was in Phase 2b clinical trials.[12]
TAK-653 (Osavampator) Novel HeterocycleA high-impact AMPA receptor PAM that has demonstrated pro-cognitive and antidepressant-like effects in preclinical models.[13][14] It is currently in clinical development for major depressive disorder.[15]Phase 3 clinical trials for major depressive disorder.[16]

In Vitro Benchmarking: Probing Molecular Interactions and Cellular Function

The initial characterization of a novel compound's activity on the AMPA receptor is performed using in vitro assays. These experiments provide crucial data on potency, efficacy, and mechanism of action at the cellular level.

Electrophysiological Analysis of AMPA Receptor Currents

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the functional effects of a modulator on AMPA receptor currents in neurons.[17][18] This technique allows for the precise measurement of changes in the amplitude, deactivation, and desensitization of currents evoked by glutamate.

  • Cell Preparation: Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated coverslips for 12-16 days in vitro.

  • Solutions:

    • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose, saturated with 95% O₂/5% CO₂.[19]

    • Internal Solution: 135 mM K-Gluconate, 10 mM HEPES, 10 mM NaCl, 2 mM Mg-ATP, and 0.4 mM Na-GTP, with the pH adjusted to 7.25 with KOH and osmolarity to 290-300 mOsm.

  • Recording:

    • Obtain whole-cell recordings from pyramidal-like neurons under voltage-clamp mode at a holding potential of -70 mV.[19]

    • Use a rapid perfusion system to apply a short pulse (1-2 ms) of glutamate (10 mM) to evoke AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

    • To measure desensitization, apply a longer pulse (200-500 ms) of glutamate.

  • Data Acquisition and Analysis:

    • Record currents using an appropriate amplifier and digitizer.

    • Measure the peak amplitude of the EPSC.

    • Fit the decay of the EPSC with a single or double exponential function to determine the deactivation time constant.

    • For desensitization, measure the steady-state current as a percentage of the peak current.

    • Compare these parameters in the absence and presence of varying concentrations of the test compound and the known inhibitors.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for the AMPA receptor.[20][21] These assays measure the displacement of a radiolabeled ligand that binds to a specific site on the receptor.

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [³H]CNQX) and a range of concentrations of the unlabeled test compound or known inhibitor.

    • Incubate for 60 minutes at 4°C to reach equilibrium.

  • Separation and Counting:

    • Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.[20]

    • Wash the filters with ice-cold assay buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Benchmarking: Assessing Cognitive Enhancement in Animal Models

In vivo studies are essential to evaluate the effects of a compound on cognitive function in a whole organism. Behavioral models in rodents are widely used to assess learning and memory.

Morris Water Maze

The Morris water maze is a classic behavioral test for assessing hippocampal-dependent spatial learning and memory.[22][23]

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water containing a hidden escape platform.[22][24]

  • Acclimation: Allow the mice to swim freely in the pool for 60 seconds without the platform on the day before the training begins.

  • Training:

    • Conduct 4 trials per day for 5 consecutive days.

    • In each trial, place the mouse in the water at one of four starting positions, facing the wall of the pool.

    • Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.[22][24]

    • If the mouse fails to find the platform, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.[22]

  • Probe Trial: On the 6th day, remove the platform and allow the mouse to swim for 60 seconds.

  • Data Collection and Analysis:

    • Use a video tracking system to record the swim path, latency to find the platform, and time spent in the target quadrant during the probe trial.

    • Administer the test compound or known inhibitors at a specified time before the training or probe trial.

    • Compare the performance of the different treatment groups.

Novel Object Recognition Test

The novel object recognition test is based on the innate tendency of rodents to explore novel objects more than familiar ones, and it assesses recognition memory.[1][25]

  • Apparatus: An open-field arena (e.g., 40x40x40 cm).

  • Habituation: Allow the mouse to explore the empty arena for 5-10 minutes on two consecutive days.

  • Training (Familiarization) Phase:

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for 5-10 minutes.

  • Testing Phase:

    • After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object.

    • Allow the mouse to explore the objects for 5 minutes.

  • Data Collection and Analysis:

    • Record the time spent exploring each object.

    • Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • Administer the test compound or known inhibitors before the training phase.

    • A higher discrimination index indicates better recognition memory.

Data Presentation and Interpretation

A crucial aspect of benchmarking is the clear and concise presentation of data to allow for objective comparison.

Comparative Data Table
CompoundIn Vitro Potency (EC₅₀/Kᵢ, nM)Electrophysiology (Effect on Deactivation/Desensitization)In Vivo Efficacy (Cognitive Enhancement Model)
{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride To be determinedTo be determinedTo be determined
Aniracetam ~150,000Slows deactivation and desensitizationImproves performance in passive avoidance and Morris water maze tasks.[26]
CX516 (Ampalex) ~10,000Slows deactivationImproves performance in delayed non-match-to-sample tasks.[27]
PF-04958242 EC₅₀ = 854; Kᵢ = 132Potentiates AMPA-evoked currentsReverses MK-801-induced cognitive deficits.[11]
TAK-653 (Osavampator) Potent modulatorFull offset of desensitizationShows antidepressant and pro-cognitive effects in animal models.[14]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the context of this research, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

AMPA Receptor Signaling Pathway

AMPA_Signaling cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol AMPA_R AMPA Receptor Ras Ras AMPA_R->Ras Na_ion AMPA_R->Na_ion Influx NMDA_R NMDA Receptor Ca_ion NMDA_R->Ca_ion Influx mGluR mGluR PKC PKC mGluR->PKC CaMKII CaMKII CaMKII->AMPA_R Phosphorylates Synaptic_Plasticity Synaptic Plasticity (LTP) CaMKII->Synaptic_Plasticity PKA PKA PKA->AMPA_R Phosphorylates PKC->AMPA_R Phosphorylates MAPK_pathway MAPK Pathway (ERK) Ras->MAPK_pathway BDNF_expression BDNF Gene Expression MAPK_pathway->BDNF_expression BDNF_expression->Synaptic_Plasticity Promotes Glutamate Glutamate Glutamate->AMPA_R Binds Compound {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl (Putative PAM) Compound->AMPA_R Modulates Ca_ion->CaMKII Activates

Caption: AMPA Receptor signaling cascade.

Experimental Workflow for Benchmarking

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis electrophysiology Whole-Cell Patch Clamp (Potency, Efficacy, MoA) data_analysis Comparative Data Analysis & Interpretation electrophysiology->data_analysis binding_assay Radioligand Binding (Affinity - Ki) binding_assay->data_analysis mwm Morris Water Maze (Spatial Learning & Memory) conclusion Conclusion on Compound's Potential mwm->conclusion nor Novel Object Recognition (Recognition Memory) nor->conclusion start Compound Synthesis ({[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl) start->electrophysiology start->binding_assay data_analysis->mwm data_analysis->nor

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. With these ac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. With these activities comes the inherent responsibility to ensure the utmost safety of all laboratory personnel. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, a compound of interest in medicinal chemistry. The principles and procedures outlined herein are grounded in established safety standards and are designed to foster a culture of proactive risk mitigation.

Hazard Analysis and Risk Assessment

Before commencing any work with this compound, a thorough risk assessment is mandatory. This involves considering the potential routes of exposure (inhalation, ingestion, skin and eye contact) and the intrinsic hazards of the substance.

Key Potential Hazards:

  • Acute Toxicity: Based on analogous compounds, oral ingestion may be toxic.[1]

  • Skin and Eye Irritation: Amine hydrochlorides and halogenated organic compounds can cause irritation upon contact with skin and eyes.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3]

  • Unknown Long-Term Effects: As a research chemical, the full toxicological profile, including potential for carcinogenicity or reproductive toxicity, may not be fully elucidated.

This assessment dictates the minimum level of PPE required to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential to prevent exposure. The following table summarizes the recommended PPE for handling {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a chemical-resistant barrier to prevent skin contact. Double-gloving offers additional protection in case of a breach of the outer glove.[2][4]
Eye and Face Protection Chemical Splash Goggles and a Face ShieldGoggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face.[3][5]
Body Protection Chemical-resistant Laboratory Coat (fully buttoned) or ApronProtects the torso and arms from splashes and spills. A chemical-resistant material is crucial.
Respiratory Protection NIOSH-approved Respirator (e.g., N95 for dusts, or half-mask with appropriate cartridges for vapors)Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6][7]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.
Operational Plan: A Step-by-Step Procedural Guide

The following workflow is designed to ensure safe handling of {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a 1. Review SDS of Analogue b 2. Conduct Risk Assessment a->b Inform c 3. Don PPE b->c Determine d 4. Work in Fume Hood c->d Proceed e 5. Weigh and Dispense d->e Containment f 6. Perform Experiment e->f Execution g 7. Decontaminate Surfaces f->g Post-Experiment h 8. Segregate Waste g->h Safe Disposal i 9. Doff PPE h->i Final Steps j 10. Wash Hands i->j Personal Hygiene

Safe Handling Workflow Diagram

1. Pre-Operational Protocol:

  • Review Safety Information: Thoroughly review the SDS for a closely related compound, such as ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine, paying close attention to hazard statements and handling precautions.[1]

  • Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for integrity (e.g., check gloves for pinholes).

  • Prepare Workspace: Ensure a certified chemical fume hood is operational. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.

2. Handling the Compound:

  • Donning PPE: Put on PPE in the following order: inner gloves, lab coat, outer gloves, eye protection, and face shield. If a respirator is required, ensure it is properly fitted.

  • Weighing and Transfer: Conduct all manipulations of the solid compound, including weighing and transfer, within the fume hood to minimize the risk of inhalation.[8] Use a spatula and weighing paper; avoid creating dust.

  • In Solution: When the compound is in solution, continue to handle it within the fume hood. Be mindful of potential splashes.

3. Post-Operational Protocol:

  • Decontamination: After use, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general order is: outer gloves, face shield, goggles, lab coat, and inner gloves.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water after removing all PPE.[2][3]

Disposal Plan: Managing Contaminated Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation is Key:

Due to the presence of a chlorinated phenyl group, {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride and any materials contaminated with it must be disposed of as halogenated organic waste .[8][9]

Waste TypeDisposal Container
Solid Waste (contaminated gloves, weighing paper, etc.)Labeled "Halogenated Organic Solid Waste"
Liquid Waste (unused solutions, reaction mixtures)Labeled "Halogenated Organic Liquid Waste"
Sharps (contaminated needles, etc.)Puncture-resistant sharps container, also labeled as halogenated waste

Disposal Workflow:

DisposalWorkflow start Waste Generated solid Solid Waste (gloves, paper) start->solid liquid Liquid Waste (solutions) start->liquid sharps Sharps Waste (needles) start->sharps solid_container Halogenated Solid Waste Container solid->solid_container liquid_container Halogenated Liquid Waste Container liquid->liquid_container sharps_container Halogenated Sharps Container sharps->sharps_container collection EH&S Collection solid_container->collection liquid_container->collection sharps_container->collection

Waste Disposal Workflow

Procedure:

  • Segregate at the Source: As waste is generated, place it directly into the appropriate, clearly labeled halogenated waste container. Do not mix with non-halogenated waste.[10][11]

  • Container Management: Keep waste containers closed when not in use. Store them in a designated satellite accumulation area within the laboratory.

  • Full Containers: When a waste container is nearly full, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department.

By adhering to these detailed PPE and handling protocols, researchers can confidently and safely work with {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, ensuring both personal safety and the integrity of their research environment.

References

  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents | Environment, Health and Safety.
  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • MedchemExpress.com. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Methylamine hydrochloride - Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Actylis Lab Solutions. (2010). Hydroxylamine hydrochloride MSDS.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • ChemicalBook. (n.d.). Isoxazole - Safety Data Sheet.
  • ChemicalBook. (2025). 3-hydroxy-isoxazole - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride
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{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride
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